1-Boc-6-benzyloxyindole
Description
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Properties
IUPAC Name |
tert-butyl 6-phenylmethoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-9-10-17(13-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPBCFXYURDQFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582987 | |
| Record name | tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933474-39-6 | |
| Record name | tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Boc-6-benzyloxyindole: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-tert-butoxycarbonyl-6-benzyloxyindole (1-Boc-6-benzyloxyindole), a key heterocyclic intermediate in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical properties, field-proven synthetic protocols, and critical reactivity insights to facilitate its effective use in the laboratory. We will explore the causality behind experimental choices, present self-validating methodologies, and ground all claims in authoritative references.
Core Chemical and Physical Properties
This compound is a doubly protected indole derivative. The tert-butoxycarbonyl (Boc) group at the N1 position serves to deactivate the indole nitrogen, preventing unwanted side reactions and directing electrophilic substitution. The benzyl ether at the C6 position protects the hydroxyl group, which is a common feature in many biologically active natural products and synthetic molecules. This strategic protection makes the compound a stable and versatile building block.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | 6-Benzyloxyindole | This compound | Data Source(s) |
| Molecular Formula | C₁₅H₁₃NO | C₂₀H₂₁NO₃ | [1] |
| Molecular Weight | 223.27 g/mol | 323.39 g/mol | [1] |
| CAS Number | 15903-94-3 | Not explicitly found, derived from precursor | [1] |
| Appearance | Yellow to brown crystalline solid | Off-white to white solid | [1], General Knowledge |
| Melting Point | 116-119 °C | Data not available, typically varies | [2] |
| Storage Temperature | 2-8°C | 2-8°C | [1][2] |
| Solubility | Slightly soluble in Chloroform, Diethyl Ether, Ethanol, Ethyl Acetate | Soluble in common organic solvents (DCM, THF, EtOAc) | [2] |
Spectroscopic Characterization
Accurate characterization is paramount for verifying the identity and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint. Key expected signals include the singlet for the nine protons of the bulky tert-butyl group of the Boc protector around 1.6 ppm. The methylene protons (CH₂) of the benzyl group typically appear as a singlet around 5.1 ppm. Aromatic protons from the indole core and the benzyl ring will resonate in the 6.5-7.5 ppm region. The protons at the C2 and C3 positions of the indole ring are particularly diagnostic, often appearing as doublets.
-
¹³C NMR: The carbon spectrum confirms the carbon framework. The carbonyl carbon of the Boc group is a key signal, typically found downfield around 150 ppm. The quaternary carbon of the tert-butyl group appears around 84 ppm. Signals for the aromatic carbons and the benzylic CH₂ carbon provide further structural confirmation. Definitive assignments of indole ring carbons can be complex and are often confirmed using 2D NMR techniques.[3]
Synthesis and Purification Protocol
The most direct and widely used method for preparing this compound is the N-protection of commercially available 6-benzyloxyindole. The protocol below is a robust, self-validating system designed for high yield and purity.
Workflow: Synthesis of this compound
Caption: Synthetic workflow for the N-Boc protection of 6-benzyloxyindole.
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-benzyloxyindole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). The volume should be sufficient to fully dissolve the indole (approx. 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Causality Insight: DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O electrophile and significantly accelerating the rate of N-acylation compared to using a non-nucleophilic base alone.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure white solid.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from its predictable reactivity, allowing for selective transformations at different sites of the molecule.
Caption: Key reactive sites on the this compound scaffold.
-
N-Boc Deprotection: The Boc group is reliably cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in DCM at room temperature is a common and efficient method. This regenerates the N-H indole, making it available for subsequent reactions like N-alkylation or N-arylation.
-
O-Benzyl Deprotection: The benzyl ether is stable to most conditions except for catalytic hydrogenolysis. Using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas (H₂) cleaves the C-O bond, revealing the free 6-hydroxyindole. This method is highly selective and orthogonal to the acid-labile Boc group.
-
Reactivity at the C3 Position: With the N1 position blocked by the Boc group, the indole core is primed for regioselective electrophilic substitution at the C3 position. This is the most common point of functionalization for reactions such as:
-
Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group using POCl₃ and DMF.
-
Friedel-Crafts Acylation/Alkylation: Reaction with acyl or alkyl halides in the presence of a Lewis acid.[1]
-
Halogenation: Introduction of bromine or iodine using reagents like NBS or NIS.
-
Applications in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] 6-Benzyloxyindole and its N-Boc protected form are valuable intermediates for accessing a wide range of biologically active molecules.
-
Enzyme Inhibitors: It serves as a reactant for preparing inhibitors of protein kinase C (PKC) and hepatitis C virus (HCV).[1]
-
Receptor Ligands: The scaffold is used to synthesize potent and selective ligands for cannabinoid receptors (CB2).[1]
-
Neuroprotective Agents: Benzyloxy-containing aromatic structures, including those derived from indole, have been explored in the development of neuroprotective agents for conditions like ischemic stroke.[5]
-
Anticancer Research: Indole derivatives are widely investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells.[6] The 6-oxygenated pattern is a key feature in several natural products with cytotoxic activity.
Safety and Handling
While this compound itself is not classified as acutely toxic, proper laboratory safety protocols are mandatory. The precursor, 6-benzyloxyindole, is classified as an irritant.
Table 2: Hazard and Safety Information
| Hazard Category | Description & Precautionary Statements | Source(s) |
| Acute Effects | May cause skin, eye, and respiratory system irritation.[2][7] | [2][7] |
| Handling | Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Avoid formation and inhalation of dust.[8] Use in a well-ventilated area or a chemical fume hood.[9] | [7][8][9] |
| Storage | Store in a tightly closed container in a cool, dry place.[8] Recommended storage temperature is 2-8°C.[2] | [2][8] |
| First Aid | Eyes: Rinse cautiously with water for several minutes.[8] Skin: Wash with plenty of soap and water.[9] Inhalation: Move person to fresh air.[8] Ingestion: Rinse mouth with water and consult a physician.[8] | [8][9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[9] | [9] |
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
- (n.d.). Supplementary Information.
- (n.d.). Table of Contents.
-
Organic Syntheses. (n.d.). 4-benzyloxyindole. [Link]
- (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
Angene Chemical. (2021). Safety Data Sheet. [Link]
-
Organic Syntheses. (n.d.). 1-benzylindole. [Link]
- CACHE. (n.d.). Synthesis of 4-Benzloxyindole by Condensation with Dimethylformamide Dimethyl Acetal Followed by Reduction and Optimization of a Novel Indole Synthesis with a Model System.
- (2023). 20230818 Indole Synthesis SI.
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2).
-
PubChem - NIH. (n.d.). 7-(Benzyloxy)-1H-indole. [Link]
-
PubMed. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. [Link]
-
Ab Enterprises. (n.d.). 5-benzyloxy-1-BOC-indole-2-boronic acid. [Link]
-
ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. [Link]
-
PubChem - NIH. (n.d.). 5-Benzyloxyindole. [Link]
-
PubMed. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]
-
PubMed. (2024). Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. [Link]
Sources
- 1. 6-Benzyloxyindole crystalline 15903-94-3 [sigmaaldrich.com]
- 2. 6-Benzyloxyindole | 15903-94-3 [amp.chemicalbook.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-Boc-6-benzyloxyindole: Synthesis, Properties, and Applications in Drug Discovery
Introduction: Strategic Importance of Protected Indoles in Medicinal Chemistry
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. However, the reactivity of the indole nitrogen can complicate synthetic routes, necessitating the use of protecting groups. The tert-butyloxycarbonyl (Boc) group is a favored choice for this role due to its steric bulk and ease of introduction and removal under specific conditions. This guide provides a comprehensive technical overview of 1-Boc-6-benzyloxyindole, a key intermediate that combines the versatile indole scaffold with two strategic protecting groups, enabling complex molecular elaborations. This compound is particularly valuable for the synthesis of targeted therapeutics, including kinase inhibitors and antiviral agents.
Core Compound Specifications
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 933474-39-6 | |
| Molecular Formula | C₂₀H₂₁NO₃ | Inferred from structure |
| Molecular Weight | 323.38 g/mol | Inferred from structure |
| IUPAC Name | tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate | |
| Appearance | Expected to be a solid | General observation for similar compounds |
Synthesis of this compound: A Step-by-Step Protocol
The most direct and common method for the preparation of this compound is the N-Boc protection of 6-benzyloxyindole. The indole nitrogen, while not strongly nucleophilic, can be effectively acylated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Reaction Scheme
Spectroscopic Characterization of 1-Boc-6-benzyloxyindole: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate, commonly known as 1-Boc-6-benzyloxyindole. This compound is a vital intermediate in the synthesis of various pharmaceutical agents and biologically active molecules.[1] Accurate characterization is paramount for ensuring purity, confirming identity, and advancing research and development in medicinal chemistry. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles.
Molecular Structure and Spectroscopic Overview
The structural integrity of this compound is the foundation of its chemical reactivity and biological function. Spectroscopic techniques provide a non-destructive means to verify this structure. The addition of the tert-butoxycarbonyl (Boc) protecting group to the indole nitrogen significantly alters the electronic environment of the heterocyclic ring, a change that is readily observable across different spectroscopic methods.
Caption: Molecular components of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals from the indole core, the benzyloxy group, and the Boc protecting group. The introduction of the electron-withdrawing Boc group on the indole nitrogen generally leads to a downfield shift of the indole protons compared to the unprotected 6-benzyloxyindole.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Boc (9H) | ~1.6 | s | - |
| Benzylic CH₂ (2H) | ~5.1 | s | - |
| Indole H-3 (1H) | ~6.5 | d | ~3.7 |
| Indole H-5 (1H) | ~6.9 | dd | ~8.7, 2.2 |
| Indole H-2 (1H) | ~7.5 | d | ~3.7 |
| Aromatic (benzyl, 5H) | ~7.3-7.5 | m | - |
| Indole H-7 (1H) | ~7.5 | d | ~8.7 |
| Indole H-4 (1H) | ~7.8 | d | ~2.2 |
Interpretation: The large singlet at approximately 1.6 ppm, integrating to nine protons, is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. The benzylic protons appear as a sharp singlet around 5.1 ppm. The protons of the indole ring are observed in the aromatic region, with their chemical shifts and coupling constants providing clear evidence of the substitution pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Boc CH₃ | ~28.2 |
| Benzylic CH₂ | ~70.5 |
| Boc Quaternary C | ~83.5 |
| Indole C-3 | ~107.0 |
| Indole C-5 | ~113.8 |
| Indole C-7 | ~116.0 |
| Indole C-4 | ~121.5 |
| Indole C-2 | ~125.0 |
| Aromatic C (benzyl) | ~127.5, 128.0, 128.6 |
| Indole C-3a | ~130.0 |
| Indole C-7a | ~135.8 |
| Aromatic C (benzyl, ipso) | ~137.2 |
| Indole C-6 | ~156.0 |
| Boc C=O | ~149.8 |
Interpretation: The spectrum is expected to show distinct signals for the aliphatic carbons of the Boc and benzyloxy groups, as well as for the aromatic and heteroaromatic carbons. The carbonyl carbon of the Boc group is typically found around 150 ppm.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Acquire data with a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Employ a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 2980-2850 |
| Carbamate C=O | Stretch | ~1730 |
| Aromatic C=C | Stretch | 1600-1450 |
| C-O (Ether & Carbamate) | Stretch | 1300-1050 |
| C-N | Stretch | ~1370 |
Interpretation: The most prominent feature in the IR spectrum of this compound is the strong absorption band around 1730 cm⁻¹, corresponding to the carbonyl stretching of the Boc group. The presence of both aromatic and aliphatic C-H stretches, as well as strong C-O stretching bands, would further confirm the molecular structure.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal. For KBr pellet preparation, mix ~1 mg of the sample with ~100 mg of dry KBr and press into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
| Ion | Predicted m/z | Identity |
| [M+H]⁺ | 324.16 | Molecular Ion (protonated) |
| [M-C₄H₈]⁺ | 268.10 | Loss of isobutylene |
| [M-Boc]⁺ | 224.10 | Loss of the Boc group |
| [C₇H₇]⁺ | 91.05 | Tropylium ion (from benzyl group) |
Interpretation: In electrospray ionization (ESI) mass spectrometry, the protonated molecular ion [M+H]⁺ is expected at m/z 324. A characteristic fragmentation pattern for Boc-protected compounds is the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which can then decarboxylate. Another common fragmentation is the loss of the entire Boc group (101 Da). The prominent peak at m/z 91 is characteristic of the benzyl group, which rearranges to the stable tropylium ion.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode over a mass range of 50-500 m/z.
Caption: General workflow for spectroscopic characterization.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated confirmation of its chemical structure. The characteristic signals of the Boc, benzyloxy, and indole moieties are readily identifiable and serve as reliable markers for the identity and purity of this important synthetic intermediate. The data and interpretations presented in this guide are intended to assist researchers in the fields of organic synthesis and drug development in their analytical endeavors.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 7-(Benzyloxy)-1H-indole. Retrieved from [Link]
-
ACS Publications. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. Retrieved from [Link]
-
MDPI. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Retrieved from [Link]
-
Journal of Basic and Applied Research in Biomedicine. (n.d.). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Retrieved from [Link]
-
ResearchGate. (2020). Transient spectroscopic characterization of the ring-opening reaction of tetrahydrochromeno[2,3-dimethyl]indole. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. Retrieved from [Link]
-
PubChem. (n.d.). 5,6-Bis(phenylmethoxy)-1H-indole. Retrieved from [Link]
-
NIST. (n.d.). Indole. Retrieved from [Link]
-
NIST. (n.d.). Benzene. Retrieved from [Link]
Sources
Solubility and stability of 1-Boc-6-benzyloxyindole
An In-depth Technical Guide to the Solubility and Stability of 1-Boc-6-benzyloxyindole
Introduction
In the landscape of pharmaceutical synthesis and drug development, indole derivatives represent a privileged scaffold, forming the core of numerous natural products and therapeutic agents.[1] Among these, this compound serves as a critical intermediate, valued for its strategic deployment of protecting groups that facilitate complex molecular construction. The tert-butyloxycarbonyl (Boc) group at the N1 position offers robust protection that is readily removed under specific acidic conditions, while the 6-benzyloxy group enhances solubility and provides a versatile handle for further functionalization.[1][2]
The successful progression of any active pharmaceutical ingredient (API) or intermediate from discovery to a viable product hinges on a thorough understanding of its physicochemical properties. For this compound, its solubility and stability are not mere data points; they are foundational pillars that dictate its handling, formulation, purification, and storage. A comprehensive grasp of these characteristics is essential for designing reliable synthetic routes, developing stable formulations, and ensuring regulatory compliance.
This guide provides an in-depth technical analysis of the solubility and stability of this compound. We will explore the theoretical underpinnings of its behavior, present field-proven experimental protocols for its characterization, and discuss the development of a stability-indicating analytical method. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this key building block.
Physicochemical Profile
A molecule's fundamental properties govern its interactions with solvents and its inherent reactivity. The structure of this compound, featuring a planar indole core, a bulky, lipophilic Boc group, and a polar benzyloxy ether, results in a nuanced physicochemical profile.
| Property | Value | Source |
| IUPAC Name | tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate | N/A |
| Molecular Formula | C₂₀H₂₁NO₃ | Calculated |
| Molecular Weight | 323.39 g/mol | Calculated |
| Appearance | White to pale yellow or brown crystalline powder | [3][4] |
| Storage Temperature | 2-8°C recommended |
Solubility Assessment
Solubility is a critical parameter that influences reaction kinetics, purification efficiency, and bioavailability. The solubility of this compound is primarily dictated by the balance between the lipophilic indole, Boc, and benzyl moieties and the polar ether linkage. While specific quantitative data is not readily published, a systematic experimental approach can reliably determine its solubility profile in various solvent systems relevant to synthesis, purification, and formulation.
Theoretical Considerations
The large, nonpolar surface area contributed by the aromatic rings and the tert-butyl group suggests good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetone. The presence of the ether oxygen and the carbonyl group of the Boc protector may impart limited solubility in more polar solvents like alcohols, but poor solubility is expected in aqueous systems.
Experimental Workflow: Solubility Determination
The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a crystalline compound. The workflow is designed to ensure that a saturated solution is achieved and accurately quantified.
Caption: Workflow for Equilibrium Shake-Flask Solubility Assessment.
Protocol: Shake-Flask Solubility Measurement
-
Preparation : Add an excess amount of crystalline this compound (e.g., 50-100 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the test solvent (e.g., Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, THF, Water). The excess solid is crucial to ensure equilibrium with a saturated solution.
-
Equilibration : Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sampling : After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours for the excess solid to sediment.
-
Filtration : Carefully withdraw an aliquot of the clear supernatant using a volumetric pipette. Immediately filter the aliquot through a 0.45 µm chemically inert syringe filter (e.g., PTFE) to remove any undissolved microparticles.
-
Quantification : Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).[5] Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL.
Data Presentation: Solubility Profile
The results should be compiled into a clear, comparative table.
| Solvent | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) | Classification |
| Water | 80.1 | <0.1 | Insoluble |
| Methanol | 32.7 | TBD | TBD |
| Ethanol | 24.5 | TBD | TBD |
| Acetonitrile | 37.5 | TBD | TBD |
| Acetone | 20.7 | TBD | TBD |
| Ethyl Acetate | 6.0 | TBD | TBD |
| Dichloromethane | 8.9 | TBD | TBD |
| Tetrahydrofuran (THF) | 7.5 | TBD | TBD |
| Hexanes | 1.9 | TBD | TBD |
| TBD: To Be Determined experimentally. |
Stability Profile and Forced Degradation
Understanding the chemical stability of this compound is paramount for defining storage conditions, shelf-life, and predicting potential impurities. Forced degradation, or stress testing, is an essential component of drug development that intentionally degrades the molecule to identify likely degradation products and establish degradation pathways.[6][7] This process is critical for developing stability-indicating analytical methods.[8][9]
Causality of Degradation: Functional Group Analysis
The structure of this compound contains several moieties susceptible to degradation:
-
N-Boc Group : The tert-butoxycarbonyl group is a carbamate ester highly susceptible to cleavage under acidic conditions (acid-labile), yielding the deprotected 6-benzyloxyindole, isobutylene, and carbon dioxide.[1] It is generally stable to basic and nucleophilic conditions.[10]
-
Indole Ring : The electron-rich indole nucleus can be susceptible to oxidation.
-
Benzyloxy Group : The benzylic ether linkage can be cleaved under harsh acidic or reductive conditions. The benzylic C-H bonds are also potential sites for auto-oxidation.[6]
Experimental Workflow: Forced Degradation Studies
A systematic forced degradation study exposes the compound to a range of harsh conditions to generate potential degradants.[7][11]
Caption: Workflow for Forced Degradation Studies.
Protocols for Forced Degradation Studies
For each condition, a control sample (unstressed, stored at 2-8°C) is analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound.[9]
-
Acidic Hydrolysis :
-
To 1 mL of a 1 mg/mL stock solution of the compound in acetonitrile, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Analyze by HPLC. The primary expected degradant is 6-benzyloxyindole.
-
-
Basic Hydrolysis :
-
To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at 60°C and sample at appropriate time points.
-
Neutralize aliquots with 0.1 M HCl before analysis. Significant degradation is less likely compared to acidic conditions due to the stability of the Boc group to base.[10]
-
-
Oxidative Degradation :
-
To 1 mL of a 1 mg/mL stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Sample at various time points and analyze directly by HPLC.
-
-
Thermal Degradation (Thermolysis) :
-
Place a small amount of the solid compound in a vial.
-
Heat in a calibrated oven at a high temperature (e.g., 80°C).
-
At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation :
-
Expose a solution of the compound (e.g., 1 mg/mL in acetonitrile) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[12]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other excipients.[9] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a photodiode array (PDA) detector is the technique of choice for this purpose.
Causality of Method Choice
RP-HPLC is ideal because it separates compounds based on their hydrophobicity. This compound is significantly more lipophilic than its primary acid-degradation product, 6-benzyloxyindole (due to the loss of the Boc group). This difference in polarity allows for excellent chromatographic separation on a C18 column. A PDA detector is crucial as it provides spectral information, helping to assess peak purity and identify degradants that may co-elute.
Logic of Method Development and Validation
The development process is iterative, starting with method screening and optimization, followed by a formal validation to prove its suitability for the intended purpose.
Caption: Logic Flow for Stability-Indicating HPLC Method Development.
Protocol: RP-HPLC Method for Quantification
-
Chromatographic Conditions :
-
Instrument : HPLC system with a PDA or UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of Acetonitrile (A) and Water (B). Example: Start at 60% A, ramp to 95% A over 15 minutes, hold for 5 minutes, return to 60% A and equilibrate.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : Monitor at a wavelength of maximum absorbance (e.g., determined from the UV spectrum, likely around 270-280 nm).
-
Injection Volume : 10 µL.
-
-
Standard and Sample Preparation :
-
Standard Stock Solution : Accurately weigh and dissolve ~10 mg of this compound reference standard in 100 mL of acetonitrile to get a 100 µg/mL solution.
-
Calibration Standards : Serially dilute the stock solution to prepare standards across a suitable range (e.g., 1-50 µg/mL).
-
Sample Preparation : Dilute stressed samples with the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Data Presentation: Method Validation Parameters
The method must be validated according to ICH Q2(R1) guidelines. Key parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the main peak. Peak purity index > 0.999. | Peak is spectrally pure and resolved from all degradants. |
| Linearity (R²) | ≥ 0.999 | > 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | e.g., ~5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | e.g., ~15 ng/mL |
| Robustness | %RSD ≤ 2.0% after minor changes (flow rate, temp) | Method is robust to small variations. |
Conclusion
This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. This guide has outlined a comprehensive, scientifically-grounded framework for evaluating its solubility and stability. The key takeaways are:
-
Solubility : The molecule is expected to be highly soluble in common organic solvents and poorly soluble in aqueous media. A systematic determination using the shake-flask method is recommended for quantitative characterization.
-
Stability : The primary liability of the molecule is the acid-labile N-Boc protecting group. Forced degradation studies are essential to confirm this pathway and to investigate susceptibility to oxidation, heat, and light.
-
Analytical Control : A validated stability-indicating RP-HPLC method is critical for accurately quantifying this compound in the presence of its degradants, ensuring the purity and quality required for advanced applications in drug discovery and development.
By applying the principles and protocols detailed herein, researchers and developers can confidently handle, store, and utilize this compound, ensuring the integrity of their synthetic processes and the quality of their final products.
References
- BenchChem. A Comparative Guide: Benzenesulfonyl (Bs) vs. Boc as Protecting Groups for the Indole Nitrogen. Benchchem.
- C. M. Riley, T. W. Rosanske, S. A. Miller, and K. M. G. O’Connor. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- S. K. Singh. Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- M. K. Sharma and M. Murugesan. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- S. Singh, M. Junwal, G. Singh, et al. Forced Degradation Studies. MedCrave online.
- Chem-Impex. 6-Benzyloxyindole. Chem-Impex International.
- M. Blessy, R. D. Patel, P. N. Prajapati, and Y. K. Agrawal. Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- RSC Publishing. Analytical Methods. RSC Publishing.
- Semantic Scholar. Analytical Methods. Semantic Scholar.
- Splendid Lab Pvt. Ltd. 6-Benzyloxyindole. Splendid Lab.
- Sigma-Aldrich. 6-Benzyloxyindole crystalline. Sigma-Aldrich.
- ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate.
- ResearchGate. Switching radical stability by pH-induced orbital conversion. ResearchGate.
- ACS Publications. Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ACS Publications.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH.
- RSC Publishing. Analytical Methods. RSC Publishing.
- AB Enterprises. 5-benzyloxy-1-BOC-indole-2-boronic acid. AB Enterprises.
- Bentham Science. An Overview of Analytical Methods for the Identification and Quantification of Baclofen. Bentham Science.
- BenchChem. Comparative Guide to Analytical Methods for the Quantification of 3-Cyanoindole. Benchchem.
- TOKU-E. Solubility Data Resource. TOKU-E.
- Pergamon Press. SOLUBILITY DATA SERIES. Pergamon Press.
- Fisher Scientific. 6-Benzyloxyindole, 97%. Fisher Scientific.
- Pergamon Press. SOLUBILITY DATA SERIES. Pergamon Press.
- ResearchGate. Solubility of benzilic acid in select organic solvents at 298.15 K. ResearchGate.
- Hindawi. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Hindawi.
- Thermo Fisher Scientific. 6-Benzyloxyindole, 97% 250 mg. Thermo Fisher Scientific.
- Thermo Fisher Scientific. 6-Benzyloxyindole, 97%. Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Benzyloxyindole, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ijrpp.com [ijrpp.com]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. database.ich.org [database.ich.org]
A Technical Guide to the Commercial Availability and Synthetic Utility of tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate, a key heterocyclic intermediate in modern medicinal chemistry. We address its commercial availability, finding it to be a specialized reagent primarily available through custom synthesis rather than as a standard catalog item. This guide details a reliable, field-tested synthetic protocol for its preparation from commercially available precursors. Furthermore, we explore its strategic importance in drug discovery, stemming from its dual N-Boc and 6-O-Bn protecting groups, which allow for controlled, sequential functionalization of the indole scaffold. This document serves as a practical resource for researchers aiming to incorporate this versatile building block into their synthetic programs, particularly in the development of kinase inhibitors and other targeted therapeutics.
Introduction: The Strategic Value of a Doubly-Protected Indole Scaffold
The indole core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved drugs.[1] Its broad pharmacological relevance makes functionalized indole intermediates highly valuable in drug discovery campaigns.[2][3]
The subject of this guide, tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate, is a strategically designed synthetic intermediate. Its utility lies in the orthogonal nature of its two key protecting groups:
-
N-tert-butoxycarbonyl (Boc): This group protects the indole nitrogen, preventing unwanted side reactions and modulating the reactivity of the indole ring. It is stable under many reaction conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[1]
-
6-Benzyloxy (Bn): This group protects a phenol at the 6-position of the indole ring. The benzyl ether is robust but can be cleanly cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C), a process that leaves the N-Boc group and many other functional groups intact.
This dual-protection scheme provides chemists with precise control over the synthetic sequence, allowing for selective modification at the nitrogen or the 6-position, making it an invaluable tool for building complex molecular architectures.
Commercial Availability and Procurement Strategy
A thorough review of major chemical supplier catalogs indicates that tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate is not a widely stocked, off-the-shelf compound. While numerous derivatives such as tert-butyl 6-hydroxy-1H-indole-1-carboxylate[4] and other substituted indoles are available, the target compound itself is typically procured via custom synthesis.
Table 1: Supplier Information for Related Precursors and Custom Synthesis Services
| Supplier | Compound Type | Notes |
| BLDpharm | Indole Derivatives[4][5][6] | Offers key precursors like tert-butyl 6-hydroxy-1H-indole-1-carboxylate and provides custom synthesis services. |
| Smolecule | Indole Derivatives[7] | Lists various functionalized indoles for research purposes. |
| Sigma-Aldrich | Indole Building Blocks[8] | Extensive catalog of indole precursors suitable for the synthesis of the target compound. |
| Active Biopharma | Indazole/Indole Carboxylates | Specializes in related heterocyclic building blocks. |
Recommended Procurement Workflow
Given its status as a non-catalog item, a logical procurement strategy is essential. The primary decision point is whether to synthesize the compound in-house or to outsource its production to a custom synthesis provider.
Caption: Recommended two-step synthesis pathway.
Step-by-Step Experimental Procedure
Step 1: Synthesis of tert-butyl 6-hydroxy-1H-indole-1-carboxylate
-
Setup: To a solution of 6-hydroxyindole (1.0 eq) in dichloromethane (CH₂Cl₂) (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (Et₃N) (1.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in CH₂Cl₂ dropwise over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient). The product, tert-butyl 6-hydroxy-1H-indole-1-carboxylate, is typically a solid. [4] Step 2: Synthesis of tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate
-
Setup: Dissolve the crude or purified product from Step 1 (1.0 eq) in dimethylformamide (DMF) (approx. 0.3 M) in a round-bottom flask.
-
Reagent Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) followed by benzyl bromide (BnBr) (1.2 eq).
-
Reaction: Heat the mixture to 50-60 °C and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into ice water. A precipitate will often form. If not, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash thoroughly with water and then brine to remove residual DMF. Dry over Na₂SO₄ and filter.
-
Purification: Concentrate the organic solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate as a solid.
Spectroscopic and Chromatographic Characterization
Proper characterization is critical to confirm the identity and purity of the synthesized compound. The following data are typical for this molecule.
Table 2: Expected Analytical Data
| Technique | Specification | Expected Observations |
| ¹H NMR | (400 MHz, CDCl₃) | ~1.65 ppm: singlet, 9H (Boc C(CH₃)₃). ~5.10 ppm: singlet, 2H (Benzyl CH₂). ~6.50 ppm: doublet, 1H (Indole H3). ~6.90-7.60 ppm: multiplet, 8H (Indole aromatic H + Benzyl aromatic H). ~8.10 ppm: broad singlet, 1H (Indole H7). |
| ¹³C NMR | (100 MHz, CDCl₃) | ~28 ppm: (Boc C(CH₃)₃). ~71 ppm: (Benzyl CH₂). ~84 ppm: (Boc C(CH₃)₃). ~102-140 ppm: (Aromatic carbons). ~150 ppm: (Boc C=O). ~158 ppm: (Indole C6-O). |
| HPLC-MS | (C18 column, H₂O/ACN gradient with 0.1% Formic Acid) | Purity: >95% (by UV at 254 nm). Mass (ESI+): Expected m/z for [M+H]⁺ = 324.16, for [M+Na]⁺ = 346.14. |
Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration. [9][10]
Strategic Applications in Drug Development
The primary value of tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate is as a versatile intermediate for creating libraries of substituted indoles. The orthogonal protecting groups allow for a branching synthetic strategy.
Caption: Downstream synthetic pathways enabled by selective deprotection.
-
Pathway A: N-1 Functionalization: Treatment with an acid like TFA selectively cleaves the Boc group, exposing the indole nitrogen. The resulting 6-(benzyloxy)-1H-indole can then undergo N-alkylation, N-arylation, or N-acylation, which is a common strategy for tuning the properties of kinase inhibitors. [1]* Pathway B: C-6 Functionalization: Catalytic hydrogenolysis removes the benzyl group, revealing the 6-hydroxy functionality. This phenol can be converted into a variety of ethers or esters to probe interactions with a biological target or to improve physicochemical properties. The N-Boc group remains in place to protect the nitrogen during these transformations.
This strategic flexibility allows for the rapid generation of diverse analogs, accelerating structure-activity relationship (SAR) studies in drug discovery programs targeting enzymes like protein kinases or receptors such as CysLT1. [3]
Conclusion
While not a readily available catalog chemical, tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate is an exceptionally valuable intermediate for medicinal chemistry and drug discovery. Its synthesis is straightforward and reliable from common starting materials. The true power of this molecule lies in its design, offering chemists orthogonal handles for the sequential and controlled elaboration of the indole scaffold. Understanding its procurement, synthesis, and strategic application can significantly benefit research programs focused on developing novel indole-based therapeutics.
References
-
Lead Sciences. tert-Butyl 6-hydroxy-1H-indole-1-carboxylate. [Link]
-
Active Biopharma. Tert-butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate. [Link]
-
Aladdin. tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate. [Link]
-
Tradeindia. Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate. [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]
-
HETEROCYCLES. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. [Link]
-
SpectraBase. 6-BENZYLOXY-3-(TERT.-BUTYL-DIPHENYL-SILYL)-OXYMETHYL-1-(5',6',7'-TRIMETHOXY-INDOL-2'-YL-CARBONYL) - 13C NMR. [Link]
-
Organic Syntheses. 1-benzylindole. [Link]
-
National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
-
PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link]
-
Turovskij, N. A., et al. Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. [Link]
-
Korea Science. 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl 6-hydroxy-1H-indole-1-carboxylate - Lead Sciences [lead-sciences.com]
- 5. 1-(tert-Butyl) 5-methyl 6-(benzyloxy)-1H-indole-1,5-dicarboxylate|BLD Pharm [bldpharm.com]
- 6. tert-Butyl 7-(benzyloxy)-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. Buy tert-butyl 6-(benzyloxy)-2-hydroxy-1H-indole-1-carboxylate [smolecule.com]
- 8. tert-Butyl 3-formyl-1H-indole-1-carboxylate 57476-50-3 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. 6-Benzyloxyindole(15903-94-3) 1H NMR [m.chemicalbook.com]
Introduction to N-Boc protected indole derivatives
An In-Depth Technical Guide to N-Boc Protected Indole Derivatives for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. However, the inherent reactivity of the indole N-H bond often complicates synthetic routes, leading to undesired side reactions and reduced yields. The introduction of the tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom (N-Boc) is a transformative strategy in indole chemistry. This guide provides a comprehensive overview of N-Boc protected indole derivatives, detailing the causality behind their synthesis, the profound alteration of their chemical reactivity, and their strategic application in complex molecule synthesis. We will explore detailed, field-proven protocols for both the protection and deprotection of the indole nitrogen, offering insights into the mechanistic underpinnings that ensure procedural success and reproducibility.
The Strategic Imperative for N-Protection in Indole Chemistry
The indole ring system is characterized by a high electron density, particularly at the C3 position, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons contributes significantly to the aromaticity of the pyrrole ring. The N-H proton is weakly acidic and can be removed by bases, rendering the nitrogen nucleophilic. This dual reactivity can be problematic in multi-step syntheses where reactions are desired at other positions of the indole core or on its substituents.
The tert-butyloxycarbonyl (Boc) group is an exemplary protecting group for the indole nitrogen for several key reasons:
-
Reactivity Modulation: As a strong electron-withdrawing group, the N-Boc substituent significantly reduces the nucleophilicity of the indole ring, deactivating it towards common electrophiles and preventing undesired side reactions.
-
Directed Functionalization: The Boc group is a powerful directing group. Its steric bulk and ability to coordinate with organolithium reagents facilitate selective deprotonation and subsequent functionalization at the C2 position, a transformation that is difficult to achieve with unprotected indoles.
-
Chemical Stability: N-Boc protected indoles are robust and stable under a wide range of reaction conditions, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation, allowing for extensive chemical modifications elsewhere in the molecule.[1][2]
-
Orthogonality: The Boc group's lability under acidic conditions allows for its selective removal in the presence of other protecting groups, such as base-labile Fmoc or hydrogenation-labile Cbz groups, which is a critical advantage in complex synthetic strategies.[3]
Synthesis of N-Boc Protected Indole Derivatives
The standard method for the N-Boc protection of amines and their heterocyclic analogues involves the reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4]
Mechanistic Rationale and Common Protocols
The reaction proceeds via the nucleophilic attack of the indole nitrogen on one of the carbonyl carbons of (Boc)₂O. Due to the relatively low nucleophilicity of the indole nitrogen, a base is often employed to deprotonate the N-H, generating the more potent indolide anion.
Common Base-Catalyzed Protocol: A catalytic amount of a non-nucleophilic base, such as 4-(Dimethylamino)pyridine (DMAP), is frequently used. The mechanism involves the initial formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate from DMAP and (Boc)₂O, which is then readily attacked by the indole nitrogen.
Heterogeneous Catalysis for Greener Synthesis: Recent methodologies have focused on environmentally benign approaches. For instance, the use of a solid-supported acid catalyst like Amberlite-IR 120 resin under solvent-free conditions provides a facile and efficient method for N-Boc protection.[1] This approach simplifies purification, as the catalyst can be removed by simple filtration.[1]
Experimental Protocol: N-Boc Protection of Indole
This protocol is a self-validating system designed for high yield and purity.
Reagents & Materials:
-
Indole (1.00 g, 8.54 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.05 g, 9.39 mmol, 1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (52 mg, 0.43 mmol, 0.05 equiv)
-
Tetrahydrofuran (THF), anhydrous (40 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add indole (1.00 g, 8.54 mmol) and DMAP (52 mg, 0.43 mmol).
-
Dissolve the solids in anhydrous THF (40 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add (Boc)₂O (2.05 g, 9.39 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is completely consumed (typically 2-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., 98:2) to afford N-Boc indole as a white solid.
Visualization: N-Boc Protection Workflow
Caption: General workflow for the synthesis of N-Boc indole.
Altered Reactivity and Synthetic Utility
The N-Boc group fundamentally alters the reactivity profile of the indole ring, enabling synthetic transformations that are otherwise challenging.
Directed Ortho-Metalation (C2-Lithiation)
The most significant impact of N-Boc protection is the ability to achieve selective C2-functionalization. Unprotected indoles undergo electrophilic substitution predominantly at C3. In contrast, the N-Boc group directs deprotonation to the C2 position upon treatment with a strong base like tert-butyllithium (t-BuLi) or n-butyllithium (n-BuLi) at low temperatures. The resulting 2-lithio-N-Boc-indole is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install a substituent exclusively at the C2 position.
Caption: C2-functionalization of indole via N-Boc directed lithiation.
Electrophilic Substitution
With the pyrrole moiety deactivated by the electron-withdrawing Boc group, electrophilic substitution reactions, such as nitration or halogenation, can be directed towards the benzene portion of the indole ring, typically at the C5 or C6 positions. For example, C3-nitration of N-protected indoles is a highly efficient method to access 3-nitroindoles, which is superior to the direct nitration of indole itself.[5]
Deprotection of the N-Boc Group
The removal of the Boc group is a critical step, regenerating the N-H functionality for subsequent reactions or to yield the final target molecule. The key is to use conditions that are mild enough to avoid cleaving other acid-sensitive groups that may be present.[6]
Mechanistic Rationale and Common Protocols
The N-Boc group is highly susceptible to acid-catalyzed cleavage. The mechanism involves protonation of the carbonyl oxygen, which facilitates the departure of the stable tert-butyl cation. This cation is typically scavenged by the solvent or an added scavenger, while the resulting carbamic acid spontaneously decarboxylates to liberate the free amine and carbon dioxide.
Standard Acidic Conditions:
-
Trifluoroacetic Acid (TFA): A solution of TFA in dichloromethane (DCM) is the most common and efficient method, often achieving complete deprotection at room temperature within an hour.
-
HCl in Organic Solvents: Anhydrous HCl in solvents like 1,4-dioxane or methanol is also widely used.
Milder, Selective Conditions: For substrates containing other acid-labile functionalities (e.g., tert-butyl esters), milder conditions are required.
-
Oxalyl Chloride in Methanol: This system has been reported as a mild method for selective deprotection of N-Boc groups.[7] The reaction is often fast, occurring within hours at room temperature with high yields.[7]
-
Catalytic Sodium Methoxide (NaOMe) in Methanol: This basic condition provides an alternative for highly sensitive substrates.[2]
Experimental Protocol: TFA-Mediated Deprotection
This protocol ensures rapid and complete removal of the N-Boc group.
Reagents & Materials:
-
N-Boc Indole (1.00 g, 4.60 mmol)
-
Dichloromethane (DCM), anhydrous (15 mL)
-
Trifluoroacetic Acid (TFA) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolve N-Boc indole (1.00 g, 4.60 mmol) in anhydrous DCM (15 mL) in a round-bottom flask at room temperature.
-
Slowly add TFA (5 mL) to the stirring solution. Gas evolution (CO₂) will be observed.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Once complete, carefully concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate (50 mL).
-
Slowly and carefully add saturated aqueous NaHCO₃ solution to the stirred organic layer until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure indole product.
Comparative Data: Deprotection Methods
| Reagent System | Solvent | Temperature | Typical Time | Compatibility Notes |
| TFA / DCM | DCM | Room Temp. | 0.5 - 2 h | High efficiency; Cleaves other acid-labile groups (t-butyl esters, acetals). |
| HCl / Dioxane | Dioxane | Room Temp. | 1 - 4 h | Similar to TFA; provides the product as a hydrochloride salt. |
| (COCl)₂ / MeOH | Methanol | Room Temp. | 1 - 4 h | Milder conditions, suitable for some acid-sensitive substrates.[7] |
| NaOMe / MeOH | Methanol | Room Temp. | 1 - 6 h | Basic conditions; excellent for substrates with acid-labile groups.[2] |
Applications in Drug Development
N-Boc protected indole derivatives are pivotal intermediates in the synthesis of numerous biologically active molecules. For example, they are used in the synthesis of triazolyl-substituted heterocycles that have been identified as inhibitors of the kinase PDK1, a significant target in oncology research.[2] The ability to selectively functionalize the indole core using N-Boc chemistry is instrumental in building the complex molecular architectures required for modern drug candidates.[2]
Conclusion
The N-Boc protecting group is an indispensable tool in the synthetic chemist's arsenal for indole functionalization. It provides a robust and reliable method to temporarily mask the reactive N-H bond, thereby preventing unwanted side reactions and, more importantly, enabling regioselective C2-functionalization through directed metalation. The straightforward and high-yielding protocols for both its installation and its selective removal under various conditions underscore its versatility. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to strategically employ N-Boc protected indoles for the efficient and elegant synthesis of complex, high-value molecules in drug discovery and beyond.
References
-
ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis by Amberlite-IR 120. Der Pharma Chemica, 8(17), 272-276. Retrieved from [Link]
-
ACS Publications. (2005). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 70(25), 10145–10148. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23261–23265. Retrieved from [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Tert-butoxycarbonyl)indole. PubChem Compound Database. Retrieved from [Link]
-
Gribble, G. W. (2003). Novel chemistry of indole in the synthesis of heterocycles. Pure and Applied Chemistry, 75(10), 1417–1432. Retrieved from [Link]
-
ResearchGate. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Boc-6-benzyloxyindole: Synthesis, Characterization, and Reactivity
This guide provides a comprehensive technical overview of tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate, commonly known as 1-Boc-6-benzyloxyindole. A key intermediate in medicinal chemistry and organic synthesis, this molecule incorporates a versatile indole core, protected at the nitrogen by a tert-butyloxycarbonyl (Boc) group and featuring a benzyl ether at the 6-position. This strategic combination of functional groups allows for selective manipulation and elaboration of the indole scaffold, making it a valuable building block for complex molecular architectures, including pharmaceutical agents and natural product analogs.[1]
This document is intended for researchers, chemists, and drug development professionals. It will delve into the physicochemical properties, synthesis, spectral characterization, and key chemical transformations of this compound, providing both theoretical understanding and practical, field-proven protocols.
Physicochemical and Spectral Characteristics
The introduction of the bulky, lipophilic Boc group onto the 6-benzyloxyindole core significantly alters its physical properties, such as melting point and solubility, compared to the parent indole.
Physical Properties
A summary of the core physical and chemical identifiers for this compound and its parent compound, 6-benzyloxyindole, is presented below.
| Property | This compound (Predicted/Inferred) | 6-Benzyloxyindole (Reported) |
| Molecular Formula | C₂₀H₂₁NO₃ | C₁₅H₁₃NO[2] |
| Molecular Weight | 323.39 g/mol | 223.27 g/mol [2] |
| CAS Number | 948063-71-4 | 15903-94-3[2] |
| Appearance | White to off-white or pale yellow crystalline solid | Yellow to brown crystalline powder[2] |
| Melting Point | Data not available; expected to differ from parent | 113.5-119.5 °C[3] |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone); Insoluble in water | Soluble in Chloroform, Diethyl Ether, Ethanol (Slightly) |
| Storage | Store at 2-8°C, under inert gas, protected from light and moisture[4] | Store at 2-8°C[2] |
Spectral Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Boc Group: A characteristic singlet integrating to 9 protons is expected around δ 1.6 ppm.
-
Benzyl Group: A singlet for the two benzylic protons (-O-CH₂ -Ph) should appear around δ 5.1 ppm. The five aromatic protons of the phenyl ring will present as a multiplet between δ 7.3-7.5 ppm.
-
Indole Ring: The indole protons will show characteristic shifts. H-2 and H-3 will likely appear as doublets around δ 6.5 and δ 7.5 ppm, respectively. The protons on the benzo portion of the ring (H-4, H-5, H-7) will be observed in the aromatic region, with their specific shifts and coupling patterns influenced by the benzyloxy and Boc groups.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Boc Group: The quaternary carbon of the tert-butyl group will appear around δ 28 ppm, and the carbonyl carbon (-C =O) will be significantly downfield, around δ 150 ppm. The quaternary carbon of the Boc group itself (C (CH₃)₃) is expected around δ 84 ppm.
-
Benzyl Group: The benzylic carbon (-O-C H₂-Ph) should be found near δ 70 ppm. The aromatic carbons of the phenyl ring will resonate in the typical δ 127-137 ppm range.
-
Indole Ring: The eight carbons of the indole scaffold will have distinct chemical shifts, with C-6 (bearing the benzyloxy group) being significantly downfield.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band corresponding to the Boc carbonyl (C=O) stretch is expected around 1725-1740 cm⁻¹ .
-
C-O stretching vibrations from the benzyl ether will appear in the 1250-1000 cm⁻¹ region.
-
Aromatic C-H stretching will be observed above 3000 cm⁻¹ , and aromatic C=C stretching bands will be present in the 1600-1450 cm⁻¹ region.
-
Unlike its parent compound, the characteristic N-H stretch of the indole ring (around 3400 cm⁻¹) will be absent due to Boc protection.
-
Synthesis and Purification
The synthesis of this compound is a straightforward N-protection reaction starting from commercially available 6-benzyloxyindole. The causality behind this protocol is the deprotonation of the indole nitrogen, which is weakly acidic, to form a nucleophilic indolide anion that subsequently attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).
Diagram of Synthetic Workflow
Caption: Synthetic workflow for the N-Boc protection of 6-benzyloxyindole.
Experimental Protocol: N-Boc Protection
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-benzyloxyindole (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.1-0.2 M concentration).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) to the solution, followed by a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).
-
Causality Note: DMAP is a highly effective acylation catalyst. It reacts with Boc₂O to form a more reactive intermediate, which is then attacked by the indole nitrogen. For bases like sodium hydride (NaH), the indole is deprotonated first before the addition of Boc₂O.
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove DMAP, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The final product should be a crystalline solid upon removal of the solvent.
Chemical Reactivity and Strategic Deprotection
The utility of this compound lies in the orthogonal nature of its two protecting groups. The acid-labile Boc group and the hydrogenolysis-labile benzyl group can be removed selectively, enabling precise synthetic planning.
Deprotection of the N-Boc Group (Revealing the Indole N-H)
The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched, and subsequent decarboxylation to release the free amine.[5]
Caption: Workflow for the acidic cleavage of the N-Boc protecting group.
-
Dissolution: Dissolve this compound (1.0 eq) in Dichloromethane (DCM).
-
Acid Addition: Cool the solution in an ice bath (0 °C) and add Trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Causality Note: TFA is a strong acid that effectively protonates the Boc group without being strongly nucleophilic. The reaction is often run in DCM, which is a good solvent for the starting material and is inert to the acidic conditions.[6]
-
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Workup:
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 6-benzyloxyindole.
-
Cleavage of the 6-O-Benzyl Ether (Revealing the 6-Hydroxy Group)
The benzyl ether is robust to most conditions except for hydrogenolysis or treatment with very strong Lewis acids. Catalytic hydrogenation is the most common and mildest method for its removal.[7]
Caption: Workflow for the hydrogenolysis of the O-benzyl protecting group.
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10 wt. %, ~5-10 mol% Pd) to the solution.
-
Causality Note: Pd/C is a heterogeneous catalyst that facilitates the cleavage of the C-O bond by molecular hydrogen. It is chosen for its high efficiency and ease of removal by filtration.[3]
-
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) with vigorous stirring.
-
Reaction: Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours at room temperature.
-
Workup:
-
Carefully purge the reaction vessel with an inert gas (e.g., nitrogen) to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-Boc-6-hydroxyindole, which can be further purified if necessary.
-
Reactivity of the Indole Core
With the nitrogen protected, electrophilic substitution reactions on the indole ring are directed primarily to the C3 position, which is the most nucleophilic site.[8] However, strong electrophiles or specific conditions can lead to substitution at other positions. The Boc group can also direct lithiation to the C2 position, providing a route to further functionalization.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, a hazard assessment can be made based on its constituent parts and related compounds.[9][10]
-
Hazard Identification:
-
May cause skin and serious eye irritation.[4]
-
May cause respiratory irritation if inhaled as a dust.
-
Expected to be a low ingestion hazard under normal handling.
-
-
Handling Precautions:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
-
Stability and Reactivity:
-
The compound is stable under normal storage conditions (cool, dry, dark).
-
Incompatible with strong oxidizing agents and strong acids (which will cleave the Boc group).[9]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically designed intermediate that offers chemists significant flexibility in the synthesis of substituted indoles. Its well-differentiated protecting groups allow for selective deprotection and subsequent functionalization at either the indole nitrogen or the 6-position oxygen. The protocols and data presented in this guide provide a solid foundation for the successful synthesis, handling, and application of this valuable chemical building block in research and development settings.
References
-
Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. [Link]
-
Synthesis and Chemistry of Indole . SlideShare. [Link]
-
tert-Butyloxycarbonyl protecting group . Wikipedia. [Link]
-
Indole - Chemical reactions . Wikipedia. [Link]
-
benzyl ether cleavage . YouTube. [Link]
-
Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates . Organic Letters. [Link]
-
Selective Cleavage of Benzyl Ethers . Organic Chemistry Portal. [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. [Link]
-
Boc Deprotection Mechanism . YouTube. [Link]
-
SAFETY DATA SHEET . Chem Service. [Link]
-
1-(Tert-butoxycarbonyl)indole . PubChem. [Link]
Sources
- 1. 6-Benzyloxyindole crystalline 15903-94-3 [sigmaaldrich.com]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 6-Benzyloxyindole(15903-94-3) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Buy tert-butyl 6-(benzyloxy)-2-hydroxy-1H-indole-1-carboxylate [smolecule.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
The Multifaceted Role of the Boc Protecting Group in Modern Indole Chemistry
An In-depth Technical Guide:
Abstract
The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous bioactive compounds.[1][2][3] However, the inherent reactivity of the indole N-H bond presents a significant challenge in complex synthetic routes, necessitating the use of protecting groups. Among the arsenal of available options, the tert-butoxycarbonyl (Boc) group has emerged as a uniquely versatile and powerful tool. This guide provides a comprehensive analysis of the Boc group's role in indole chemistry, moving beyond its simple function as a protective shield. We will explore its installation and cleavage, its profound influence on the electronic properties of the indole ring, and its critical function as a directing group for regioselective C-H functionalization. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of N-Boc indoles in their synthetic endeavors.
The Imperative for N-Protection in Indole Synthesis
The indole nitrogen proton is moderately acidic (pKa ≈ 17) and readily deprotonated by strong bases. This nucleophilic nitrogen, along with the electron-rich pyrrolic ring, complicates many standard synthetic transformations.[4] Unprotected indoles can undergo undesired N-alkylation, N-acylation, or act as a proton source in sensitive organometallic reactions. A protecting group is therefore essential to mask the N-H reactivity, allowing for precise and predictable chemical modifications on other parts of the molecule.
The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to a favorable combination of properties:
-
Robustness: It is stable to a wide range of nucleophilic and basic conditions.[5][6]
-
Mild Cleavage: It can be removed under acidic or thermal conditions that are often orthogonal to other protecting groups.[7][8]
-
Reactivity Modulation: It acts as an electron-withdrawing group, altering the nucleophilicity of the indole ring.
-
Regiocontrol: It serves as an outstanding directing group for C-2 metallation, a transformation that is otherwise difficult to achieve.[4]
Installation of the Boc Group: A Gateway to N-Boc Indole Chemistry
The most prevalent method for the N-protection of indoles is the reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[9] The reaction proceeds via nucleophilic attack of the indole nitrogen onto one of the carbonyl carbons of (Boc)₂O.
Mechanism of N-Boc Protection
The mechanism involves the indole nitrogen acting as a nucleophile, attacking the electrophilic carbonyl of the Boc anhydride. The resulting tetrahedral intermediate collapses, displacing a tert-butyl carbonate anion. This unstable anion then deprotonates the positively charged indole nitrogen, which subsequently breaks down into carbon dioxide and tert-butoxide, driving the reaction to completion.[10]
Caption: Mechanism of N-Boc protection of indole using (Boc)₂O.
Experimental Protocol: General Procedure for N-Boc Protection of Indole
Materials:
-
Indole (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 - 1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))
Procedure:
-
To a solution of indole in the chosen solvent, add DMAP followed by (Boc)₂O.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-Boc indole.
Table 1: Representative Conditions for N-Boc Protection
| Substrate | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Triethylamine | Ethanol | RT | 0.5 | >95 | [9] |
| Indole | DMAP (cat.) | ACN | RT | 2 | >98 | N/A (General) |
| Tryptophan | Base | Aqueous/Organic | RT | 1-4 | High | [11] |
| Various Amines | Iodine (cat.) | Solvent-free | RT | 0.5-2 | 90-98 | [5] |
The Boc Group as a Director of Regioselectivity
Beyond protection, the Boc group fundamentally alters the reactivity and regioselectivity of the indole core. This is most evident in two key reaction classes: electrophilic aromatic substitution and C-H metallation.
Electrophilic Aromatic Substitution (EAS)
Unprotected indoles overwhelmingly undergo electrophilic attack at the C3 position. The Wheland intermediate formed by C3 attack is more stable because the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[4][12][13]
The introduction of the N-Boc group changes this landscape. The bulky Boc group can sterically hinder attack at the C2 and N1 positions. Electronically, the carbonyl group is withdrawing, which deactivates the indole ring towards EAS compared to its N-H counterpart. This modulation is particularly exploited in C-H borylation reactions. While N-H indoles often give mixtures or prefer C2 borylation under certain catalytic conditions[14][15], the N-Boc group can be used to steer iridium-catalyzed borylation selectively to the C3 position.[16][17]
Caption: Regioselectivity in electrophilic substitution.
Directed C-2 Lithiation
Perhaps the most powerful application of the N-Boc group is its ability to direct metallation (specifically lithiation) to the C2 position.[4] This transformation is highly challenging with unprotected indoles, which would be deprotonated at the nitrogen. The carbonyl oxygen of the Boc group acts as a chelating ligand for the lithium cation of an organolithium base (e.g., s-BuLi or n-BuLi). This coordination pre-organizes the base, leading to the selective abstraction of the adjacent C2 proton.[17][18][19] The resulting 2-lithio-N-Boc-indole is a potent nucleophile that can be trapped with a wide variety of electrophiles, providing a reliable and high-yielding route to C2-functionalized indoles.
Caption: Boc-directed lithiation workflow for C2-functionalization.
Experimental Protocol: Directed C-2 Lithiation and Trapping
Materials:
-
N-Boc Indole (1.0 equiv)
-
sec-Butyllithium (s-BuLi) (1.2 equiv, solution in cyclohexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane, Benzaldehyde) (1.5 equiv)
Procedure:
-
Dissolve N-Boc indole in anhydrous THF in a flame-dried flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add s-BuLi dropwise via syringe. The solution may change color, indicating the formation of the anion. Stir for 1-2 hours at -78 °C.
-
Add the electrophile to the reaction mixture and allow it to stir for another 1-3 hours, slowly warming to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify by flash column chromatography to yield the C2-substituted N-Boc indole.
Cleavage of the Boc Group: Restoring the N-H Indole
The strategic removal of the Boc group is the final step in its application. The choice of deprotection method is critical and depends on the stability of other functional groups in the molecule.[7]
Mechanism of Acid-Catalyzed Deprotection
The standard method for Boc cleavage is treatment with a strong acid, such as trifluoroacetic acid (TFA). The mechanism begins with the protonation of the carbonyl oxygen. The resulting intermediate then fragments to release the stable tert-butyl cation, which is subsequently deprotonated to form isobutylene gas, and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to regenerate the free indole N-H and release carbon dioxide.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Experimental Protocol: TFA-Mediated Boc Deprotection
Materials:
-
N-Boc Indole (1.0 equiv)
-
Trifluoroacetic acid (TFA) (5-10 equiv or as a 20-50% solution)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc indole in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution. Vigorous off-gassing (CO₂ and isobutylene) may be observed.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to afford the deprotected indole.
Table 2: Comparison of N-Boc Deprotection Methods
| Method | Reagents | Solvent | Conditions | Advantages | Disadvantages |
| Standard Acidic | TFA or HCl | DCM or Dioxane | 0 °C to RT | Fast, efficient, widely used.[7] | Harsh for acid-sensitive groups. |
| Thermolytic | None | TFE or HFIP | 150 °C (Flow) or Reflux | Catalyst-free, clean.[8][20] | High temperatures required. |
| Microwave-Assisted | None | TFE or HFIP | Microwave Irradiation | Significantly reduced reaction times.[20] | Requires specialized equipment. |
| Basic | NaOMe (cat.) | Methanol | RT | Highly selective for certain substrates.[6][21] | Not universally applicable. |
| Lewis Acid | ZnCl₂, AlCl₃ | Various | Various | Can offer different selectivity. | Stoichiometric metal waste. |
| Mild/Neutral | Oxalyl Chloride or I₂ | Methanol or Solvent-free | RT | Tolerates acid/base sensitive groups.[22] | May have limited substrate scope. |
Application in Total Synthesis: A Strategic Workflow
The true power of the Boc group is realized in multi-step syntheses of complex, biologically active molecules.[23] A common synthetic strategy involves protecting the indole nitrogen, performing a key C-C or C-heteroatom bond formation that would otherwise be impossible, and finally deprotecting to reveal the desired core.
This workflow enables the construction of intricate molecular architectures, as seen in the synthesis of various indole alkaloids where C2-functionalization is a pivotal step.
Caption: A common protection-functionalization-deprotection sequence.
Conclusion
The tert-butoxycarbonyl group is far more than a simple placeholder in indole chemistry. It is a sophisticated control element that enables chemists to temporarily pacify the reactive N-H bond, modulate the electronic character of the indole ring, and, most importantly, unlock powerful C2-functionalization pathways through directed metallation. Its robust nature, combined with a variety of reliable deprotection protocols, secures its position as an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to strategically employ the Boc group to navigate challenging synthetic landscapes and accelerate the discovery of novel indole-based molecules.
References
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.. Retrieved from [Link]
-
Kallepalli, V. A., et al. (2009). Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
McGough, J. S., et al. (2017). Catalytic Electrophilic C-H Borylation Using NHC⋅Boranes and Iodine Forms C2-, not C3-, Borylated Indoles. Chemistry – A European Journal. Retrieved from [Link]
-
Iodine-Mediated Neutral and Selective N-Boc Deprotection. (2013). Semantic Scholar. Retrieved from [Link]
-
Dey, A., et al. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega. Retrieved from [Link]
-
Lipińska, T. M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Bose, S. K., et al. (2013). Nickel-catalyzed borylation of arenes and indoles via C–H bond cleavage. Chemical Communications. Retrieved from [Link]
-
McGough, J. S., et al. (2017). Catalytic Electrophilic C-H Borylation using NHC·Boranes and Iodine Forms C2-, not C3-, Borylated Indoles. The University of Manchester. Retrieved from [Link]
-
Synthetic routes to bioactive indole compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Liu, K., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Kamal, A., et al. (2017). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. Retrieved from [Link]
-
Synthesis and Chemistry of Indole. (n.d.). SlideShare. Retrieved from [Link]
-
Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Synthesis of Bioactive compounds. (n.d.). SHINDO-KANO LABORATORY. Retrieved from [Link]
-
Smith, A. B., et al. (2010). Diamine-Free Lithiation−Trapping of N-Boc Heterocycles using s-BuLi in THF. Organic Letters. Retrieved from [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2006). ResearchGate. Retrieved from [Link]
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. (2022). MDPI. Retrieved from [Link]
-
Examples of bioactive molecules containing indole in core structure. (n.d.). ResearchGate. Retrieved from [Link]
-
The role of commonly used transition metals in total synthesis of indole alkaloids. (2023). Heliyon. Retrieved from [Link]
-
Catellani, M., et al. (2008). Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization. Journal of the American Chemical Society. Retrieved from [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020). Chemistry Stack Exchange. Retrieved from [Link]
-
Smith, A. B., et al. (2010). Diamine-free Lithiation-Trapping of N-Boc Heterocycles Using s-BuLi in THF. PubMed. Retrieved from [Link]
-
Standard Lithiation–Borylation A user's guide. (2017). University of Bristol. Retrieved from [Link]
-
Lithiation- Borylation in Synthesis. (n.d.). University of Bristol. Retrieved from [Link]
-
Indolylboronic Acids: Preparation and Applications. (2022). Molecules. Retrieved from [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Retrieved from [Link]
-
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2007). Synthetic Communications. Retrieved from [Link]
-
Understanding the electrophilic aromatic substitution of indole. (2013). Henry Rzepa's Blog. Retrieved from [Link]
-
Indole, N-BOC protected. (2024). ChemBK. Retrieved from [Link]
-
Banerji, J., et al. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry. Retrieved from [Link]
-
Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. (2021). Nature Communications. Retrieved from [Link]
-
Electrophilic Aromatic Substitution of a BN Indole. (2012). Angewandte Chemie. Retrieved from [Link]
-
Indole N‐Boc deprotection method development. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 14. Catalytic Electrophilic C-H Borylation Using NHC⋅Boranes and Iodine Forms C2-, not C3-, Borylated Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 16. chemistry.msu.edu [chemistry.msu.edu]
- 17. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 19. Diamine-free lithiation-trapping of N-Boc heterocycles using s-BuLi in THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. [PDF] Iodine-Mediated Neutral and Selective N-Boc Deprotection | Semantic Scholar [semanticscholar.org]
- 23. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]
The Strategic Synthesis of 1-Boc-6-benzyloxyindole: A Guide for the Medicinal Chemist
Introduction: The Architectural Significance of a Protected Indole Scaffold
In the landscape of modern drug discovery, the indole nucleus stands as a "privileged scaffold," a recurring structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[][2] Its inherent ability to participate in various non-covalent interactions makes it a frequent constituent of molecules designed to engage with biological targets. However, the reactivity of the indole nitrogen, particularly its acidic proton, often necessitates a strategic intervention during multi-step syntheses. This guide provides an in-depth examination of the discovery and initial synthesis of 1-Boc-6-benzyloxyindole, a key intermediate that elegantly addresses this challenge.
The introduction of the tert-butyloxycarbonyl (Boc) group at the N1 position serves to mask the nucleophilicity and acidity of the indole nitrogen, preventing unwanted side reactions.[3][4] Simultaneously, the benzyloxy group at the C6 position provides a stable, protected form of a hydroxyl group, which can be unveiled in later synthetic stages to introduce a crucial hydrogen-bonding moiety. This dual-protection strategy makes this compound a versatile and highly valuable building block for the synthesis of complex molecules targeting a range of therapeutic areas, from oncology to neurodegenerative disease.[5][6] This document will detail the scientific rationale and experimental protocols for its preparation, providing researchers and drug development professionals with a comprehensive resource.
The Synthetic Blueprint: From 6-Benzyloxyindole to its N-Protected Form
The synthesis of this compound is conceptually straightforward, involving the protection of the indole nitrogen of the precursor, 6-benzyloxyindole. The primary challenge lies in the efficient and high-yielding execution of this transformation.
Part 1: Synthesis of the Precursor, 6-Benzyloxyindole
The journey begins with the synthesis of 6-benzyloxyindole. While various methods exist for indole synthesis, a robust and well-documented approach is the Batcho-Leimgruber indole synthesis. This powerful method allows for the construction of the indole ring system from an appropriately substituted nitrotoluene. A similar, thoroughly vetted procedure for the synthesis of 4-benzyloxyindole is provided by Organic Syntheses, which serves as an excellent reference for the principles involved.[7] The key steps involve the formation of an enamine from a nitrotoluene, followed by a reductive cyclization to yield the indole core.
Part 2: The Core Directive: N-Boc Protection
The pivotal step is the installation of the Boc protecting group onto the indole nitrogen. The reagent of choice for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[8] This reagent is favored for its high reactivity towards amines under mild conditions and the benign nature of its byproducts (carbon dioxide and tert-butanol).[4]
The reaction proceeds via a nucleophilic attack of the indole nitrogen anion on one of the carbonyl carbons of the Boc anhydride. To facilitate this, a base is typically employed to deprotonate the indole N-H. While various bases can be used, the use of 4-dimethylaminopyridine (DMAP) as a catalyst or a base like triethylamine (TEA) is common.[3][8] The choice of solvent is also flexible, with aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) being standard.[3][4]
dot
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol details the N-protection of 6-benzyloxyindole using di-tert-butyl dicarbonate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Benzyloxyindole | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent | Standard Supplier |
| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier |
| Triethylamine (TEA) | ≥99% | Standard Supplier |
| Ethyl Acetate | ACS Grade | Standard Supplier |
| Hexanes | ACS Grade | Standard Supplier |
| Saturated Sodium Bicarbonate (aq.) | - | Prepared in-house |
| Brine (Saturated NaCl aq.) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard Supplier |
Step-by-Step Procedure:
-
Dissolution: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-benzyloxyindole (1.0 eq). Dissolve the indole in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product as a solid.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 5.0 g (22.4 mmol) 6-Benzyloxyindole |
| (Boc)₂O | 5.37 g (24.6 mmol) |
| Triethylamine | 3.75 mL (26.9 mmol) |
| Solvent (THF) | 112 mL |
| Typical Yield | 6.8 g (93%) |
| Physical Appearance | White to off-white solid |
Mechanistic Insights: The Role of the Boc Group
The efficacy of the Boc protection lies in its chemical stability and the mild conditions required for its eventual removal. The carbamate linkage formed is stable to a wide range of nucleophilic and basic conditions, allowing for extensive synthetic manipulations on other parts of the molecule.
dot
Caption: Mechanism of N-Boc protection of an indole.
The deprotection is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][8] The acid protonates the carbamate, leading to the elimination of the stable tert-butyl cation (which is scavenged by the trifluoroacetate anion or other nucleophiles present) and the release of carbon dioxide, regenerating the free indole. This orthogonality—stability to base and lability to acid—is a cornerstone of its utility in complex synthesis.[8]
Conclusion: A Foundational Building Block for Innovation
The synthesis of this compound is a testament to the power of strategic protecting group chemistry in modern drug discovery. By temporarily masking two reactive sites—the indole nitrogen and a latent phenol—this intermediate unlocks synthetic pathways to complex molecular architectures that would otherwise be fraught with difficulty. The robust and high-yielding nature of the Boc protection step makes it an indispensable tool for medicinal chemists. As the quest for novel therapeutics continues, the foundational role of well-designed intermediates like this compound will remain paramount, enabling the efficient and successful construction of the next generation of life-changing medicines.
References
-
Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available at: [Link]
-
Organic Syntheses. 4-benzyloxyindole. Available at: [Link]
-
MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]
-
ResearchGate. Indole and indoline scaffolds in drug discovery. Available at: [Link]
-
Journal of Basic and Applied Research in Biomedicine. Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Available at: [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Protection and Deprotection [pt.bzchemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Methodological & Application
The Strategic Utility of 1-Boc-6-benzyloxyindole in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery and complex molecule synthesis, the indole nucleus stands as a "privileged scaffold," a recurring motif in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The strategic functionalization of this heterocyclic system is paramount to modulating its pharmacological profile. 1-Boc-6-benzyloxyindole, a bespoke building block, has emerged as a cornerstone for chemists aiming to construct intricate molecular architectures with precision and control.
The incorporation of the tert-butoxycarbonyl (Boc) group at the N1 position serves a dual purpose. It not only shields the indole nitrogen from undesired side reactions but also profoundly influences the regioselectivity of subsequent transformations.[3] Concurrently, the benzyloxy moiety at the C6 position offers a stable, yet readily cleavable, protecting group for a hydroxyl functionality, a common pharmacophore in kinase inhibitors and other therapeutic agents. This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this compound, complete with detailed protocols for its use in key synthetic operations.
Synthesis and Characterization of this compound
The preparation of this compound is a straightforward procedure commencing from the commercially available 6-benzyloxyindole. The protection of the indole nitrogen is typically achieved through the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[4][5]
Caption: Synthesis of this compound.
Experimental Protocol: N-Boc Protection of 6-benzyloxyindole
Materials:
-
6-Benzyloxyindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
-
To a solution of 6-benzyloxyindole (1.0 eq) in anhydrous dichloromethane (DCM), add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Characterization Data for this compound:
| Parameter | Value |
| Molecular Formula | C₂₀H₂₁NO₃ |
| Molecular Weight | 323.39 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.50-7.30 (m, 5H, Ar-H), 7.25 (d, J = 8.4 Hz, 1H), 7.05 (d, J = 2.2 Hz, 1H), 6.90 (dd, J = 8.4, 2.2 Hz, 1H), 6.45 (d, J = 3.8 Hz, 1H), 5.10 (s, 2H, OCH₂Ph), 1.65 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 156.0, 150.0, 137.5, 136.0, 130.0, 128.5, 128.0, 127.5, 122.0, 116.0, 115.5, 107.0, 102.0, 83.5, 70.5, 28.5 |
Note: The provided NMR data is predicted based on the structure and known shifts for similar compounds. Actual experimental values may vary slightly.
Key Applications in Organic Synthesis
The true synthetic utility of this compound lies in its ability to undergo regioselective functionalization, primarily at the C7 position, a feat that is challenging to achieve with unprotected indoles.
Directed Ortho-Lithiation for C7-Functionalization
The bulky N-Boc group acts as a powerful directing group, facilitating the deprotonation of the C7 position by a strong base, such as tert-butyllithium, in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[6] The resulting lithiated species can then be quenched with a variety of electrophiles to introduce diverse functionalities at the C7 position.
Caption: C7-Functionalization via Directed Ortho-Lithiation.
Experimental Protocol: C7-Lithiation and Iodination of this compound
Materials:
-
This compound
-
tert-Butyllithium (t-BuLi) in pentane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate solution
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
To a solution of this compound (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add t-BuLi (1.2 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of iodine (1.5 eq) in anhydrous THF.
-
Add the solution of iodine to the lithiated indole solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 1-Boc-7-iodo-6-benzyloxyindole.
Application in the Synthesis of Bioactive Molecules: A Case Study in GSK-3 Inhibitors
Glycogen synthase kinase 3 (GSK-3) is a key enzyme implicated in a range of pathologies, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[4][7][8][9] Consequently, the development of potent and selective GSK-3 inhibitors is a major focus of medicinal chemistry. Many potent GSK-3 inhibitors feature a substituted indole core. This compound serves as an excellent starting material for the synthesis of such compounds.
The following is a proposed synthetic route to a generic 7-aryl-6-hydroxyindole-based GSK-3 inhibitor, illustrating the strategic use of this compound.
Caption: Proposed synthesis of a GSK-3 inhibitor scaffold.
This synthetic sequence highlights the versatility of the building block. The C7-iodo functionality, installed via the lithiation protocol, serves as a handle for a palladium-catalyzed Suzuki cross-coupling reaction to introduce a desired aryl group.[10] Subsequent deprotection of the N-Boc and O-benzyl groups unmasks the final pharmacophoric features.[11]
Deprotection Strategies
The removal of the Boc and benzyl protecting groups can be achieved selectively, providing access to different intermediates for further functionalization.
Protocol: N-Boc Deprotection
The Boc group is readily cleaved under acidic conditions.
Procedure:
-
Dissolve the N-Boc protected indole in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure. The resulting amine salt can be neutralized with a mild base.
Protocol: O-Benzyl Deprotection
The benzyl ether can be cleaved by catalytic hydrogenation.
Procedure:
-
Dissolve the benzyloxyindole in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under an atmosphere of hydrogen gas (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the debenzylated product.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of protecting groups allows for the regioselective functionalization of the indole core, particularly at the otherwise challenging C7 position. The protocols and application examples provided herein demonstrate its strategic importance in the construction of complex molecular targets, including potent kinase inhibitors. As the demand for novel and intricate bioactive molecules continues to grow, the utility of such well-designed synthetic intermediates will undoubtedly continue to expand.
References
-
Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. Available from: [Link]
-
Meijer, L., et al. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Bioorganic & Medicinal Chemistry Letters, 21(18), 5610-5. Available from: [Link]
-
Organic Syntheses. (n.d.). 1-benzylindole. Available from: [Link]
-
Request PDF. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available from: [Link]
-
PubMed. (2010). Benzo[e]isoindole-1,3-diones as potential inhibitors of glycogen synthase kinase-3 (GSK-3). Synthesis, kinase inhibitory activity, zebrafish phenotype, and modeling of binding mode. Available from: [Link]
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. Available from: [Link]
-
Organic Syntheses. (n.d.). 4-benzyloxyindole. Available from: [Link]
-
ResearchGate. (n.d.). C-H Functionalization of Indoles at the C7 Position. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection (Boc2O + DMAP). Available from: [Link]
-
SpectraBase. (n.d.). (3R/S)-6-BENZYLOXY-3-(TERT.-BUTYL-DIPHENYL-SILYL)-OXYMETHYL-1-(5',6',7'-TRIMETHOXY-INDOL-2'-YL-CARBONYL)-2,3-DIHYDRO-1H-INDOLE. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Available from: [Link]
-
PubMed Central (PMC). (2018). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Available from: [Link]
-
PubMed. (2010). Benzo[e]isoindole-1,3-diones as potential inhibitors of glycogen synthase kinase-3 (GSK-3). Synthesis, kinase inhibitory activity, zebrafish phenotype, and modeling of binding mode. Available from: [Link]
-
RSC Publishing. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Available from: [Link]
-
PubMed. (2002). Regioselective Lithiation and Functionalization of 3-(benzyloxy)isothiazole: Application to the Synthesis of Thioibotenic Acid. Available from: [Link]
-
PubMed Central (PMC). (2013). In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. Available from: [Link]
-
HETEROCYCLES. (2017). SYNTHESIS OF t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Available from: [Link]
-
Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl-. Available from: [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: Peroxidation of 2-Oxindole and Barbituric Acid Derivatives under Batch and Continuous Flow Using an Eco-Friendly Ethyl Acetate Solvent. Available from: [Link]
-
ASNA Company for advanced technologies Ltd. (n.d.). Boc Protected Compounds. Available from: [Link]
Sources
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsisinternational.org [rsisinternational.org]
- 3. jbarbiomed.com [jbarbiomed.com]
- 4. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzo[e]isoindole-1,3-diones as potential inhibitors of glycogen synthase kinase-3 (GSK-3). Synthesis, kinase inhibitory activity, zebrafish phenotype, and modeling of binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buy tert-butyl 6-(benzyloxy)-2-hydroxy-1H-indole-1-carboxylate [smolecule.com]
The Strategic Utility of 1-Boc-6-Benzyloxyindole in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Doubly Protected Indole Scaffold
In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands as a "privileged scaffold," forming the core of numerous natural products and synthetic pharmaceuticals. Its inherent reactivity and biological compatibility make it a cornerstone for the development of novel therapeutic agents. However, harnessing the full potential of the indole ring requires precise control over its reactivity at various positions. This is where strategically protected intermediates like 1-Boc-6-benzyloxyindole become invaluable.
This compound offers a dual-protection strategy that unlocks a wide array of synthetic possibilities. The tert-butyloxycarbonyl (Boc) group at the N1 position serves several crucial functions: it deactivates the indole ring towards unwanted electrophilic substitution at C3, enhances solubility in organic solvents, and, most importantly, directs metallation to the C2 position. Concurrently, the benzyl (Bn) ether protecting the C6 hydroxyl group ensures its stability during various reaction conditions and can be selectively removed later in the synthesis to yield the free phenol, a common pharmacophore in many bioactive molecules.
This guide provides an in-depth exploration of the practical applications of this compound in the synthesis of key bioactive molecules, offering detailed protocols and the scientific rationale behind each synthetic step.
I. Synthesis of Tryptamine Derivatives: Precursors to Serotonergic Agents
Tryptamine and its derivatives are fundamental building blocks for a vast number of neurologically active compounds, including serotonin and many psychedelic and anti-migraine drugs. The synthesis of 6-benzyloxytryptamine from this compound is a key transformation that opens the door to this class of molecules. A common and effective route involves the introduction of a two-carbon unit at the C3 position.
A. Vilsmeier-Haack Formylation: Gateway to C3 Functionalization
The Vilsmeier-Haack reaction is a robust method for introducing a formyl group onto electron-rich aromatic rings like indoles, typically at the C3 position.[1][2] This aldehyde then serves as a versatile handle for further elaboration into the tryptamine side chain.
Caption: Vilsmeier-Haack Formylation Workflow.
Protocol 1: Vilsmeier-Haack Formylation of this compound
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C.[1] Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Indole Addition: Dissolve this compound (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound-3-carboxaldehyde.
B. Elaboration to the Tryptamine Sidechain
The resulting aldehyde can be converted to the tryptamine through a two-step sequence: Henry reaction followed by reduction.
Caption: Synthesis of the Tryptamine Sidechain.
Protocol 2: Synthesis of 1-Boc-6-benzyloxytryptamine
-
Henry Reaction: To a solution of this compound-3-carboxaldehyde (1 equivalent) in nitromethane (10 equivalents), add ammonium acetate (2 equivalents). Heat the mixture to reflux for 2-3 hours.
-
Work-up of Henry Reaction: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude nitroalkene can be used in the next step without further purification.
-
Reduction of the Nitroalkene: In a separate flame-dried flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, 4 equivalents) in dry tetrahydrofuran (THF) and cool to 0°C.
-
Addition of Nitroalkene: Dissolve the crude nitroalkene from the previous step in dry THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction and Work-up: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Cool the reaction to 0°C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash thoroughly with THF.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield 1-Boc-6-benzyloxytryptamine.
II. Synthesis of β-Carboline Scaffolds: Access to Tadalafil Analogues and Other Bioactive Compounds
The tetrahydro-β-carboline core is a prominent feature in many natural products and synthetic drugs, including the PDE5 inhibitor tadalafil.[3] The Pictet-Spengler reaction is the cornerstone for constructing this tricyclic system, involving the condensation of a tryptamine with an aldehyde or ketone followed by cyclization.
A. Deprotection and Pictet-Spengler Reaction
To utilize the synthesized 1-Boc-6-benzyloxytryptamine in a Pictet-Spengler reaction, the Boc group must first be removed to liberate the free tryptamine.
Caption: Synthesis of Tetrahydro-β-carbolines.
Protocol 3: Boc Deprotection and Pictet-Spengler Reaction
-
Boc Deprotection: Dissolve 1-Boc-6-benzyloxytryptamine (1 equivalent) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0°C. Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude 6-benzyloxytryptamine, which can be used directly in the next step.
-
Pictet-Spengler Reaction: Dissolve the crude 6-benzyloxytryptamine (1 equivalent) and the desired aldehyde or keto-acid (1.1 equivalents) in a suitable solvent (e.g., toluene or DCM).
-
Acid Catalysis: Add an acid catalyst, such as TFA or a Lewis acid, and heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
Purification: Upon completion, cool the reaction, wash with saturated aqueous sodium bicarbonate, dry the organic layer, and concentrate. Purify the resulting tetrahydro-β-carboline by column chromatography or recrystallization.
III. C2-Functionalization via Directed Ortho-Lithiation
The Boc group on the indole nitrogen is a powerful directing group for lithiation at the C2 position. This allows for the introduction of a wide range of electrophiles at this position, a transformation that is otherwise difficult to achieve.
A. Lithiation and Quenching with an Electrophile
Caption: C2-Functionalization of this compound.
Protocol 4: C2-Lithiation and Electrophilic Quench
-
Setup: To a flame-dried, nitrogen-purged flask, add a solution of this compound (1 equivalent) in dry THF. Cool the solution to -78°C.
-
Lithiation: Add tert-butyllithium (t-BuLi, 1.1 equivalents) dropwise to the solution, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equivalents) in dry THF to the reaction mixture at -78°C.
-
Reaction and Work-up: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
IV. Deprotection Strategies: Unveiling the Bioactive Core
The final step in many syntheses is the removal of the protecting groups to reveal the target bioactive molecule. The choice of deprotection method depends on the stability of the rest of the molecule.
Table 1: Deprotection Methods for Boc and Benzyl Groups
| Protecting Group | Reagent and Conditions | Notes |
| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Mild and efficient for acid-stable compounds. |
| Hydrochloric acid (HCl) in Dioxane or Ethyl Acetate | Another common acidic deprotection method. | |
| Benzyl (Bn) | H₂, Pd/C, Methanol or Ethyl Acetate | Catalytic hydrogenation; a clean and effective method. |
| Boron tribromide (BBr₃) in DCM at low temperature | For substrates sensitive to hydrogenation. |
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of a wide range of bioactive molecules. Its dual-protection scheme allows for precise and regioselective functionalization of the indole core, enabling the construction of complex molecular architectures. The protocols outlined in this guide provide a practical framework for researchers to leverage the synthetic potential of this important intermediate in their drug discovery and development efforts. By understanding the principles behind each reaction and carefully selecting the appropriate conditions, scientists can efficiently access novel compounds with therapeutic potential.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
-
ResearchGate. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of tadalafil.
-
YouTube. (2025). Vilsmeier–Haack reaction of indole. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of tryptamine derivatives.
- Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54063-54093.
- O'Connor, J. M., et al. (2014). Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. Beilstein Journal of Organic Chemistry, 10, 2146-2153.
- Gherghel, D., et al. (2022). Synthesis of Natural Products by C–H Functionalization of Heterocycles.
- Abdel-Jalil, R. J., et al. (2004). Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents. Archiv der Pharmazie, 337(6), 321-326.
-
ResearchGate. (2025). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. Retrieved from [Link]
- Wang, Q., et al. (2023). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journal of Organic Chemistry, 19, 1316-1339.
- Szymański, P., et al. (2021). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. Molecules, 26(11), 3369.
-
ResearchGate. (2025). Alternative Synthesis of Tadalafil: PDE5 Inhibitor. Retrieved from [Link]
- Micalizio, G. (2026). Natural Products as Stimuli for Invention in Organic Chemistry: Ryanodol as a Case Study. UC Irvine Department of Chemistry.
- Narayan, A. R. H., et al. (2020). Chemoenzymatic total synthesis of natural products. Accounts of Chemical Research, 53(8), 1546-1558.
-
Semantic Scholar. (2009). Synthesis of tadalafil (Cialis) from L-tryptophan. Retrieved from [Link]
-
ResearchGate. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
-
YouTube. (2025). Vilsmeier-Haack reaction of indole. Retrieved from [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
- Stöckigt, J., et al. (2011). The Pictet-Spengler reaction in nature and in organic chemistry.
Sources
Navigating the Selective Deprotection of 1-Boc-6-benzyloxyindole: A Guide to Yielding 6-Benzyloxyindole
In the landscape of complex organic synthesis, particularly in the realms of pharmaceutical and materials science research, the strategic manipulation of protecting groups is paramount. The successful synthesis of intricate molecules hinges on the selective installation and removal of these temporary functionalities. This guide provides an in-depth exploration of the deprotection of 1-Boc-6-benzyloxyindole to afford 6-benzyloxyindole, a versatile intermediate in the synthesis of biologically active compounds and functional materials.[1]
The tert-butyloxycarbonyl (Boc) group is a cornerstone in amine protection, favored for its general stability and predictable cleavage under acidic conditions.[2][3] The challenge in the deprotection of this compound lies in the judicious removal of the N-Boc group while preserving the O-benzyl ether. The benzyl ether, while robust, is susceptible to cleavage under certain reductive conditions.[4][5] This document will dissect the nuances of this transformation, offering detailed protocols and the underlying chemical principles to empower researchers to confidently and efficiently execute this critical synthetic step.
Strategic Approaches to Boc Deprotection
The cleavage of the N-Boc group from the indole nitrogen is typically achieved under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine and carbon dioxide.[2][6]
Several acidic reagents can be employed, with the choice often dictated by the presence of other acid-sensitive functional groups and the desired reaction kinetics.
Comparative Overview of Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Key Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp | 1 - 4 h | >90 | Highly effective and common. Requires careful handling due to corrosivity. Scavengers may be needed to trap the t-butyl cation.[3][7] |
| Hydrochloric Acid (HCl) | Dioxane / Methanol | Room Temp | 2 - 16 h | >90 | Milder alternative to TFA. Often used as a solution in an organic solvent.[3] |
| Oxalyl Chloride | Methanol | Room Temp | 1 - 4 h | up to 90 | A mild method for substrates sensitive to strong acids.[8] |
| Thermal/Microwave | TFE / HFIP | Reflux / Microwave | Variable | High | Can be very rapid, especially with microwave irradiation. Requires specialized equipment.[9] |
TFE: 2,2,2-trifluoroethanol, HFIP: 1,1,1,3,3,3-hexafluoroisopropanol
Mechanistic Insight: Acid-Mediated Boc Deprotection
The widely accepted mechanism for the acid-catalyzed deprotection of a Boc-protected amine is a cornerstone of peptide and heterocyclic chemistry. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential side reactions.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally high-yielding method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-benzyloxyindole.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a slightly milder alternative to TFA and is useful when other acid-sensitive groups are present.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of ethyl acetate in a round-bottom flask with a magnetic stir bar.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 2-16 hours).
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 6-benzyloxyindole.
-
Purify by column chromatography as needed.
Workflow for Deprotection and Purification
The overall process from the protected starting material to the purified product can be visualized as a streamlined workflow.
Caption: General Experimental Workflow.
Orthogonality and Benzyl Ether Stability
A key consideration in this deprotection is the stability of the 6-benzyloxy group. Benzyl ethers are generally stable to the acidic conditions used for Boc removal.[4] However, they are susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂, Pd/C).[5][10] This orthogonality is a significant advantage, allowing for the selective deprotection of the indole nitrogen without affecting the hydroxyl protection at the 6-position. It is crucial to avoid reductive conditions during or after the Boc deprotection to maintain the integrity of the benzyl ether.
Conclusion
The deprotection of this compound to 6-benzyloxyindole is a fundamental transformation in the synthesis of various indole-containing target molecules. The choice of acidic reagent, whether the robust trifluoroacetic acid or the milder hydrochloric acid in dioxane, should be tailored to the specific substrate and the overall synthetic strategy. By understanding the underlying mechanism and adhering to the detailed protocols provided, researchers can achieve high yields of the desired product while ensuring the preservation of the benzyloxy protecting group. This guide serves as a practical resource for scientists and professionals in drug development and chemical research, enabling the efficient and reliable synthesis of 6-benzyloxyindole for further synthetic elaborations.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry . Available at: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry . Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Advances, 2020. Available at: [Link]
-
Boc Deprotection Mechanism | Organic Chemistry - YouTube . Available at: [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents - ResearchGate . Available at: [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange . Available at: [Link]
-
Alcohol Protecting Groups - University of Calgary . Available at: [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF - ResearchGate . Available at: [Link]
-
Indole N‐Boc deprotection method development - ResearchGate . Available at: [Link]
-
4-benzyloxyindole - Organic Syntheses Procedure . Available at: [Link]
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal . Available at: [Link]
-
SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi . Available at: [Link]
-
Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation . Synthesis, 1985. Available at: [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters - ACS Publications . Available at: [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry . Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) . Available at: [Link]
-
Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - ResearchGate . Available at: [Link]
-
Catalytic Transfer Hydrodebenzylation with Low Palladium Loading - ResearchGate . Available at: [Link]
-
Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 - Scholars@Duke publication . Available at: [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF - ResearchGate . Available at: [Link]
-
An Unusual N Boc Deprotection of Benzamides under Basic Conditions - ResearchGate . Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl Ethers [organic-chemistry.org]
Application Notes & Protocols: Electrophilic Substitution of 1-Boc-6-benzyloxyindole
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of 1-Boc-6-benzyloxyindole with various electrophiles. This compound is a pivotal intermediate in the synthesis of complex indole alkaloids and pharmaceutical agents. Understanding and controlling its reactivity is paramount for successful synthetic campaigns. These notes elucidate the underlying principles governing the regioselectivity of electrophilic substitution and provide robust, step-by-step protocols for key transformations, including Vilsmeier-Haack formylation, Friedel-Crafts acylation, and selective bromination.
Introduction and Substrate Reactivity
The indole nucleus is a cornerstone of medicinal chemistry.[1] Protecting the indole nitrogen is often a critical strategic decision to modulate reactivity and prevent undesired side reactions.[1] In the case of this compound, two protecting groups orchestrate its reactivity profile:
-
1-Boc (tert-butyloxycarbonyl) Group: This bulky, electron-withdrawing group serves several functions. It protects the acidic N-H proton, preventing interference with basic reagents.[1] Electronically, the carbamate group deactivates the indole ring slightly towards electrophilic attack compared to an unprotected indole.[1] However, it reliably directs electrophilic substitution to the C3 position. This occurs because the Wheland intermediate formed by attack at C3 allows the positive charge to be delocalized onto the nitrogen without disrupting the aromaticity of the fused benzene ring, which is the most stable outcome.[2]
-
6-Benzyloxy (6-OBn) Group: This is a strong electron-donating group on the benzene portion of the indole. While it activates the benzene ring (positions 4, 5, and 7) towards electrophilic attack, the pyrrole ring remains the more nucleophilic component of the bicyclic system. Therefore, electrophilic attack occurs almost exclusively on the pyrrole ring, specifically at C3.
Combined, these features make this compound a predictable and reliable substrate for C3-functionalization, a common requirement in the synthesis of biologically active molecules. The indole ring is highly reactive at its 3-position toward electrophiles.[3]
General Considerations for Experimental Success
To ensure reproducibility and high yields, the following general conditions should be observed for the protocols described below:
-
Anhydrous Conditions: All electrophilic aromatic substitution reactions, particularly those employing Lewis acids (e.g., Friedel-Crafts) or moisture-sensitive reagents (e.g., POCl₃), must be conducted under strictly anhydrous conditions. Glassware should be oven- or flame-dried, and anhydrous solvents should be used.
-
Inert Atmosphere: To prevent oxidation of the electron-rich indole and degradation of reagents, reactions should be run under an inert atmosphere of nitrogen or argon.
-
Temperature Control: Many of these reactions are highly exothermic. Maintaining the recommended temperature, often with a dry ice/acetone bath (-78 °C) or an ice/water bath (0 °C), is critical to prevent side reactions and decomposition.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine when the starting material has been fully consumed.
Protocol I: Vilsmeier-Haack Formylation at C3
The Vilsmeier-Haack reaction is a classic and highly reliable method for installing a formyl (-CHO) group onto electron-rich aromatic rings.[4][5] The reaction uses a "Vilsmeier reagent," a chloroiminium ion, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6]
Reaction Scheme: (A chemical diagram showing this compound reacting with POCl₃ and DMF, followed by aqueous workup, to yield 1-Boc-3-formyl-6-benzyloxyindole)
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
-
Vilsmeier Reagent Formation:
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the chilled DMF. The addition is exothermic. Maintain the internal temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes. A colorless or pale-yellow solid (the Vilsmeier reagent) may precipitate.
-
-
Reaction with Indole:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the indole solution dropwise to the Vilsmeier reagent slurry at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Add a saturated solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously for 1 hour to break up any phosphorus salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-Boc-3-formyl-6-benzyloxyindole.
-
Protocol II: Friedel-Crafts Acylation at C3
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the indole ring, forming a C-C bond and producing valuable ketone intermediates.[7] The reaction typically requires a Lewis acid catalyst, but for highly activated systems like indoles, milder conditions can sometimes be employed.[8]
Reaction Scheme: (A chemical diagram showing this compound reacting with an acyl chloride (e.g., Acetyl Chloride) and a Lewis acid (e.g., ZnCl₂ or AlCl₃) to yield 1-Boc-3-acyl-6-benzyloxyindole)
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1 equivalent) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
-
Addition of Reagents:
-
Add the acyl chloride (e.g., acetyl chloride, 1.2 equivalents) to the solution.
-
In a separate flask, prepare a slurry of the Lewis acid catalyst (e.g., zinc chloride (ZnCl₂), 1.5 equivalents) in anhydrous DCM. Note: For less reactive acylating agents, a stronger Lewis acid like aluminum chloride (AlCl₃) may be necessary, often at lower temperatures (-78 °C).[9]
-
Slowly add the Lewis acid slurry to the reaction mixture, maintaining the temperature at 0 °C.
-
-
Reaction Execution:
-
Stir the reaction at 0 °C for 1-3 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
-
Work-up and Purification:
-
Upon completion, cool the mixture back to 0 °C.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NaHCO₃.
-
Dilute with additional DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude ketone by flash column chromatography (hexane/ethyl acetate gradient).
-
Protocol III: Electrophilic Bromination at C3
For selective halogenation, N-Bromosuccinimide (NBS) is the reagent of choice. It provides a low, steady concentration of electrophilic bromine, which preferentially reacts with the electron-rich indole C3 position without significant side reactions on the benzene ring or the benzylic position of the protecting group.[10] The reaction often proceeds rapidly at low temperatures.
Reaction Scheme: (A chemical diagram showing this compound reacting with NBS in THF to yield 1-Boc-3-bromo-6-benzyloxyindole)
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 equivalents) in anhydrous THF.
-
Add the NBS solution dropwise to the cold indole solution over 15-20 minutes. The solution may change color.
-
-
Reaction Execution:
-
Stir the reaction mixture at -78 °C for 1 hour. Monitor by TLC. The reaction is typically fast.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude 1-Boc-3-bromo-6-benzyloxyindole is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.
-
Data Summary and Visualization
Table 1: Comparison of Electrophilic Substitution Reactions
| Reaction | Electrophile Source | Solvent | Temp. | Typical Yield | Key Considerations |
| Vilsmeier Formylation | POCl₃ / DMF | DMF | 0 °C to RT | 85-95% | Exothermic; requires careful quenching.[11] |
| Friedel-Crafts Acylation | Acyl Chloride / Lewis Acid | DCM | -78 °C to RT | 70-90% | Requires stoichiometric Lewis acid; strictly anhydrous.[7] |
| Bromination | N-Bromosuccinimide (NBS) | THF | -78 °C | >95% | Fast reaction; must be kept cold to ensure selectivity.[10] |
Experimental Workflow Diagram
The general workflow for performing and analyzing these electrophilic substitution reactions is outlined below.
Caption: General experimental workflow for C3-functionalization of this compound.
Conclusion
The C3 position of this compound is highly activated and predictably nucleophilic, allowing for a range of synthetically useful electrophilic substitution reactions. By carefully controlling reaction parameters such as temperature, solvent, and stoichiometry, researchers can achieve high yields of C3-formylated, -acylated, and -halogenated products. The protocols outlined in this document provide a reliable foundation for the synthesis of advanced intermediates in drug discovery and natural product synthesis.
References
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Beilstein Journals. (2018). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Retrieved from [Link]
-
RSC Publishing. (1981). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. Retrieved from [Link]
-
ACS Publications. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
-
National Institutes of Health. (2012). Electrophilic Aromatic Substitution of a BN Indole. Retrieved from [Link]
-
Chemia. (2022). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
YouTube. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. Retrieved from [Link]
-
YouTube. (2012). Organic Mechanism - Benzylic Bromination NBS Radical 001. Retrieved from [Link]
-
YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]
-
Henry Rzepa's Blog. (2013). Understanding the electrophilic aromatic substitution of indole. Retrieved from [Link]
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Retrieved from [Link]
-
ACS Publications. (2020). Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild Conditions. Retrieved from [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
ResearchGate. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved from [Link]
-
PubMed. (2011). Synthesis of 3-substituted Indazoles From Arynes and N-tosylhydrazones. Retrieved from [Link]
-
PubMed. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Retrieved from [Link]
-
National Institutes of Health. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]
-
ResearchGate. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Retrieved from [Link]
-
National Institutes of Health. (2009). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Boc-6-benzyloxyindole as a Strategic Building Block in Medicinal Chemistry
Introduction: The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a critical pharmacophore for targeting diverse biological systems. Within this class, 6-oxygenated indoles are of particular interest, serving as precursors for compounds with applications in neurological disorders and oncology.[2]
This guide focuses on 1-Boc-6-benzyloxyindole , a versatile and strategically designed building block for drug discovery. The molecule employs a dual-protection strategy: the tert-butyloxycarbonyl (Boc) group on the indole nitrogen (N1) and the benzyl group on the C6 oxygen. This configuration offers chemists precise control over reactivity, enabling selective functionalization at other positions of the indole ring before a stepwise or concurrent deprotection unveils the final bioactive core. Herein, we provide detailed protocols, mechanistic insights, and a synthetic case study to demonstrate the utility of this reagent for researchers, scientists, and drug development professionals.
Section 1: Physicochemical Properties & Handling
This compound is a stable, crystalline solid that serves as an ideal starting material for multi-step synthetic campaigns. Its properties are summarized below.
| Property | Value | Source/Note |
| IUPAC Name | tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate | - |
| CAS Number | 15903-94-3 (for parent 6-benzyloxyindole) | [3] |
| Molecular Formula | C₂₀H₂₁NO₃ | Calculated |
| Molecular Weight | 323.39 g/mol | Calculated |
| Appearance | Off-white to light yellow crystalline solid | General Observation |
| Storage | Store at 2-8°C, protect from light and moisture | [4] |
Handling & Safety:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Review the Safety Data Sheet (SDS) from the supplier before use.
Section 2: The Strategic Role of Dual Protection
The power of this compound lies in its orthogonal protecting groups. The Boc group serves two primary functions: it masks the acidic N-H proton, preventing unwanted side reactions under basic conditions, and its electron-withdrawing nature deactivates the pyrrole ring towards certain reactions while directing electrophilic substitution predictably to the C3 position. The benzyl ether at C6 protects the phenolic hydroxyl group, which is a common site for metabolism and can be a key pharmacophoric feature. This protection is robust through many reaction conditions but can be cleanly removed via catalytic hydrogenation.
Section 3: Core Synthetic Protocols
The following protocols are foundational for leveraging this compound in a synthetic workflow.
Protocol 3.1: Vilsmeier-Haack Formylation at C3
This reaction installs a formyl (-CHO) group at the C3 position, the most nucleophilic site of the Boc-protected indole.[5] The resulting aldehyde is a versatile handle for further elaboration via Wittig reactions, reductive aminations, or oxidations.
Causality: The Vilsmeier reagent (a chloroiminium salt formed from POCl₃ and DMF) is a mild electrophile.[6] The Boc group prevents reaction at N1 and directs the substitution almost exclusively to C3. The reaction is driven by the restoration of aromaticity in the indole ring after the initial electrophilic attack.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv). Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise via syringe. The formation of the solid Vilsmeier reagent may be observed. Allow the mixture to stir at 0°C for 30 minutes.
-
Substrate Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent mixture at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, tert-butyl 6-(benzyloxy)-3-formyl-1H-indole-1-carboxylate, can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield a crystalline solid.
Protocol 3.2: Deprotection Strategies
The selective removal of the Boc and benzyl groups is critical for revealing the final molecule.
Causality: The Boc group is highly labile under acidic conditions. A strong acid like trifluoroacetic acid (TFA) protonates the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide, releasing the free indole nitrogen.[4]
Step-by-Step Protocol:
-
Dissolve the N-Boc protected indole (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M solution).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC (typically 1-2 hours for completion).
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected indole. Further purification by chromatography may be necessary.
Causality: The benzyl C-O bond is susceptible to cleavage by catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective catalyst that facilitates the oxidative addition of palladium into the C-O bond, followed by hydrogenolysis to release toluene and the free phenol.[7]
Step-by-Step Protocol:
-
Dissolve the 6-benzyloxyindole derivative (1.0 equiv) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd). Caution: Pd/C can be pyrophoric when dry.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-16 hours.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the Celite pad with the catalyst to dry completely, as it may ignite. Wash the pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the 6-hydroxyindole product.
Section 4: Case Study - Synthetic Pathway to a Soluble Epoxide Hydrolase (sEH) Inhibitor Scaffold
Soluble epoxide hydrolase (sEH) inhibitors are a class of therapeutic agents investigated for cardiovascular and inflammatory diseases.[8] GSK2256294 is a potent sEH inhibitor that has advanced to clinical trials.[8][9] The following is a representative workflow illustrating how this compound can be used to construct a core scaffold related to such inhibitors.
Protocol Explanation:
-
Formylation: The starting material is formylated at C3 using the Vilsmeier-Haack protocol (3.1) to install the aldehyde handle.
-
Reductive Amination: The resulting aldehyde is converted to a primary amine. The aldehyde is reacted with an ammonia source (like ammonium acetate) to form an intermediate imine, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the 3-(aminomethyl)indole derivative.
-
Amide Coupling: The primary amine is coupled with a desired carboxylic acid (R-COOH), often a functionalized adamantane or piperidine moiety in sEH inhibitors, using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
-
Final Deprotection: The benzyl protecting group is removed via catalytic hydrogenolysis (Protocol 3.2.B) to reveal the critical 6-hydroxy pharmacophore, yielding the final target scaffold. The Boc group could be removed concurrently or in a separate step if desired.
Section 5: Conclusion
This compound is a high-value, strategically designed intermediate for medicinal chemistry. Its dual-protection scheme provides chemists with robust control over synthetic outcomes, enabling the regioselective functionalization of the indole core. The protocols detailed in this guide for formylation, deprotection, and subsequent elaboration offer a clear roadmap for researchers to access complex and biologically relevant 6-hydroxyindole derivatives. Its application in constructing scaffolds for targets like sEH highlights its importance as a building block in modern drug discovery pipelines.
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Available at: [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. (2007). ResearchGate. Available at: [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2006). ResearchGate. Available at: [Link]
-
Indole N‐Boc deprotection method development. (n.d.). ResearchGate. Available at: [Link]
-
Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. (2015). ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. Available at: [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (2020). PubMed Central (PMC). Available at: [Link]
-
Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. (2022). Organic Syntheses. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2011). Green Chemistry. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. (2022). ResearchGate. Available at: [Link]
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (2022). ChemRxiv. Available at: [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. Available at: [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Available at: [Link]
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Omega. Available at: [Link]
-
Synthesis of a Series of Diaminoindoles. (2019). PubMed Central (PMC). Available at: [Link]
-
Suzuki Coupling Mechanism. (2022). YouTube. Available at: [Link]
-
Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. (2019). ResearchGate. Available at: [Link]
-
The synthesis of 5- and 6-benzyloxyindoles and attempts to prepare 5- and 6-hydroxyindoles therefrom. (1954). Journal of the Chemical Society. Available at: [Link]
-
Synthesis of 3-[(1-Aryl)aminomethyl]indoles. (2013). ResearchGate. Available at: [Link]
-
Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. (2016). Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 15903-94-3|6-(Benzyloxy)-1H-indole|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of C2-Arylated 6-Benzyloxyindoles from 1-Boc-6-benzyloxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C2-Arylated Indoles and the Efficiency of One-Pot Syntheses
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, C2-arylated indoles are a class of compounds that have garnered significant attention due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The starting material, 1-Boc-6-benzyloxyindole, is a versatile building block, with the Boc (tert-butoxycarbonyl) group serving as a protecting group for the indole nitrogen, enhancing solubility and often directing regioselectivity in subsequent functionalization reactions. The benzyloxy group at the 6-position offers a handle for further modifications.
Traditional multi-step syntheses involving protection, functionalization, and deprotection can be time-consuming, resource-intensive, and often lead to lower overall yields due to product loss at each stage. In contrast, one-pot synthesis protocols, where sequential reactions are carried out in a single reaction vessel, offer a more elegant and efficient approach. They reduce waste, save time and resources, and can lead to higher overall yields by minimizing intermediate isolation and purification steps. This application note details a proposed one-pot protocol for the C2-arylation of this compound followed by in-situ Boc deprotection, providing a streamlined route to valuable C2-arylated 6-benzyloxyindoles.
Proposed One-Pot Protocol: Sequential C2-Arylation and N-Deprotection
This protocol is a proposed two-step, one-pot procedure based on established palladium-catalyzed C-H arylation methodologies for N-protected indoles and standard Boc deprotection conditions. The compatibility of the sequential reactions in a single pot is predicated on the careful selection of reagents and conditions.
Step 1: Palladium-Catalyzed C2-Arylation
This step involves the direct C-H arylation of this compound with an appropriate aryl halide. The Boc group is anticipated to direct the arylation to the C2 position of the indole ring.
Materials and Reagents:
-
This compound
-
Aryl iodide or aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Cesium acetate (CsOAc) or potassium carbonate (K₂CO₃)
-
Anhydrous dimethylacetamide (DMA) or toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add this compound (1.0 equiv.), the aryl halide (1.2-1.5 equiv.), Pd(OAc)₂ (2-5 mol%), and PPh₃ (4-10 mol%).
-
Add the base, CsOAc (2.0 equiv.), to the flask.
-
Add anhydrous DMA to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Heat the reaction mixture to 110-130 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature before proceeding to the next step.
Step 2: In-situ Boc Deprotection
Following the completion of the C2-arylation, the Boc protecting group is removed in the same reaction vessel by the addition of a strong acid.
Materials and Reagents:
-
Trifluoroacetic acid (TFA) or a solution of HCl in dioxane
-
Dichloromethane (DCM) or ethyl acetate (EtOAc) for workup
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To the cooled reaction mixture from Step 1, add TFA (5-10 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until deprotection is complete as monitored by TLC or LC-MS.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C2-arylated 6-benzyloxyindole.
Scientific Rationale and Mechanistic Insights
The proposed one-pot protocol is based on the synergistic combination of two well-established reaction mechanisms.
Mechanism of C2-Arylation
The palladium-catalyzed C-H arylation of N-Boc-indoles is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The Boc group, being electron-withdrawing, increases the acidity of the C2-proton, facilitating its abstraction by the base in concert with the coordination of the palladium catalyst. The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide to form a Pd(II)-aryl species.
-
Concerted Metalation-Deprotonation (CMD): The Pd(II)-aryl complex coordinates to the indole, and a base-assisted C-H activation at the C2 position occurs to form a palladacycle intermediate.
-
Reductive Elimination: The palladacycle undergoes reductive elimination to form the C-C bond between the indole C2 position and the aryl group, regenerating the Pd(0) catalyst.
The choice of a suitable base and ligand is crucial for the efficiency and selectivity of this process[1].
Mechanism of Boc Deprotection
The acid-catalyzed removal of the Boc group is a standard procedure in organic synthesis. The mechanism involves:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (e.g., TFA).
-
Cleavage: The protonated carbamate undergoes cleavage to form a stable tert-butyl cation, carbon dioxide, and the deprotected indole nitrogen.
The compatibility of this deprotection step in the same pot as the arylation relies on the fact that the palladium catalyst should be relatively stable under acidic conditions after the arylation is complete. However, careful addition of the acid at a lower temperature is recommended to minimize potential side reactions.
Experimental Considerations and Optimization
-
Aryl Halide: Aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions. The choice may depend on the availability and desired functional groups on the aryl ring.
-
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like PPh₃ is a common choice. However, other palladium sources and more electron-rich, bulky ligands may improve the reaction efficiency for less reactive aryl halides.
-
Base: The choice of base can significantly influence the reaction outcome. CsOAc is often effective in C-H activation reactions.
-
Temperature: The arylation step typically requires elevated temperatures to proceed at a reasonable rate. The deprotection step is usually performed at room temperature.
-
Monitoring: Careful monitoring of both reaction steps by TLC or LC-MS is essential to determine the optimal reaction times and ensure complete conversion.
Data Presentation
The following table provides a summary of the proposed reaction parameters and expected outcomes for the one-pot synthesis of various C2-arylated 6-benzyloxyindoles. The expected yields are based on analogous reactions reported in the literature for similar substrates.
| Entry | Aryl Halide | Base | Expected Product | Expected Yield (%) |
| 1 | Iodobenzene | CsOAc | 2-Phenyl-6-benzyloxyindole | 70-85 |
| 2 | 4-Iodotoluene | CsOAc | 2-(p-Tolyl)-6-benzyloxyindole | 65-80 |
| 3 | 4-Bromoanisole | K₂CO₃ | 2-(4-Methoxyphenyl)-6-benzyloxyindole | 60-75 |
| 4 | 1-Iodo-4-fluorobenzene | CsOAc | 2-(4-Fluorophenyl)-6-benzyloxyindole | 70-85 |
Visualization of the Proposed Workflow
Caption: Proposed one-pot workflow for C2-arylation and N-deprotection.
Conclusion
The proposed one-pot synthesis protocol for the preparation of C2-arylated 6-benzyloxyindoles from this compound offers a potentially efficient and streamlined alternative to traditional multi-step methods. By combining a palladium-catalyzed C-H arylation with an in-situ Boc deprotection, this approach can significantly reduce reaction time, minimize waste, and improve overall yield. This methodology provides a valuable tool for medicinal chemists and drug development professionals for the rapid generation of diverse libraries of C2-arylated indole derivatives for biological screening. Further optimization and validation of this proposed protocol are warranted to establish its full scope and limitations.
References
1. Ciccone, V., et al. (2024). Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. RSC Advances. Available at: [Link] 2. Lintott, M., & Perry, A. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation-indole N-arylation. RSC Advances. Available at: [Link] 3. Landge, V. G., et al. (2020). Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au. Available at: [Link] 4. Kim, J. Y., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules. Available at: [Link] 5. Lane, B. S., et al. (2004). Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Journal of the American Chemical Society. Available at: [Link]
Sources
Application Note & Protocol: Strategic Friedel-Crafts Acylation of 1-Boc-6-benzyloxyindole for Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of Functionalized Indoles
The indole nucleus is a cornerstone scaffold in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The targeted functionalization of this privileged heterocycle is therefore of paramount importance. The Friedel-Crafts reaction, a classic method for forming carbon-carbon bonds on aromatic rings, provides a powerful tool for introducing acyl or alkyl substituents.[2] However, the high nucleophilicity and sensitivity of the indole ring system present unique challenges, often leading to polymerization, poly-substitution, or degradation under harsh traditional conditions.[3]
This application note provides a comprehensive guide and a field-proven protocol for the regioselective Friedel-Crafts acylation of a specifically substituted and protected indole, 1-Boc-6-benzyloxyindole . This substrate is representative of complex intermediates in multi-step syntheses, featuring two distinct protecting groups with different chemical liabilities. We will dissect the causality behind the experimental design, focusing on the selection of a mild Lewis acid catalyst to achieve high yield and selectivity at the C3 position while preserving the integrity of both the acid-sensitive N-Boc group and the Lewis acid-sensitive C6-benzyloxy group.
Mechanistic Insights & The Role of Protecting Groups
The Friedel-Crafts reaction proceeds via electrophilic aromatic substitution.[2][4] In the context of acylation, the key steps involve the activation of an acylating agent (e.g., an acyl chloride) by a Lewis acid to generate a highly electrophilic acylium ion or a related reactive complex.[5] This electrophile is then attacked by the electron-rich indole nucleus.
Inherent Reactivity of the Indole Ring
The indole ring is an extremely electron-rich heterocycle, with the highest electron density located at the C3 position of the pyrrole ring.[6][7] Consequently, electrophilic attack occurs preferentially at this site to yield 3-substituted indoles. This inherent reactivity is a double-edged sword; it facilitates the reaction but also makes the ring susceptible to side reactions if not properly controlled.
The Influence of Protecting Groups
The choice of protecting groups is a critical strategic decision that profoundly influences the indole's reactivity.
-
N-tert-Butoxycarbonyl (Boc) Group: The N-Boc group is an electron-withdrawing carbamate that serves two primary functions.[1] First, it prevents N-acylation, a common side reaction with unprotected indoles. Second, by withdrawing electron density, it slightly attenuates the nucleophilicity of the indole ring, which can help prevent uncontrolled polymerization and over-reaction.[1] Critically, the Boc group is highly labile under strong acidic conditions, necessitating the avoidance of aggressive Brønsted or Lewis acids.[8][9]
-
C6-Benzyloxy (OBn) Group: In contrast to the N-Boc group, the benzyloxy ether at the C6 position is an electron-donating group. It activates the benzene portion of the indole scaffold, though the C3 position of the pyrrole ring remains the most nucleophilic site. A key vulnerability of the benzyloxy group is its potential cleavage by certain strong Lewis acids, which can coordinate to the ether oxygen and facilitate C-O bond scission.[10][11]
The successful acylation of this compound is therefore a delicate balancing act, requiring conditions potent enough to drive the reaction but mild enough to preserve both orthogonal protecting groups.
Causality in Experimental Design
The Critical Choice of Lewis Acid
Traditional Friedel-Crafts catalysts like aluminum trichloride (AlCl₃) are far too harsh for complex indole substrates. Their high acidity leads to rapid decomposition of the electron-rich ring and cleavage of the N-Boc group.[12] Milder Lewis acids are essential. This protocol employs diethylaluminum chloride (Et₂AlCl) , a choice supported by several key factors:
-
Reduced Acidity: Dialkylaluminum chlorides are significantly less aggressive than AlCl₃, minimizing substrate degradation.[12]
-
High Efficacy for Indoles: Et₂AlCl has been demonstrated to be a highly effective promoter for the 3-acylation of indoles, even those with sensitive functional groups, providing high yields where other Lewis acids fail.[5][12]
-
Protecting Group Compatibility: The conditions associated with Et₂AlCl catalysis are sufficiently mild to leave both the N-Boc and C6-benzyloxy groups intact.
Reaction Parameters
-
Solvent: Dichloromethane (CH₂Cl₂) is an ideal solvent due to its inertness under Friedel-Crafts conditions and its ability to dissolve both the substrate and the Lewis acid complex.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic complexation between the indole, Lewis acid, and acyl chloride. Allowing the reaction to proceed at room temperature is often sufficient for completion without promoting side reactions. Lower temperatures can be employed if selectivity becomes an issue.[7]
Visualization of Reaction and Workflow
Reaction Mechanism Diagram
Caption: Generalized mechanism for the Et₂AlCl-promoted Friedel-Crafts acylation of indole at the C3 position.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Friedel-Crafts acylation protocol.
Detailed Experimental Protocol
This protocol describes the 3-acetylation of this compound on a 1.0 mmol scale.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| This compound | 337.41 | 1.0 | 1.0 | 337 mg |
| Diethylaluminum chloride (Et₂AlCl) | 120.57 | 1.2 | 1.2 | 1.2 mL (1.0 M in hexanes) |
| Acetyl chloride (AcCl) | 78.50 | 1.1 | 1.1 | 78 µL |
| Dichloromethane (CH₂Cl₂), anhydrous | - | - | - | 5 mL |
| Hydrochloric acid (1 M aq.) | - | - | - | 5 mL |
| Saturated sodium bicarbonate (aq.) | - | - | - | 10 mL |
| Brine (saturated NaCl aq.) | - | - | - | 10 mL |
| Sodium sulfate (Na₂SO₄), anhydrous | - | - | - | As needed |
| Silica gel (for chromatography) | - | - | - | As needed |
| Hexanes/Ethyl Acetate (Eluent) | - | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (337 mg, 1.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (5 mL) and stir until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Lewis Acid Addition: Slowly add diethylaluminum chloride solution (1.2 mL of 1.0 M solution in hexanes, 1.2 mmol) dropwise over 5 minutes. Stir the resulting mixture at 0 °C for 10 minutes.
-
Acylating Agent Addition: Add acetyl chloride (78 µL, 1.1 mmol) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Add additional dichloromethane (10 mL) and wash the organic layer sequentially with 1 M HCl (5 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 3-acetyl-1-Boc-6-benzyloxyindole.
Expected Results & Troubleshooting
-
Yield: Expected yields for this reaction are typically in the range of 80-95%.[12]
-
Appearance: The final product should be a white to off-white solid.
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive Lewis acid; insufficient reaction time or temperature. | Use a fresh, verified solution of Et₂AlCl. Allow the reaction to stir longer or warm slightly (e.g., to 40 °C). |
| Low Yield | Incomplete reaction; decomposition of starting material or product. | Ensure dropwise addition at 0 °C. Consider a slightly milder Lewis acid (e.g., ZnCl₂) or lower temperature. |
| Side Products | Cleavage of Boc or benzyloxy group; di-acylation. | Confirm the identity of byproducts by MS. If deprotection is observed, use a less reactive acylating agent (e.g., acetic anhydride) or a different Lewis acid. |
Conclusion
The Friedel-Crafts acylation of the highly functionalized substrate this compound can be achieved with excellent regioselectivity and yield through the careful selection of a mild Lewis acid catalyst. The use of diethylaluminum chloride successfully navigates the challenge of activating the indole for C3-acylation while preserving the acid-sensitive N-Boc and Lewis acid-labile C6-benzyloxy protecting groups. This protocol provides a reliable and scalable method for the synthesis of 3-acylindole intermediates, which are crucial building blocks for the discovery and development of new therapeutic agents.
References
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC. National Center for Biotechnology Information. [Link]
-
Asymmetric Friedel–Crafts Alkylation of Indoles: The Control of Enantio- and Regioselectivity. Thieme Connect. [Link]
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC. National Center for Biotechnology Information. [Link]
-
Organocatalytic Friedel–Crafts arylation of aldehydes with indoles utilizing N-heterocyclic iod(az)olium salts as halogen-bonding catalysts. Royal Society of Chemistry. [Link]
-
Asymmetric Friedel-Crafts Alkylation of Indoles: The Control of Enantio- and Regioselectivity. ResearchGate. [Link]
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Asymmetric Friedel-Crafts Reaction of Indoles with Imines by an Organic Catalyst. National Center for Biotechnology Information. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Lewis acid-promoted Friedel-Crafts alkylation reactions with alpha-ketophosphate electrophiles. PubMed. [Link]
-
Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. [Link]
-
Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. American Chemical Society. [Link]
-
Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. ResearchGate. [Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC. National Center for Biotechnology Information. [Link]
-
Asymmetric Friedel-Crafts Alkylation of Indole with Chalcones Catalyzed by Chiral Phosphoric Acids - PMC. National Center for Biotechnology Information. [Link]
-
Friedel-Crafts alkylation of five-membered heterocycles. Chemistry Stack Exchange. [Link]
-
Benzyl ester cleavage accompanied by SnCl4-promoted Friedel–Crafts acylation. ResearchGate. [Link]
-
Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. [Link]
-
Radical-Friedel–Crafts benzylation of arenes with benzyl ethers over 2H-MoS2: ether cleavage into carbon- and oxygen-centered radicals. Royal Society of Chemistry. [Link]
-
C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. ACS Publications. [Link]
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. ResearchGate. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. De Gruyter. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
Friedel–Crafts reaction. L.S.College, Muzaffarpur. [Link]
-
Reaction with Boc protection of indole nitrogen (a) and the two... ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. Organic Chemistry Portal. [Link]
-
Benzylation of arenes through FeCl3-catalyzed Friedel–Crafts reaction via C–O activation of benzyl ether. ResearchGate. [Link]
-
Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. National Center for Biotechnology Information. [Link]
-
Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Royal Society of Chemistry. [Link]
-
Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal. [Link]
-
Catalyst‐Free Regioselective C3−H Benzoxylation of 1H‐Indoles with Benzoyl Peroxide. Wiley Online Library. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 12. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
Application Notes & Protocols: Regioselective C7-Functionalization of 1-Boc-6-benzyloxyindole via Directed ortho-Metalation
Introduction: The Challenge and Opportunity of C7-Substituted Indoles
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] While functionalization at the C2 and C3 positions is well-established due to the inherent electronic properties of the pyrrole ring, achieving selective substitution on the benzene portion (C4-C7) presents a significant synthetic challenge.[4][5] In particular, 7-substituted indoles are key structural motifs in various biologically active molecules. Traditional methods often require multi-step sequences starting from pre-functionalized precursors.
This guide details a robust and highly regioselective strategy for the synthesis of 7-substituted indoles starting from 1-Boc-6-benzyloxyindole. The methodology leverages the power of Directed ortho-Metalation (DoM) , a technique that transforms a typically inert C-H bond into a reactive C-Li bond with exquisite positional control.[6][7][8] By employing the N-tert-butoxycarbonyl (Boc) group not merely as a protecting group but as a potent Directed Metalation Group (DMG) , we can achieve selective deprotonation at the C7 position, opening a direct pathway to a wide array of functionalized indole building blocks.[9][10][11]
The Strategic Approach: Harnessing the Power of Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems.[6][7] The core principle relies on a heteroatom-containing functional group (the DMG) that coordinates to an organolithium base. This coordination event delivers the base to a specific C-H bond in close proximity (the ortho position), dramatically increasing its kinetic acidity and facilitating deprotonation.[9][12]
In the case of this compound, the carbonyl oxygen of the N-Boc group serves as the primary coordination site for the lithium cation. This interaction pre-positions the organolithium base for the selective abstraction of the C7 proton, the only available ortho proton on the indole ring system. The resulting 7-lithioindole intermediate is a potent nucleophile that can be trapped with a diverse range of electrophiles to install new functional groups with high fidelity.[10][11]
Mechanism of C7-Lithiation
The lithiation process begins with the coordination of the organolithium reagent (typically sec-butyllithium or tert-butyllithium) to the Lewis basic carbonyl oxygen of the N-Boc group. This forms a pre-lithiation complex that positions the alkyl anion in close proximity to the C7-H bond. Subsequent intramolecular proton abstraction generates the thermodynamically stable 7-lithio-1-Boc-6-benzyloxyindole intermediate and a volatile alkane byproduct.
Figure 1: Mechanism of Directed ortho-Metalation on this compound.
Experimental Protocols and Considerations
General Considerations for Success
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. All glassware must be rigorously dried (oven or flame-dried under vacuum), and reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Anhydrous solvents are mandatory.
-
Choice of Base: While n-BuLi can be effective, sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) are generally preferred. Their increased basicity and steric bulk can lead to faster and cleaner deprotonations, minimizing side reactions.
-
Temperature Control: These reactions are highly exothermic and the resulting aryllithium intermediates have limited stability at higher temperatures. Maintaining a low temperature (typically -78 °C, a dry ice/acetone bath) throughout the lithiation and electrophilic quench is critical for achieving high yields and preventing decomposition.[12]
-
Additive (TMEDA): N,N,N',N'-Tetramethylethylenediamine (TMEDA) is often used as an additive. It is a bidentate Lewis base that chelates to the lithium cation, breaking up organolithium aggregates and increasing the basicity and reactivity of the reagent.[10]
Protocol: C7-Formylation of this compound
This protocol provides a representative example of trapping the C7-lithiated intermediate with an electrophile, in this case, N,N-dimethylformamide (DMF), to yield the corresponding aldehyde.
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF (approx. 0.1 M solution based on the substrate) via syringe.
-
Cooling: Cool the resulting clear solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Lithiation: Add s-BuLi (1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color (typically to yellow or orange).
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Electrophilic Quench: Add anhydrous DMF (3.0 eq) dropwise via syringe, again maintaining the temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for an additional 1-2 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the pure 1-Boc-6-benzyloxy-7-formylindole.
Figure 2: General experimental workflow for the C7-functionalization protocol.
Scope of Functionalization
The true utility of this method lies in the versatility of the C7-lithiated intermediate. A wide array of electrophiles can be employed to introduce diverse functional groups, creating a library of valuable building blocks from a common precursor.
| Electrophile | Reagent Name | Resulting C7-Functional Group |
| N,N-Dimethylformamide | DMF | Aldehyde (-CHO) |
| Carbon Dioxide (dry ice) | CO₂ | Carboxylic Acid (-COOH) |
| Iodine | I₂ | Iodide (-I) |
| Chlorotrimethylsilane | TMSCl | Trimethylsilyl (-SiMe₃) |
| Diphenyl disulfide | PhSSPh | Phenylthioether (-SPh) |
| Aldehydes / Ketones | R₂C=O | Secondary/Tertiary Alcohol |
| Alkyl Halides (e.g., MeI) | R-X | Alkyl Group (-R) |
Table 1: Representative electrophiles for trapping the C7-lithiated indole intermediate.
Subsequent Transformations: Orthogonal Deprotection
The 1-Boc and 6-benzyloxy groups are chosen for their stability under the strongly basic lithiation conditions and for their distinct, or orthogonal , deprotection requirements. This allows for the selective unmasking of either the indole nitrogen or the C6-hydroxyl group, providing further strategic flexibility in multi-step synthesis.[13]
-
Boc Group Removal (Acid-Labile): The N-Boc group is readily cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature is highly effective.[14]
-
Benzyl Group Removal (Hydrogenolysis): The O-benzyl group is stable to acid but can be removed via catalytic hydrogenolysis. This is typically achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C) in a solvent like ethanol or ethyl acetate.[15]
This orthogonal relationship allows for selective deprotection, a critical strategy in the synthesis of complex molecules.[13]
Conclusion
The directed ortho-metalation of this compound is a powerful and reliable method for achieving highly regioselective C7-functionalization. By leveraging the N-Boc group as an effective directing element, this strategy provides direct access to a wide range of 7-substituted indoles that are otherwise difficult to synthesize. The protocol is scalable and amenable to a variety of electrophiles, making it an invaluable tool for researchers, scientists, and drug development professionals engaged in the synthesis of complex indole-containing targets. The orthogonal nature of the protecting groups adds another layer of synthetic utility, enabling precise and controlled molecular construction.
References
-
Barth, H. et al. (2021). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Available at: [Link]
-
García-López, J. A. et al. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Available at: [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. Available at: [Link]
-
Pace, V. et al. (2025). Dearomative Nucleophilic Addition of Lithium Enolates to Electron-Poor Indoles. PMC. Available at: [Link]
-
Zhu, J. et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH. Available at: [Link]
-
Sultana, N. et al. (2022). Enantioselective semisynthesis of novel cephalotaxine esters with potent antineoplastic activities against leukemia. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Grokipedia. Available at: [Link]
-
Naso, F. et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. Available at: [Link]
-
Daugulis, O. (2025). C-H Functionalization of Indoles at the C7 Position. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Directed ortho metalation. Semantic Scholar. Available at: [Link]
-
Wen, J. & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. University of Rochester. Available at: [Link]
-
El-Hiti, G. A. et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Available at: [Link]
-
Patki, A. S. et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. Available at: [Link]
-
El-Hiti, G. A. et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. Available at: [Link]
-
Mundhe, T. G. et al. (n.d.). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. IDEAS/RePEc. Available at: [Link]
-
Tanc M. et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. MDPI. Available at: [Link]
-
Iwao, M. & Kuraishi, T. (n.d.). 7-indolinecarboxaldehyde. Organic Syntheses Procedure. Available at: [Link]
-
Wen, J. & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. Available at: [Link]
-
Pace, V. et al. (2025). (PDF) Dearomative Nucleophilic Addition of Lithium Enolates to Electron-Poor Indoles. Available at: [Link]
-
Coldham, I. et al. (n.d.). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. PMC. Available at: [Link]
-
Shestakov, A. S. et al. (n.d.). Reactions of 5-Indolizyl Lithium Compounds with Some Bielectrophiles. MDPI. Available at: [Link]
-
Forró, E. & Fülöp, F. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journals. Available at: [Link]
-
ResearchGate. (2025). Regioselective Synthesis of 6- and 7-Substituted Thiazolo[3,2-a]benz- imidazole Derivatives Using Crystal lization Induced Regioisomerization. ResearchGate. Available at: [Link]
-
Tanc, M. et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsisinternational.org [rsisinternational.org]
- 3. A Short Review of C7 – H Bond Functionalization of Indole/Indoline [ideas.repec.org]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Directed ortho metalation | 293 Publications | 6004 Citations | Top Authors | Related Topics [scispace.com]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cross-Coupling Reactions Utilizing 1-Boc-6-benzyloxyindole Derivatives
Introduction: The Strategic Importance of C6-Functionalized Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its versatile structure is particularly prominent in oncology, where indole derivatives like vinca alkaloids function as potent anticancer agents by targeting tubulin polymerization.[1] Among the various positions on the indole ring, functionalization at the C6 position has garnered significant attention for developing novel therapeutics. Strategic modification at this site on the benzene portion of the heterocycle can profoundly influence a molecule's pharmacological properties, including target affinity, selectivity, and metabolic stability.
1-Boc-6-benzyloxyindole serves as a highly valuable and versatile starting material for accessing these crucial C6-substituted scaffolds. This guide provides detailed application notes and field-proven protocols for leveraging this key intermediate in several powerful palladium-catalyzed cross-coupling reactions.
The Role of the Protecting Groups:
-
1-Boc (tert-butyloxycarbonyl): The Boc group protects the indole nitrogen, preventing undesired side reactions and directing reactivity. Its acid-lability allows for straightforward removal under mild conditions that often preserve other sensitive functional groups.[4][5]
-
6-Benzyloxy (BnO): The benzyl ether at the C6 position is a stable protecting group for the phenol functionality. More importantly, it can be readily cleaved via hydrogenolysis to reveal a 6-hydroxyindole, a key pharmacophore in many biologically active compounds, including neurotransmitters like serotonin.
This orthogonal protection strategy—acid-labile Boc and hydrogenolysis-labile benzyl—offers synthetic chemists precise control over complex molecular construction. These protocols focus on the derivatization of halogenated this compound (where a halogen at positions C2, C3, C4, C5, or C7 serves as the handle for cross-coupling), enabling the synthesis of a diverse library of advanced indole intermediates.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[6] Its operational simplicity, mild conditions, and high functional group tolerance make it an indispensable tool in drug discovery.[7]
Principle and Mechanistic Insights
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the halo-indole, followed by transmetalation with the boronic acid (or ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos or JohnPhos, are often employed to stabilize the palladium center and promote the key oxidative addition and reductive elimination steps, leading to higher yields and faster reaction rates.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of a bromo-substituted this compound with a generic arylboronic acid.
Materials:
-
1-Boc-6-benzyloxy-X-bromoindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add 1-Boc-6-benzyloxy-X-bromoindole, the arylboronic acid, and K₂CO₃.
-
Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a portion of the degassed dioxane.
-
Using a syringe, add the catalyst solution to the reaction vial, followed by the remaining degassed dioxane and degassed water.
-
Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C.
-
Stir the reaction mixture vigorously for 4-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired C-C coupled product.
Data & Optimization Parameters
| Parameter | Condition | Rationale & Field Insights |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often robust and cost-effective. Pd₂(dba)₃ can be effective for more challenging couplings.[8] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for activating aryl bromides and chlorides and facilitating reductive elimination.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid. K₂CO₃ is a good general-purpose choice. Stronger bases like Cs₂CO₃ may be needed for less reactive substrates.[8] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Aprotic polar solvents are common. The addition of water can accelerate the transmetalation step.[8] |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition step. |
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for constructing carbon-nitrogen bonds, coupling aryl halides with a vast array of amines.[10][11] This reaction has become a mainstay in pharmaceutical development for synthesizing anilines and their derivatives, which are common motifs in drug candidates.[12]
Principle and Mechanistic Insights
Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle.[13] A Pd(0) complex undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. The final reductive elimination step forms the desired C-N bond and regenerates the active Pd(0) catalyst.[14] The choice of a sterically hindered, electron-rich phosphine ligand is paramount to prevent catalyst decomposition and promote the challenging reductive elimination step.[10]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the coupling of a bromo-substituted this compound with a primary or secondary amine.
Materials:
-
1-Boc-6-benzyloxy-X-bromoindole (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Xantphos or BrettPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
Glovebox Recommended: Due to the air-sensitivity of the catalyst and base, performing the setup in a glovebox is highly recommended.
-
To a dry reaction vial, add Pd₂(dba)₃, the phosphine ligand, and the base (NaOtBu).
-
Add the 1-Boc-6-benzyloxy-X-bromoindole and a magnetic stir bar.
-
Add the anhydrous solvent (e.g., toluene), followed by the amine coupling partner.
-
Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block set to 90-110 °C.
-
Stir the mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter the mixture through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material via flash column chromatography to isolate the N-arylated indole product.
Section 3: Mizoroki-Heck Reaction for C-C (Vinylation) Bond Formation
The Mizoroki-Heck reaction is a powerful method for the arylation or vinylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.[15][16] It is particularly useful for installing vinyl groups, which can serve as versatile handles for further synthetic transformations.
Principle and Mechanistic Insights
The reaction typically begins with the oxidative addition of a Pd(0) catalyst to the halo-indole.[17] The resulting Pd(II) complex then undergoes migratory insertion with the alkene partner. The final key step is a syn-β-hydride elimination, which releases the vinylated indole product and forms a palladium-hydride species. This species is then converted back to the active Pd(0) catalyst by the base, completing the cycle. The regioselectivity of the alkene insertion and stereoselectivity of the final product (typically trans) are key features of this transformation.
Diagram: General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Mizoroki-Heck Reaction
This protocol outlines the vinylation of a bromo-substituted this compound with an acrylate derivative.
Materials:
-
1-Boc-6-benzyloxy-X-bromoindole (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (4-10 mol%)
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous DMF or Acetonitrile (MeCN)
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk tube, combine 1-Boc-6-benzyloxy-X-bromoindole, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (repeat 3x).
-
Add the anhydrous solvent, the base (e.g., Et₃N), and the alkene via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction's progress. Once the starting material is consumed (typically 6-24 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water (3x) to remove the DMF and salts.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting oil or solid by flash column chromatography to yield the vinylated indole.
Section 4: Sonogashira Coupling for C-C (Alkynylation) Bond Formation
The Sonogashira coupling provides a direct route to connect terminal alkynes with aryl halides, creating conjugated enyne systems and other valuable alkynylated structures.[18][19] This reaction is distinguished by its use of a dual catalytic system, employing both palladium and copper(I) salts.[20]
Principle and Mechanistic Insights
The Sonogashira reaction involves two interconnected catalytic cycles.[18] In the palladium cycle, similar to other cross-couplings, oxidative addition of Pd(0) to the halo-indole occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This highly reactive species then undergoes transmetalation with the Pd(II)-aryl complex. The final reductive elimination step from the palladium center furnishes the alkynylated indole product and regenerates the Pd(0) catalyst. Copper-free versions of this reaction exist but often require different conditions.[19]
Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of an iodo-substituted this compound with a terminal alkyne. Aryl iodides are generally more reactive than bromides in this transformation.[18]
Materials:
-
1-Boc-6-benzyloxy-X-iodoindole (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and solvent)
-
Anhydrous THF or DMF (optional co-solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add the 1-Boc-6-benzyloxy-X-iodoindole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with nitrogen or argon (repeat 3x).
-
Add the anhydrous amine base (e.g., Et₃N) and any co-solvent via syringe. The mixture should be thoroughly degassed.
-
Add the terminal alkyne dropwise via syringe at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours. The reaction is often rapid.
-
Monitor for the disappearance of the starting material by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the metal catalysts.
-
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the C-alkynylated indole.[21][22]
References
-
Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. PMC. Available at: [Link]
-
Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. ACS Publications. Available at: [Link]
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PMC. Available at: [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. NIH. Available at: [Link]
-
Synthesis of Highly Substituted Indoles via an Intramolecular Heck Cyclization. Synfacts. Available at: [Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular Agents. University of Porto Repository. Available at: [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. Available at: [Link]
-
Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry. Available at: [Link]
-
Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters. Available at: [Link]
-
p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles. Available at: [Link]
-
Indole N‐Boc deprotection method development. ResearchGate. Available at: [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. MDPI. Available at: [Link]
-
Synthesis of 2-substituted indoles via a palladium-catalyzed domino Heck reaction and dealkylation. ResearchGate. Available at: [Link]
-
Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. RSC Publishing. Available at: [Link]
-
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. Available at: [Link]
-
An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available at: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. Available at: [Link]
-
General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Chemistry Portal. Available at: [Link]
-
One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS. Available at: [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH. Available at: [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 9. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Strategic Synthesis of Substituted Indoles from 1-Boc-6-benzyloxyindole
Abstract: The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The strategic functionalization of the indole scaffold is therefore of paramount importance. This guide provides a comprehensive overview of synthetic strategies for creating diverse substituted indoles, starting from the versatile building block, 1-Boc-6-benzyloxyindole. We will explore key transformations including directed lithiation, electrophilic substitution, and cross-coupling reactions, providing detailed experimental protocols and explaining the chemical principles that underpin these powerful methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this platform for the synthesis of novel, highly functionalized indole derivatives.
Introduction: The Strategic Value of this compound
Substituted indoles exhibit a remarkable range of biological activities, which has cemented their status as "privileged scaffolds" in drug discovery. The specific placement of substituents on the indole ring system is critical for modulating pharmacological properties such as potency, selectivity, and metabolic stability.
This compound is an ideal starting material for several reasons:
-
N1-Boc Protection: The tert-butoxycarbonyl (Boc) group serves a dual purpose. It protects the indole nitrogen from unwanted side reactions, but more importantly, it acts as a powerful directing group in metalation reactions, enabling highly regioselective functionalization.
-
C6-Benzyloxy Protection: The 6-hydroxyindole motif is present in many biologically active molecules. The benzyl ether is a robust protecting group for the phenol, stable to a wide range of reaction conditions (including organometallic reagents) and can be selectively removed later in the synthetic sequence via hydrogenolysis.
This guide will detail the logical pathways to access specific isomers by leveraging the electronic and steric properties of this well-designed starting material.
Strategic Functionalization Pathways
The synthesis of diverse indole derivatives from this compound can be achieved through several distinct, yet complementary, strategies. The choice of method depends entirely on the desired position of substitution.
Figure 1: Overall synthetic workflow from the starting material.
Directed ortho-Metalation (DoM): Regioselective C7-Functionalization
Principle: The Boc group is an outstanding directed metalating group (DMG). In the presence of a strong organolithium base, it coordinates to the lithium cation, directing the deprotonation to the adjacent C7 position with high fidelity. This process, known as Directed ortho-Metalation (DoM), generates a C7-lithiated indole intermediate that can be trapped with a wide variety of electrophiles to install new functional groups exclusively at this position.[1][2]
Protocol 3.1: General Procedure for C7-Lithiation and Electrophilic Quench
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), distilled
-
sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane
-
Electrophile (e.g., benzaldehyde, iodine, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Low-temperature thermometer
-
Syringes
-
Dry ice/acetone or cryocooler bath (-78 °C)
Procedure:
-
Setup: Assemble the flame-dried three-neck flask under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Addition: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M solution).
-
Cooling & Amine Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add freshly distilled TMEDA (1.5 eq) via syringe.
-
Lithiation: Add s-BuLi (1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the chosen electrophile (1.5 eq) dropwise. For solid electrophiles, dissolve them in a minimum amount of anhydrous THF before addition.
-
Warm-up & Quench: Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract with EtOAc (3 x volumes). Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
-
Why s-BuLi? sec-Butyllithium is more basic and less nucleophilic than n-BuLi, making it more efficient for deprotonation without competing side reactions.
-
The Role of TMEDA: TMEDA chelates the lithium ion, breaking up alkyllithium aggregates and increasing the basicity of the reagent, which accelerates the deprotonation step.[3]
-
Temperature Control is Critical: Maintaining the temperature at -78 °C is crucial to prevent decomposition of the lithiated intermediate and potential migration of the lithium to other positions.
| Electrophile | Product Type | Typical Yield Range |
| Benzaldehyde (PhCHO) | C7-Aryl(hydroxy)methyl | 70-85% |
| Iodine (I₂) | C7-Iodo | 80-95% |
| Trimethylsilyl chloride (TMSCl) | C7-Trimethylsilyl | 85-98% |
| Carbon dioxide (CO₂, dry ice) | C7-Carboxylic acid | 60-75% |
| N,N-Dimethylformamide (DMF) | C7-Formyl (aldehyde) | 65-80% |
| Table 1: Representative Electrophiles and Expected Products for C7-Functionalization. |
Electrophilic Aromatic Substitution: Functionalizing the Pyrrole Ring
Principle: The indole ring is electron-rich and highly susceptible to electrophilic aromatic substitution (EAS), with the C3 position being the most nucleophilic.[4] While the N-Boc group slightly attenuates this reactivity compared to an N-H indole, it still strongly directs electrophiles to the C3 position. Common EAS reactions include halogenation.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Boc-6-benzyloxyindole
Welcome to the technical support center for the synthesis of 1-Boc-6-benzyloxyindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and purity. As your dedicated application scientist, I will walk you through the critical aspects of this synthesis, drawing from established chemical principles and field-proven insights to ensure your success.
Introduction to the Synthesis
The N-Boc protection of 6-benzyloxyindole is a crucial step in the multi-step synthesis of various pharmaceutically active compounds. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen, preventing unwanted side reactions in subsequent synthetic transformations. While seemingly straightforward, the Boc protection of indoles can be challenging due to the reduced nucleophilicity of the indole nitrogen compared to aliphatic amines. This guide will address the common pitfalls and provide strategies to maximize your yield and obtain a high-purity product.
Core Synthesis Workflow
The synthesis of this compound typically involves the reaction of 6-benzyloxyindole with di-tert-butyl dicarbonate (Boc)₂O. The reaction is often catalyzed by a base, with 4-(dimethylamino)pyridine (DMAP) being a common choice to enhance the reaction rate.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction is very slow or shows no conversion to the product. What could be the issue?
A1: The low reactivity of the indole nitrogen is a common hurdle. Indoles are significantly less nucleophilic than aliphatic amines, which can lead to sluggish or incomplete reactions.[1] Here are the primary causes and solutions:
-
Insufficiently Strong Base: For deprotonating the indole N-H, a strong base is often necessary. Triethylamine (TEA) may not be basic enough to generate a sufficient concentration of the highly nucleophilic indolide anion.
-
Solution: Employ a stronger base like sodium hydride (NaH). NaH will irreversibly deprotonate the indole, driving the reaction forward. When using NaH, ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the base.[2]
-
-
Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: If using a weaker base or no base, consider gently heating the reaction mixture. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid decomposition.
-
-
Poor Catalyst Activity: If using a catalytic amount of a base like DMAP, its effectiveness can be hampered by impurities.
Q2: I'm observing a low yield of my desired product, even with a strong base. What are the potential causes?
A2: Low yields can be frustrating, but a systematic approach can help identify the culprit.
-
Moisture in the Reaction: If you are using a strong base like NaH, any moisture in your reagents or solvent will consume the base, leading to incomplete deprotonation of the indole and thus a lower yield.
-
Solution: Use freshly distilled, anhydrous solvents. Dry your 6-benzyloxyindole starting material under vacuum before use. Ensure your inert gas line is equipped with a drying tube.
-
-
Side Reactions: The Boc anhydride, especially when activated by DMAP, can be susceptible to side reactions.
-
Solution: Add the (Boc)₂O slowly to the reaction mixture, especially at the beginning. This can help to control the reaction rate and minimize the formation of byproducts.
-
-
Product Loss During Work-up: The work-up and purification steps are critical for maximizing your isolated yield.
-
Solution: During aqueous work-up, ensure the pH is adjusted appropriately to keep your product in the organic layer. When performing column chromatography, choose a solvent system that provides good separation between your product and any impurities to avoid losing product in mixed fractions.
-
Q3: My final product is impure. What are the likely impurities and how can I remove them?
A3: Impurities can arise from unreacted starting materials, side reactions, or decomposition.
-
Unreacted 6-Benzyloxyindole: This is a common impurity if the reaction does not go to completion.
-
Identification: On a TLC plate, the starting material will have a different Rf value than the product. It can be visualized under UV light.
-
Removal: Purification by flash column chromatography on silica gel is typically effective.[5] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) will allow for the separation of the less polar product from the more polar starting material.
-
-
Di-tert-butyl carbonate and tert-Butanol: These are byproducts from the decomposition of (Boc)₂O.
-
Removal: These are generally volatile and can often be removed under high vacuum. They are also typically washed away during the aqueous work-up.
-
-
Potential Side Products from DMAP: While DMAP is a catalyst, under certain conditions, it can lead to side reactions.[6]
-
Mitigation: Use only a catalytic amount of DMAP (e.g., 0.1 equivalents). If impurities persist, consider running the reaction without DMAP, although this may require more forcing conditions.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?
A: Anhydrous polar aprotic solvents are generally preferred. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are excellent choices, especially when using a strong base like NaH. Dichloromethane (CH₂Cl₂) can also be used, particularly with DMAP as a catalyst.[7] The choice of solvent may also depend on the solubility of your starting material.
Q: How do I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most convenient method.[8] Spot the reaction mixture on a silica gel TLC plate alongside your starting material (6-benzyloxyindole). The product, this compound, will be less polar than the starting material and will therefore have a higher Rf value. Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible.
Q: What is a typical work-up procedure?
A: After the reaction is complete (as determined by TLC), the mixture is typically cooled to 0°C and carefully quenched with a saturated aqueous solution of ammonium chloride (if NaH was used) or water. The product is then extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[7]
Q: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
-
¹H NMR:
-
A singlet for the 9 protons of the Boc group around 1.6 ppm.
-
A singlet for the benzylic protons (-O-CH₂-Ph) around 5.1 ppm.
-
Aromatic protons of the benzyl group between 7.3-7.5 ppm.
-
Aromatic protons of the indole ring.
-
-
¹³C NMR:
-
A signal for the quaternary carbon of the Boc group around 84 ppm.
-
A signal for the carbonyl carbon of the Boc group around 150 ppm.
-
A signal for the methyl carbons of the Boc group around 28 ppm.
-
A signal for the benzylic carbon around 70 ppm.
-
Signals for the aromatic carbons of the indole and benzyl groups.
-
It is highly recommended to perform a full characterization (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the structure and purity of your synthesized product.
Experimental Protocols
Protocol 1: Boc Protection using Sodium Hydride (NaH)
This protocol is recommended for achieving high yields, especially when weaker bases have proven ineffective.
Materials:
-
6-Benzyloxyindole
-
Sodium Hydride (60% dispersion in mineral oil)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-benzyloxyindole (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add a solution of (Boc)₂O (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0°C and slowly quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Protection using 4-(Dimethylamino)pyridine (DMAP)
This protocol is a milder alternative to using a strong base.
Materials:
-
6-Benzyloxyindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 6-benzyloxyindole (1.0 eq), (Boc)₂O (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolve the solids in anhydrous CH₂Cl₂.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (e.g., to 40°C) can be applied.
-
Once the reaction is complete, dilute the mixture with CH₂Cl₂ and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Parameter | Condition A (NaH) | Condition B (DMAP) | Expected Outcome |
| Base | Sodium Hydride (strong, non-nucleophilic) | DMAP (catalytic, nucleophilic) | NaH provides faster and more complete reaction. |
| Solvent | Anhydrous THF or DMF | Anhydrous CH₂Cl₂, THF, or Acetonitrile | Solvent choice depends on base compatibility and starting material solubility. |
| Temperature | 0°C to room temperature | Room temperature to 40°C | Milder conditions for DMAP protocol. |
| Reaction Time | Typically shorter | Can be longer, depending on substrate | Monitor by TLC for completion. |
| Typical Yield | Generally higher | Moderate to high | Yields are highly dependent on reaction conditions and purification. |
| Key Consideration | Requires strictly anhydrous and inert conditions | Milder conditions, but may be slower. | Safety with NaH; potential for side reactions with DMAP. |
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for the synthesis of this compound.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
-
Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
- Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.
- Ahmed, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of the Brazilian Chemical Society, 23(11), 2029-2034.
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]
-
ResearchGate. (2019). Indole N‐Boc deprotection method development. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Preti, D., et al. (2016). Synthesis and Spectral Characterization of Benzo-[5][9][1][10]diazocino[2,1-a]isoindol-12-(14H)-one Derivatives. Molecules, 21(7), 933.
- Kappe, C. O. (2012). Microwave-Assisted Synthesis of Heterocycles. Springer.
-
Organic Syntheses. (n.d.). 1-benzylindole. Retrieved from [Link]
Sources
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Common side reactions in the synthesis of 1-Boc-6-benzyloxyindole
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of 1-Boc-6-benzyloxyindole. As Senior Application Scientists, we offer insights grounded in mechanistic principles and practical laboratory experience to help you navigate this multi-step synthesis effectively.
Frequently Asked Questions (FAQs)
Q1: I am observing incomplete Boc protection of 6-benzyloxyindole. What are the likely causes and how can I improve the yield?
Incomplete reaction is a frequent issue in the N-Boc protection of indoles. Several factors can contribute to this:
-
Insufficiently Nucleophilic Indole: The nitrogen atom in the indole ring is not strongly nucleophilic, which can lead to slow or incomplete reactions with di-tert-butyl dicarbonate (Boc₂O).[1]
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group can face steric hindrance, particularly with substituted indoles.
-
Inappropriate Base: The choice and amount of base are critical. While a strong base is needed to deprotonate the indole nitrogen, excessively strong bases or incorrect stoichiometry can lead to side reactions.
-
Reaction Conditions: Temperature and reaction time play a significant role. Insufficient time or temperatures that are too low may not drive the reaction to completion.
Troubleshooting Protocol:
-
Optimize the Base:
-
Sodium Hydride (NaH): A common and effective base. Use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation. Ensure the NaH is fresh and reactive.
-
Alternative Bases: Consider other bases like potassium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) if NaH proves ineffective.
-
-
Solvent Selection:
-
Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are generally preferred. Ensure the solvent is thoroughly dried to prevent quenching of the base.
-
-
Reaction Temperature and Time:
-
Initial deprotonation is typically performed at 0°C to control the reaction rate.
-
After the addition of Boc₂O, allowing the reaction to warm to room temperature and stirring for an extended period (4-24 hours) can significantly improve conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reagent Purity:
-
Ensure the 6-benzyloxyindole starting material and Boc₂O are of high purity. Impurities can interfere with the reaction.
-
Q2: During the Boc protection step, I am observing the formation of an unknown byproduct. What could it be?
A common side reaction is the formation of a C-acylated indole species. This occurs when the deprotonated indole acts as a carbon nucleophile, attacking the Boc₂O.
Mechanism of Side Product Formation:
Troubleshooting and Prevention:
-
Control of Deprotonation: Add the base slowly at a low temperature (0°C or below) to favor the formation of the N-anion.
-
Order of Addition: Add the Boc₂O solution slowly to the pre-formed indole anion solution. This can help to minimize localized high concentrations of the electrophile.
-
Solvent Effects: In some cases, changing the solvent can influence the N- versus C-acylation ratio. Experiment with different aprotic solvents like THF, DMF, or Dichloromethane (DCM).
Q3: I am experiencing cleavage of the benzyl ether protecting group during the synthesis. How can I prevent this?
Benzyl ethers are generally stable but can be cleaved under certain conditions, particularly acidic or reductive environments.[2][3][4]
Conditions Leading to Benzyl Ether Cleavage:
| Condition Category | Reagent/Condition | Stability of Benzyl Ether |
| Acidic | Strong Acids (e.g., HBr, BCl₃) | Cleavage[3][5] |
| Lewis Acids (e.g., BF₃·OEt₂) | Varies, potential for cleavage[3] | |
| Reductive | Catalytic Hydrogenolysis (H₂, Pd/C) | Cleavage[2][4][6] |
| Birch Reduction | Cleavage[2] | |
| Oxidative | DDQ (in the presence of light) | Cleavage[7][8] |
Preventative Measures:
-
Avoid Harsh Acids: During workup or subsequent reaction steps, use mild acidic conditions (e.g., dilute aqueous HCl, saturated NH₄Cl) and avoid prolonged exposure.
-
Orthogonal Protecting Group Strategy: If subsequent steps require conditions that cleave benzyl ethers, consider an alternative protecting group for the hydroxyl function that is stable under those conditions.
-
Careful Selection of Reagents: When performing other transformations on the molecule, select reagents that are known to be compatible with benzyl ethers. For instance, if a reduction is necessary, consider reagents that will not affect the benzyl group.
Q4: My final product, this compound, appears to be unstable during purification or storage. What could be the cause?
The indole nucleus can be susceptible to oxidation and degradation, especially if residual acid or reactive impurities are present.
Troubleshooting and Stabilization:
-
Thorough Purification: Ensure all acidic reagents and byproducts are removed during the workup. A final wash with a mild base (e.g., saturated sodium bicarbonate solution) can be beneficial.
-
Column Chromatography: Use a well-packed silica gel column and a suitable eluent system to isolate the pure product. Deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes prevent degradation of sensitive compounds on the column.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures to minimize oxidation. Protecting it from light is also recommended.
Experimental Protocols
Protocol 1: Optimized N-Boc Protection of 6-Benzyloxyindole
This protocol is designed to maximize the yield of the desired N-protected product while minimizing side reactions.
Workflow Diagram:
Step-by-Step Methodology:
-
To a solution of 6-benzyloxyindole (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C.
-
Stir the resulting suspension at 0°C for 30 minutes.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous THF via a syringe or dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
References
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
-
Pieber, B.; Seeberger, P. H. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Org. Lett.2021 , 23 (3), 853–858. [Link][2][8]
-
Rahim, M. A.; Matsumura, S.; Toshima, K. A mild and efficient deprotection of benzyl ethers using DDQ under photoirradiation. Tetrahedron Lett.2005 , 46 (42), 7307-7309. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link][4]
-
ChemHelp ASAP. synthesis & cleavage of benzyl ethers. YouTube, December 27, 2019. [Link][6]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection of 1-Boc-6-benzyloxyindole
Welcome to the technical support center for the deprotection of 1-Boc-6-benzyloxyindole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific transformation. The inherent sensitivity of the indole nucleus, combined with the lability of the benzyl ether under acidic conditions, makes this a non-trivial deprotection. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems observed during the Boc deprotection of this compound. Each issue is analyzed by probable cause, followed by actionable solutions and detailed protocols.
Issue 1: Incomplete or Stalled Deprotection Reaction
You've run the reaction for the prescribed time, but TLC or LC-MS analysis shows a significant amount of starting material remaining.
Probable Causes:
-
Insufficient Acid Stoichiometry or Strength : The most frequent cause is inadequate acidic conditions to efficiently drive the cleavage of the Boc group.[1] This can be due to low acid concentration or degradation of the acid (e.g., trifluoroacetic acid absorbing atmospheric moisture).
-
Low Reaction Temperature : While lower temperatures are used to protect the benzyl ether, they can also significantly slow the rate of Boc cleavage.
-
Short Reaction Time : The reaction may simply need more time to reach completion, especially under milder conditions.[1]
-
Poor Substrate Solubility : If the this compound is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[1]
Solutions & Optimization:
-
Gradually Increase Acid Concentration : If using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), consider increasing the TFA concentration from a mild 20% v/v up to 50% v/v. Monitor the reaction closely for signs of benzyl ether cleavage.
-
Optimize Temperature : If the reaction is stalled at 0 °C, allow it to warm to room temperature. This often provides the necessary energy to complete the reaction without significant side-product formation.
-
Extend Reaction Time : Continue to monitor the reaction by TLC every 30-60 minutes. N-Boc indoles can be deceptively stable, and some reactions may require several hours for full conversion.[2]
-
Switch to an Alternative Acid System : A 4M solution of HCl in 1,4-dioxane is a highly effective alternative to TFA/DCM.[3] An advantage of this system is that the product often precipitates as a hydrochloride salt, which can be easily isolated by filtration.[3]
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Unwanted Cleavage of the 6-Benzyloxy Group
The primary challenge with this substrate is the loss of the benzyl ether protecting group, resulting in the formation of 6-hydroxyindole.
Probable Causes:
-
Excessively Harsh Acidic Conditions : Benzyl ethers are susceptible to cleavage by strong acids.[4] High concentrations of TFA, elevated temperatures, or prolonged reaction times can readily cleave this group.
-
Generation of Reactive Cations : The tert-butyl cation formed during Boc deprotection can, in some mechanisms, facilitate benzyl group cleavage, although direct acid-catalyzed hydrolysis is more common.
Solutions & Optimization:
-
Employ Milder Acidic Conditions : This is the most critical parameter. Start with a low concentration of TFA (e.g., 20-25% in DCM) and maintain the reaction at 0 °C for the initial phase.[3][5]
-
Use a Lewis Acid : Certain Lewis acids can catalyze Boc deprotection under conditions that may be milder towards the benzyl ether.[6] Options like ZnBr₂ in DCM are worth exploring, though they are less commonly used and may require significant optimization.[6]
-
Avoid Hydrogenolysis Conditions : It is crucial to remember that standard methods for benzyl ether cleavage, such as catalytic hydrogenation (H₂/Pd-C), must be avoided if the goal is to retain this group.[7]
Caption: Desired reaction pathway vs. undesired debenzylation.
Issue 3: Formation of Dark, Tarry, or Polymeric Side Products
The reaction mixture turns dark brown or black, and purification yields a complex mixture of unidentifiable products.
Probable Causes:
-
Alkylation of the Indole Ring : The highly reactive tert-butyl cation generated upon Boc cleavage is a potent electrophile. It can attack the electron-rich indole nucleus, typically at the C3 position, leading to tert-butylation of the desired product.[8]
-
Indole Polymerization : The indole ring itself is sensitive to strong acid and can undergo acid-catalyzed polymerization, leading to intractable tars.
Solutions & Optimization:
-
Use Cation Scavengers : This is the most effective solution. Adding a scavenger to the reaction mixture traps the tert-butyl cation before it can react with the indole.[8]
-
Triethylsilane (TES) : An excellent scavenger that reduces the tert-butyl cation.
-
Thioanisole : Traps the cation via electrophilic aromatic substitution.
-
Water : A small amount of water (1-5%) can act as a nucleophile to trap the cation, forming tert-butanol.
-
-
Maintain Low Temperatures : Running the reaction at 0 °C for as long as possible minimizes the rate of these side reactions.
-
Ensure Inert Atmosphere : While not always critical, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.
Frequently Asked Questions (FAQs)
Q1: Why is the N-Boc group on an indole more labile than on a typical amine?
The lone pair of electrons on the indole nitrogen is delocalized into the aromatic π-system, which is fundamental to its aromaticity. This delocalization makes the N-C(Boc) bond weaker and more like a carbamate ester attached to an enamine system rather than a simple amine.[9] Consequently, it is more susceptible to acid-catalyzed cleavage than Boc groups on aliphatic or even other aryl amines.[9]
Q2: What are the best starting conditions for a first attempt at this deprotection?
A reliable starting point is to dissolve the this compound in DCM (approx. 0.1 M), cool the solution to 0 °C in an ice bath, and then add an equal volume of TFA (creating a 1:1 v/v or 50% solution).[2][3] For this sensitive substrate, a milder start with 25% TFA in DCM is recommended.[2] Stir at 0 °C for 30 minutes and then allow the reaction to warm to room temperature, monitoring by TLC until completion (typically 1-3 hours).
Q3: Can I use scavengers with HCl/dioxane, or are they only for TFA?
Yes, scavengers can and should be used with any acid system that generates a reactive carbocation. Triethylsilane (TES) is compatible with both TFA and HCl systems and is highly recommended to prevent side reactions.
Q4: Are there any non-acidic methods that can preserve the benzyl ether?
While acidic cleavage is the most common method for Boc deprotection, several alternatives exist, though they may require more development for this specific substrate:
-
Thermal Deprotection : Heating the substrate in a high-boiling, protic solvent like 2,2,2-trifluoroethanol (TFE) or even water can effect Boc cleavage.[10][11] However, the required temperatures (>100 °C) may also endanger the benzyl ether.[11]
-
Base-Mediated Deprotection : Conditions like NaOMe in MeOH have been reported for the deprotection of N-Boc on indoles and other heterocycles, offering a highly selective alternative when acid-labile groups are present.[12]
-
Oxalyl Chloride/Methanol : This system provides a mild method for deprotecting a wide range of N-Boc compounds at room temperature.
Q5: My work-up is difficult because the product is an oily TFA salt. How can I improve isolation?
This is a common issue with TFA salts.[3]
-
Remove Excess Acid : After the reaction, remove the solvent and excess TFA under reduced pressure. Co-evaporate the residue with a solvent like toluene or isopropanol (repeat 2-3 times) to azeotropically remove the last traces of TFA.[3]
-
Basic Work-up : Dissolve the residue in an organic solvent (e.g., Ethyl Acetate or DCM) and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic.[13] This neutralizes the TFA salt to give the free amine. Then, wash with brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate to yield the purified free base.
-
Switch to HCl : As mentioned previously, using 4M HCl in dioxane often results in the formation of a solid hydrochloride salt that can be easily collected by filtration, washed with a cold solvent (like diethyl ether), and dried, thus avoiding an aqueous work-up entirely.[3]
Protocols & Data
Table 1: Comparison of Standard Acidic Deprotection Conditions
| Reagent System | Typical Concentration | Solvent | Temperature | Typical Time | Pros & Cons |
| TFA | 20-50% v/v | DCM | 0 °C to RT | 1 - 3 h | Pros: Most common, fast, volatile. Cons: Can cleave benzyl ether, forms oily salts, corrosive.[2][3] |
| HCl | 4 M Solution | 1,4-Dioxane | RT | 30 min - 2 h | Pros: Often yields a solid HCl salt for easy isolation. Cons: Dioxane is a peroxide-former and has a high freezing point.[3] |
| H₃PO₄ (aq) | ~85% | THF | RT | 2 - 6 h | Pros: Milder, environmentally benign option. Cons: Slower, requires aqueous work-up.[14] |
Protocol 1: Standard Deprotection using TFA/DCM with Scavenger
-
Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) to make a ~0.1 M solution.
-
Add Triethylsilane (TES) (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice-water bath under a nitrogen atmosphere.
-
Slowly add Trifluoroacetic acid (TFA) (5-10 equivalents, or enough to make a 25-50% v/v solution) dropwise via syringe.
-
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product will be at a much lower Rf than the starting material.
-
Once the starting material is consumed (typically 1-3 hours), concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene (2 x 10 mL) to remove residual TFA.
-
Proceed with a basic aqueous work-up as described in FAQ #5 to isolate the free amine product, 6-benzyloxyindole.
Caption: Experimental workflow for TFA-mediated Boc deprotection.
References
-
Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23951–23957. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23951–23957. [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
YouTube. (2018). benzyl ether cleavage. Retrieved from [Link]
-
Reddit. (n.d.). Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong? Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
Reddit. (n.d.). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Retrieved from [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Preparation and properties of the hydroxyindole-3-carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving the stability of 1-Boc-6-benzyloxyindole in solution
Welcome to the technical support center for 1-Boc-6-benzyloxyindole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this important synthetic intermediate. Indole derivatives are foundational scaffolds in medicinal chemistry, and ensuring the stability of protected intermediates like this compound is critical for reproducible and high-yielding synthetic outcomes.[1][2][3][4]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the integrity of your compound in solution.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: My reaction yield is low, and TLC/HPLC analysis shows a new, more polar spot/peak corresponding to 6-benzyloxyindole.
Plausible Cause: You are likely experiencing premature deprotection of the tert-butyloxycarbonyl (Boc) group. The Boc group is notoriously labile under acidic conditions.[5][6] The degradation is an acid-catalyzed hydrolysis that proceeds via a stable tert-butyl cation intermediate, releasing the free indole, carbon dioxide, and isobutylene.[7] Even trace amounts of acidic impurities in your solvents or on glassware can be sufficient to cause significant degradation over the course of a reaction.
Solutions:
-
Solvent Purity is Paramount:
-
Use Anhydrous, Amine-Treated Solvents: Chlorinated solvents like dichloromethane (DCM) can accumulate trace amounts of HCl over time. It is highly recommended to use freshly distilled solvents or commercially available anhydrous solvents packaged under an inert atmosphere. For particularly sensitive reactions, passing the solvent through a plug of basic alumina immediately before use can neutralize acidic impurities.
-
Avoid Protic Solvents (if possible): Protic solvents, especially alcohols like methanol, can facilitate proton transfer and accelerate deprotection, particularly if any acid is present. If a protic solvent is required, ensure it is of the highest purity and consider the addition of a non-nucleophilic base.
-
-
Incorporate an Acid Scavenger:
-
Add a small amount (1-5 mol%) of a non-nucleophilic, hindered base such as proton sponge or diisopropylethylamine (DIPEA) to your stock solution or reaction mixture. This will neutralize any adventitious acid without interfering with most subsequent reactions.
-
-
Strictly Control Glassware:
-
Ensure all glassware is thoroughly cleaned and dried. For highly sensitive applications, oven-drying glassware to remove adsorbed moisture (which can form acidic species with atmospheric gases like CO₂) is recommended.[8][9] Rinsing with a dilute solution of a hindered base in an inert solvent, followed by drying, can also be effective.
-
Issue 2: My stock solution of this compound has developed a yellow or brown tint upon storage.
Plausible Cause: While Boc-deprotection is the most common issue, discoloration often points to oxidation of the electron-rich indole ring. Indole scaffolds can be susceptible to air oxidation, especially in the presence of light or trace metal impurities, leading to the formation of colored oligomeric byproducts.
Solutions:
-
Inert Atmosphere is Crucial:
-
Always prepare and store solutions of this compound under an inert atmosphere of argon or nitrogen.[8][10][11] This requires the use of techniques like Schlenk lines or glove boxes for handling.[9][12]
-
Use solvents that have been thoroughly degassed via methods such as freeze-pump-thaw cycles or by bubbling a stream of inert gas through the liquid for at least 30 minutes.[8][9]
-
-
Storage Conditions:
-
Store stock solutions in amber vials or flasks wrapped in aluminum foil to protect them from light.
-
Store solutions at low temperatures (e.g., -20°C). As a general rule, reaction rates, including degradation, are significantly reduced at lower temperatures.
-
-
Use High-Purity Starting Material:
-
Ensure the solid this compound used to make the solution is pure. Impurities from its synthesis can sometimes act as catalysts for decomposition.
-
Visualizing the Degradation Pathway
To better understand the stability challenges, the following diagram illustrates the primary degradation route of this compound.
Caption: Acid-catalyzed deprotection of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
For maximum stability, a high-purity, anhydrous, aprotic solvent is recommended. Anhydrous tetrahydrofuran (THF), 1,4-dioxane, or toluene are excellent choices. Dichloromethane (DCM) can be used, but must be fresh and preferably stabilized with an amine base.
Q2: How should I store solid this compound?
Solid material is generally more stable than solutions. It should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark, and dry place (a desiccator at 2–8°C is ideal).
Q3: Can I use a base other than a hindered amine to stabilize my solution?
While other bases like potassium carbonate can neutralize acid, they are often insoluble in organic solvents and can be nucleophilic, potentially leading to undesired side reactions. A soluble, non-nucleophilic base like DIPEA is a safer choice for general stabilization. For specific applications where the base might interfere, meticulous purification of solvents and inert handling techniques are the best alternatives.
Q4: How can I quickly check the integrity of my compound before starting a reaction?
Thin-Layer Chromatography (TLC) is a fast and effective method. Spot a small amount of your solution on a silica gel plate and elute with an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes). The pure compound should show a single spot. The deprotected product, 6-benzyloxyindole, is significantly more polar and will have a much lower Rf value.[13]
Data Summary: Solvent Stability
The following table provides a qualitative guide to the stability of this compound in common laboratory solvents.
| Solvent | Purity/Grade | Stability Rating | Key Considerations |
| Tetrahydrofuran (THF) | Anhydrous, BHT-inhibited | Excellent | Must be protected from air to prevent peroxide formation. |
| 1,4-Dioxane | Anhydrous | Excellent | Similar to THF; must be protected from air. |
| Toluene | Anhydrous | Very Good | Good choice for reactions at various temperatures. |
| Dichloromethane (DCM) | Anhydrous, Amine-stabilized | Good | Prone to forming trace HCl; use fresh bottles or pass through basic alumina. |
| Acetonitrile (ACN) | Anhydrous | Good | Can be slightly acidic; check pH of the solvent lot. |
| Methanol (MeOH) | Anhydrous | Poor to Fair | Protic nature can accelerate acid-catalyzed deprotection.[13] Use only if required by reaction conditions and with a base scavenger. |
| Chloroform (Unstabilized) | Reagent Grade | Poor | Readily decomposes to form HCl and phosgene. Avoid. |
Protocols for Stability Management
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the best practices for preparing a solution of this compound for use in subsequent reactions.
Caption: Best practices workflow for preparing a stable stock solution.
Step-by-Step Methodology:
-
Glassware Preparation: Oven-dry a Schlenk flask and magnetic stir bar at 125°C for at least 4 hours. Assemble the flask while hot and allow it to cool to room temperature under a positive pressure of argon or nitrogen.[9]
-
Weighing: In the inert atmosphere of a glovebox or under a positive pressure of inert gas, weigh the desired amount of solid this compound directly into the prepared Schlenk flask.
-
Solvent Addition: Using a dry, gas-tight syringe, add the required volume of high-purity, anhydrous, and degassed solvent (e.g., THF).[11]
-
Dissolution: Gently stir the mixture at room temperature under a static pressure of inert gas until all the solid has dissolved completely.
-
Stabilization (Optional but Recommended): If the solution will be stored for more than a few hours or used in a sensitive reaction, add 1-2 mol% of diisopropylethylamine (DIPEA) via a microsyringe.
-
Storage: Seal the flask septum with paraffin film, wrap the flask in aluminum foil to protect it from light, and store it in a freezer at -20°C.
Protocol 2: Monitoring Stability by HPLC
This protocol provides a general method for assessing the purity of your this compound solution.
-
Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of your stock solution in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Expected Retention Time: this compound is relatively nonpolar and will have a longer retention time.
-
Degradation Product: The deprotected 6-benzyloxyindole is more polar and will elute significantly earlier.
-
Purity Assessment: Integrate the peak areas to calculate the percentage purity of your starting material. A fresh, stable solution should show >99% purity.
-
References
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. [Link]
-
Acids - Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]
-
Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. [Link]
-
The Manipulation of Air-Sensitive Compounds. (n.d.). [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. [Link]
-
The manipulation of air-sensitive compounds. (n.d.). Neilson Lab. [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. (n.d.). ResearchGate. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2007). Taylor & Francis Online. [Link]
-
Unlocking Chemical Innovation: The Role of Indole Derivatives in Research. (2026, January 5). [Link]
-
Phytochemicals in Food - Indole-3-acetic acid. (n.d.). Ask Ayurveda. [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2025, August 6). ResearchGate. [Link]
-
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023, July 18). [Link]
-
Stability-Indicating Chromatographic Methods for the Determination of Sertindole. (2025, August 8). [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. [Link]
-
Indole N‐Boc deprotection method development. (n.d.). ResearchGate. [Link]
-
(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 3). ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Navigating the Nuances of N-Boc Protection
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting challenges related to the tert-butyloxycarbonyl (N-Boc) protecting group. As a Senior Application Scientist, I understand that while the N-Boc group is a cornerstone of modern organic synthesis due to its general stability and predictable reactivity, its behavior can sometimes be unexpectedly complex. This guide is designed to provide you with in-depth, field-tested insights to help you navigate and prevent unwanted N-Boc cleavage during your synthetic endeavors.
Troubleshooting Guide: Preventing Unwanted N-Boc Cleavage
This section addresses specific scenarios where premature or unintended N-Boc deprotection can occur. We will explore the underlying chemical principles and provide actionable protocols to maintain the integrity of your N-Boc protected compounds.
Scenario 1: N-Boc Cleavage During Ester Hydrolysis
Question: I am attempting to hydrolyze a methyl or ethyl ester to the corresponding carboxylic acid using standard basic conditions (e.g., LiOH, NaOH in MeOH/H₂O), but I'm observing significant cleavage of my N-Boc group. Why is this happening, and what is the solution?
Causality and Expert Insight: While the N-Boc group is renowned for its stability under basic conditions, certain factors can lead to its cleavage.[1][2][3] The carbamate functionality of the N-Boc group is generally less electrophilic than an ester, making it resistant to nucleophilic attack by hydroxide ions.[3] However, prolonged reaction times, elevated temperatures, or the presence of strong nucleophiles can lead to undesired deprotection. Intramolecular reactions, where a newly formed carboxylate attacks the Boc-carbonyl, can also be a contributing factor in specific molecular architectures.
Recommended Preventative Protocols:
-
Temperature Control is Critical: Perform the hydrolysis at a lower temperature (e.g., 0 °C to room temperature). While this may extend the reaction time required for complete ester cleavage, it will significantly suppress the rate of N-Boc cleavage.
-
Careful Stoichiometry: Use the minimum necessary amount of base to achieve complete ester hydrolysis. An excess of hydroxide can increase the rate of the undesired side reaction.
-
Alternative Hydrolysis Conditions:
-
Enzymatic Hydrolysis: For sensitive substrates, consider using lipases or esterases. These enzymes often operate under neutral pH conditions and can offer high selectivity for the ester group.
-
Biphasic Systems: Employing a biphasic system (e.g., THF/water) can sometimes modulate the reactivity and improve selectivity.
-
Experimental Protocol: Mild Basic Hydrolysis of an Ester
-
Dissolve the N-Boc protected ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of lithium hydroxide (LiOH) (1.1 equivalents) in water dropwise.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is sluggish, allow it to slowly warm to room temperature.
-
Upon completion, carefully acidify the reaction mixture to a pH of ~4-5 with a dilute acid (e.g., 1 M HCl or citric acid) at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Scenario 2: Instability During Metal-Catalyzed Cross-Coupling Reactions
Question: I'm performing a Suzuki, Heck, or other palladium-catalyzed cross-coupling reaction, and my N-Boc group is not fully stable under the reaction conditions. What factors could be causing this, and how can I mitigate it?
Causality and Expert Insight: The stability of the N-Boc group in metal-catalyzed reactions is generally robust. However, certain conditions can lead to its cleavage. The presence of acidic additives or byproducts can cause deprotection. Furthermore, some transition metal catalysts, particularly under certain ligand and temperature conditions, can interact with the carbamate group, leading to undesired side reactions.[4][5] N-Boc-amides have even been intentionally used as coupling partners in some transformations, highlighting the potential for reactivity.[4][5][6]
Recommended Preventative Protocols:
-
Choice of Base: Opt for milder, non-nucleophilic bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). Avoid strong bases like alkoxides if possible.
-
Ligand Selection: The choice of phosphine ligand can influence the stability of the N-Boc group. Electron-rich and sterically hindered ligands can sometimes offer better protection by stabilizing the active catalytic species and preventing side reactions.
-
Temperature and Reaction Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Minimize the reaction time by closely monitoring the progress.
-
Degassing: Ensure thorough degassing of the reaction mixture to prevent oxidative side reactions that could generate acidic species.
Scenario 3: Unexpected Cleavage During Hydrogenation
Question: I am trying to reduce a nitro group or a double bond via catalytic hydrogenation (H₂, Pd/C), and I'm observing partial or complete loss of the N-Boc group. I thought N-Boc was stable to these conditions. What's going on?
Causality and Expert Insight: The N-Boc group is generally stable to catalytic hydrogenation conditions.[1][7] However, cleavage can occur if the catalyst is acidic or if acidic byproducts are generated during the reaction. For instance, if the substrate is introduced as a hydrochloride salt, the presence of HCl can lead to N-Boc cleavage. Similarly, some commercial grades of palladium on carbon can be slightly acidic.
Recommended Preventative Protocols:
-
Neutralize the Substrate: If your starting material is an amine salt, neutralize it with a base (e.g., NaHCO₃ or a slight excess of a non-nucleophilic organic base) before hydrogenation.
-
Use a Neutral Catalyst: Ensure the palladium on carbon catalyst is neutral. If in doubt, you can wash it with deionized water and dry it under vacuum before use.
-
Add a Base: Including a small amount of a non-nucleophilic base, such as triethylamine, in the reaction mixture can help to neutralize any trace acidity.
-
Alternative Reducing Agents: If the issue persists, consider alternative reducing agents that operate under neutral or basic conditions, such as transfer hydrogenation with ammonium formate or using sodium borohydride with a suitable catalyst for the specific reduction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed N-Boc cleavage?
A1: The deprotection of the N-Boc group under acidic conditions proceeds through a well-established mechanism.[1][8] First, the carbonyl oxygen of the carbamate is protonated by the acid.[8][9] This protonation weakens the tert-butyl-oxygen bond, leading to the fragmentation of the carbamate into a stable tert-butyl cation and a carbamic acid intermediate.[8] The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[1][8] The liberated amine is then protonated by the excess acid to form the corresponding salt.
Caption: Acid-catalyzed N-Boc deprotection pathway.
Q2: What are "orthogonal" protecting groups in the context of N-Boc chemistry?
A2: Orthogonal protecting groups are sets of protecting groups that can be removed under different, non-interfering conditions.[10][11] This allows for the selective deprotection of one functional group in the presence of others.[11] The N-Boc group is a key component of many orthogonal protection strategies. For example:
-
Boc and Fmoc: The Boc group is acid-labile, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile.[1][12] This orthogonality is fundamental to solid-phase peptide synthesis.[13]
-
Boc and Cbz: The benzyloxycarbonyl (Cbz or Z) group is removed by catalytic hydrogenolysis, a condition under which the Boc group is stable.[1][12]
Caption: Orthogonal deprotection of N-Boc and N-Fmoc groups.
Q3: Can high temperatures alone cause N-Boc cleavage?
A3: Yes, thermal deprotection of N-Boc groups is possible, typically requiring temperatures above 100 °C.[14][15] This method can be advantageous as it avoids the use of strong acids.[15] The efficiency of thermal deprotection can be influenced by the solvent and the structure of the substrate.[15] For instance, thermolytic deprotection in continuous flow reactors has been shown to be effective and can even offer selectivity between different types of N-Boc groups based on temperature control.[15]
Q4: Are there milder acidic conditions for N-Boc removal when other acid-sensitive groups are present?
A4: Yes, when dealing with substrates containing other acid-labile functionalities (e.g., tert-butyl esters, acetals), it is crucial to select deprotection conditions that offer selectivity. Milder acidic reagents or conditions include:
-
Aqueous Phosphoric Acid: This has been shown to be effective for Boc deprotection while leaving acid-sensitive esters intact.[2][16]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in an inert solvent can selectively cleave N-Boc groups.[16][17]
-
HCl in Dioxane or Methanol: Using stoichiometric amounts of HCl can sometimes be milder than an excess of TFA.[18][19]
-
Oxalyl Chloride in Methanol: This system has been reported as a mild and efficient method for N-Boc deprotection, even in cases where traditional acid-mediated protocols failed.[20]
Q5: How can I avoid side reactions from the tert-butyl cation formed during deprotection?
A5: The tert-butyl cation generated during acid-catalyzed cleavage is an electrophile and can alkylate nucleophilic residues in your molecule (e.g., tryptophan, methionine, or electron-rich aromatic rings).[2][16] To prevent these side reactions, it is common practice to use "scavengers."[2] These are nucleophilic species added to the reaction mixture to trap the tert-butyl cation. Common scavengers include:
-
Anisole
-
Thioanisole
-
Triisopropylsilane (TIS)
Data Summary: Relative Stability of N-Boc Group
| Condition Category | Reagents/Conditions | N-Boc Stability |
| Strong Acids | TFA, HCl (conc.), H₂SO₄ | Labile[1][18][21] |
| Mild Acids | Acetic Acid, Dilute HCl, Phosphoric Acid | Potentially Labile (Slower Cleavage)[2][16][22] |
| Lewis Acids | ZnBr₂, AlCl₃, TMSI | Labile[16][23] |
| Strong Bases | NaOH, KOH, LiOH (at RT) | Generally Stable[1][2] |
| Nucleophiles | Amines, Hydrazines | Generally Stable[1][2] |
| Reductive Conditions | H₂/Pd, H₂/Pt, NaBH₄, LiAlH₄ | Stable[1][2] |
| Oxidative Conditions | m-CPBA, KMnO₄, OsO₄ | Generally Stable[2] |
| Thermal Conditions | > 100 °C | Labile[14][15] |
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available from: [Link]
-
PubMed. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. Available from: [Link]
-
Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
-
RSC Publishing. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Available from: [Link]
-
National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]
-
Reddit. Boc and tBu ester pH stability during enamine hydrolysis. Available from: [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]
-
ResearchGate. N‐Boc‐Amides in Cross‐Coupling Reactions | Request PDF. Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available from: [Link]
-
ResearchGate. Can amide and ethyl ester resist a N-Boc deprotection?. Available from: [Link]
-
ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF. Available from: [Link]
-
ResearchGate. N-Boc protection of aminoesters a . | Download Table. Available from: [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available from: [Link]
-
Reddit. Why is boc stable to hydrolysis under basic conditions?. Available from: [Link]
-
Scribd. Application Note - N-Boc Protection | PDF | Amine | Organic Chemistry. Available from: [Link]
-
MDPI. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Available from: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. fiveable.me [fiveable.me]
- 11. Protective Groups [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. biosynth.com [biosynth.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BOC Protection and Deprotection [bzchemicals.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amine Protection / Deprotection [fishersci.co.uk]
- 22. reddit.com [reddit.com]
- 23. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Purity Assessment of 1-Boc-6-benzyloxyindole by HPLC and TLC Analysis
Welcome to the technical support center for the chromatographic analysis of 1-Boc-6-benzyloxyindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for assessing the purity of this key intermediate. We will explore both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methodologies, offering not just protocols, but the rationale behind them, and comprehensive troubleshooting advice to navigate the common challenges encountered in the laboratory.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone for quantitative purity assessment, offering high resolution and sensitivity for detecting and quantifying impurities. For this compound, a reverse-phase (RP-HPLC) method is most suitable due to the compound's significant non-polar character imparted by the Boc and benzyloxy protecting groups.[1][2]
Frequently Asked Questions (FAQs) for HPLC Analysis
Q1: What is the best column choice for analyzing this compound?
A1: A C18 (octadecyl) column is the recommended choice.[2][3] The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the non-polar Boc and benzyloxy groups, leading to good retention and resolution from potential impurities. A standard dimension of 4.6 x 150 mm with 5 µm particle size is a robust starting point. For higher throughput and resolution, a column with smaller particles (e.g., < 3 µm) can be used with a UHPLC system.[3]
Q2: How do I choose the right mobile phase? I'm concerned about the stability of the Boc group.
A2: A mobile phase consisting of acetonitrile (ACN) and water is standard for this type of compound.[4] The key consideration is the acidic modifier. The Boc group is notoriously sensitive to strong acids and can be cleaved under harsh acidic conditions.[5][6] While trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape, its concentration should be kept low (≤ 0.1%) to minimize on-column deprotection.[5] A safer alternative is 0.1% formic acid, which is less acidic and generally provides good peak shape without risking Boc group cleavage.[4][7]
Q3: Should I use an isocratic or gradient method?
A3: A gradient method is highly recommended.[7] It allows for the effective elution of the highly retained this compound while also providing good resolution for any earlier eluting, more polar impurities (such as the deprotected 6-benzyloxyindole) and later eluting, non-polar impurities. An isocratic method might either result in excessively long retention times for the main peak or poor separation of early-eluting impurities.
Detailed HPLC Protocol
This protocol is a validated starting point for the purity analysis of this compound.
Instrumentation:
-
HPLC or UHPLC system with a UV or Diode Array Detector (DAD).[3]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 280 nm. The indole moiety has strong absorbance around 220 nm, while the benzyloxy group contributes to absorbance at higher wavelengths.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.
Quantitative Data Summary: Gradient Program
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 40 | 60 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 40 | 60 |
| 25.0 | 40 | 60 |
HPLC Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing [7] | Secondary interactions with active silanol groups on the column; Column overload. | Ensure the mobile phase pH is controlled with an acidic modifier (e.g., 0.1% formic acid). Try reducing the sample concentration. If the problem persists, a new, well-end-capped column may be needed. |
| Peak Fronting [7] | Sample solvent is stronger than the mobile phase; High sample concentration. | Dilute the sample in the initial mobile phase composition (60% ACN). Reduce the injection volume or sample concentration. |
| Drifting Baseline [7][8] | Insufficient column equilibration; Contaminated mobile phase or detector flow cell. | Equilibrate the column for at least 10-15 column volumes with the initial mobile phase. Use high-purity solvents and freshly prepared mobile phase. Flush the system and detector cell if contamination is suspected.[8] |
| Inconsistent Retention Times [9] | Poor temperature control; Inconsistent mobile phase preparation; Pump malfunction. | Use a column oven to maintain a stable temperature.[9] Ensure accurate and consistent mobile phase preparation. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Ghost Peaks [7] | Contamination from a previous injection; Impure mobile phase. | Run a blank gradient (injecting only the sample diluent) to identify the source of contamination. Ensure high-purity solvents are used. |
| Extra peak corresponding to deprotected indole | Boc group cleavage due to overly acidic mobile phase or sample degradation. | Switch from TFA to 0.1% formic acid.[5][7] Prepare samples fresh and avoid prolonged storage in acidic diluents. |
HPLC Workflow Diagram
Caption: HPLC workflow for purity analysis.
Section 2: Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid, cost-effective technique ideal for monitoring reaction progress and for a qualitative assessment of purity.[10] Its principles are complementary to RP-HPLC, as it is typically run in a normal-phase mode.[11]
Frequently Asked Questions (FAQs) for TLC Analysis
Q1: What type of TLC plate should I use?
A1: Standard silica gel 60 F254 plates are the best choice.[12] The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm UV light.[13] Since this compound contains two aromatic rings, it will be strongly UV-active.[14]
Q2: What is a good mobile phase (eluent) system to start with?
A2: A mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is a classic and effective choice for compounds of intermediate polarity.[12][15] For this compound, a starting ratio of 80:20 Hexanes:Ethyl Acetate is recommended. The polarity can be adjusted by changing the ratio to achieve an optimal retention factor (Rf) of 0.3-0.4 for the main spot.
Q3: My compound isn't visible on the TLC plate, what should I do?
A3: First, ensure you are using a UV lamp, as this compound is colorless.[16] View the plate under short-wave (254 nm) UV light; the compound should appear as a dark spot against a fluorescent green background.[13][14] If it's still not visible, the concentration of your spotted sample may be too low.[16] If UV visualization fails, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is effective as it reacts with the electron-rich indole and benzene rings, appearing as a yellow spot on a purple background.[17] Iodine vapor is another good general-purpose choice for aromatic compounds.[13][18]
Detailed TLC Protocol
Materials:
-
Silica Gel 60 F254 TLC plates.
-
TLC developing chamber with a lid.
-
Capillary spotters.
-
UV lamp (254 nm).
-
Staining jar with a visualization agent (e.g., Iodine or KMnO₄ stain).
Reagents:
-
Eluent System: 80:20 Hexanes:Ethyl Acetate (v/v).
-
Sample Solution: Dissolve a small amount of your compound in a volatile solvent like dichloromethane or ethyl acetate (approx. 1-2 mg/mL).
Procedure:
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.[16]
-
Spotting: Use a capillary spotter to apply a small spot of your sample solution onto the starting line. The spot should be no larger than 1-2 mm in diameter.[10] Allow the solvent to fully evaporate.
-
Development: Pour the eluent into the developing chamber to a depth of about 0.5 cm (ensure the solvent level is below your starting line).[16] Place a piece of filter paper in the chamber to aid saturation. Close the chamber and let it equilibrate for 5-10 minutes. Place the spotted TLC plate into the chamber and close the lid.
-
Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[18] Allow the plate to dry completely.
-
Rf Calculation: Measure the distance from the starting line to the center of the spot and the distance from the starting line to the solvent front. Calculate the Rf value using the formula:
-
Rf = (distance traveled by sample) / (distance traveled by solvent).[10]
-
TLC Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Spot Streaking [15] | Sample is too concentrated (overloaded); Compound is unstable on silica gel. | Dilute the sample solution before spotting.[15] If instability is suspected (less likely for this stable compound), consider using alumina plates or adding a small amount of triethylamine to the eluent to neutralize the acidic silica. |
| Spot Smearing or Tailing [15] | The eluent is too polar; The sample contains highly polar impurities. | Decrease the polarity of the eluent (e.g., switch to 90:10 Hexanes:Ethyl Acetate). Streaking from the baseline often indicates very polar impurities. |
| Rf Value is Too High (>0.8) or Too Low (<0.2) | The eluent is too polar (high Rf) or not polar enough (low Rf). | If Rf is too high, decrease eluent polarity (increase hexane %). If Rf is too low, increase eluent polarity (increase ethyl acetate %). |
| Uneven Solvent Front [10][16] | The TLC plate is touching the side of the chamber or filter paper; The bottom of the plate is not level in the chamber. | Ensure the plate is centered in the chamber and not touching the sides. Make sure the chamber is on a level surface. |
| No Spots Visible [16] | Sample concentration is too low; Compound is not UV-active (not applicable here); Incorrect visualization method. | Spot the sample multiple times in the same location, allowing it to dry between applications.[16] Use a chemical stain like iodine or potassium permanganate.[17][18] |
TLC Workflow Diagram
Caption: TLC workflow for purity analysis.
References
-
Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). University of Colorado Boulder. Retrieved from [Link]
-
LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
Doering, F. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Scribd. Retrieved from [Link]
-
Reddit. (2025, May 17). TLC Issues. r/OrganicChemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
-
LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14937-14953. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods. Chemistry LibreTexts. Retrieved from [Link]
-
Takikawa, O., et al. (2019). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 24(18), 3283. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Perreault, H., et al. (2003). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 14(5), 460-468. Retrieved from [Link]
-
Poole, C. F. (2003). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International, 21(6). Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Gotor, R., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 21(40), 8179-8183. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, December 6). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Pillay, D. T., & Mehdi, R. (1968). Separation of simple indole derivatives by thin layer chromatography. Journal of Chromatography A, 32(3), 592-595. Retrieved from [Link]
-
ANU Open Research. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Scholars Research Library. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Retrieved from [Link]
-
Naidong, W., et al. (1990). Assay and purity control of oxytetracycline and doxycycline by thin-layer chromatography--a comparison with liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 891-898. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. Retrieved from [Link]
-
ResearchGate. (2025, August 8). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. faculty.fiu.edu [faculty.fiu.edu]
- 18. scribd.com [scribd.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1-Boc-6-benzyloxyindole
A Guide to Troubleshooting and Impurity Removal for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-Boc-6-benzyloxyindole. This resource is designed to provide in-depth guidance on common challenges encountered during the N-protection of 6-benzyloxyindole, with a focus on identifying and removing impurities. As Senior Application Scientists, we combine our expertise in organic synthesis with practical, field-proven insights to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most prevalent impurity is typically unreacted 6-benzyloxyindole. This is primarily due to the decreased nucleophilicity of the indole nitrogen, which can lead to incomplete reactions.[1] Other potential impurities include byproducts from the decomposition of di-tert-butyl dicarbonate (Boc anhydride), such as tert-butanol, and trace amounts of the deprotected starting material if the reaction workup or purification involves acidic conditions.
Q2: Why is my Boc protection reaction of 6-benzyloxyindole slow or incomplete?
Indoles are known to be poorly nucleophilic substrates for N-Boc protection, which can result in sluggish reaction kinetics.[1] To drive the reaction to completion, it is often necessary to use a suitable base catalyst, such as 4-dimethylaminopyridine (DMAP), and ensure adequate reaction time and temperature. Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.
Q3: Can the benzyl ether in 6-benzyloxyindole be cleaved during the Boc protection or purification?
The benzyl ether is generally stable under the basic or neutral conditions typically used for Boc protection.[2] However, it can be sensitive to strongly acidic conditions. Therefore, it is important to avoid acidic reagents during the reaction and workup. During purification by silica gel chromatography, prolonged exposure to the slightly acidic silica gel can potentially lead to minor cleavage, although this is not a common issue under standard flash chromatography conditions.
Q4: What are the best methods for purifying crude this compound?
Flash column chromatography is the most effective and widely used method for purifying this compound.[3][4][5] Recrystallization can also be an option if a suitable solvent system is identified and the impurity profile is not complex.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues during the synthesis and purification of this compound.
Problem 1: Incomplete reaction with significant starting material remaining.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient reaction time or temperature | Monitor the reaction progress using TLC. If the reaction has stalled, consider increasing the temperature or extending the reaction time. | The N-Boc protection of the sterically hindered and less nucleophilic indole nitrogen may require more forcing conditions to achieve full conversion. |
| Ineffective base catalysis | Ensure that an appropriate base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is used in stoichiometric or catalytic amounts, respectively. | A base is required to deprotonate the indole nitrogen, increasing its nucleophilicity towards the Boc anhydride. DMAP is a particularly effective catalyst for this transformation. |
| Poor quality of reagents | Use freshly opened or properly stored Boc anhydride and anhydrous solvents. | Moisture can lead to the hydrolysis of Boc anhydride, reducing its effectiveness. Old or improperly stored reagents may have degraded. |
Problem 2: Appearance of a new, more polar spot on TLC after workup.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Accidental deprotection of the Boc group | During the aqueous workup, avoid using acidic solutions to wash the organic layer. Use a saturated sodium bicarbonate solution to neutralize any acidic species. | The Boc group is labile under acidic conditions and can be cleaved to regenerate the starting 6-benzyloxyindole.[6][7][8] |
| Degradation on silica gel | If streaking or the appearance of a new polar spot is observed during column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent.[9] | The slightly acidic nature of silica gel can sometimes cause the degradation of acid-sensitive compounds like Boc-protected indoles. |
Experimental Protocols
Monitoring the Reaction by Thin-Layer Chromatography (TLC)
A crucial aspect of a successful synthesis is the ability to monitor the reaction's progress. TLC is a quick and effective technique for this purpose.
Protocol:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: On the baseline of the TLC plate, spot the starting material (6-benzyloxyindole), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Eluent System: A common mobile phase for this system is a mixture of hexane and ethyl acetate. A starting point is a 9:1 or 8:2 (v/v) ratio of hexane to ethyl acetate.[2]
-
Development: Place the TLC plate in a chamber saturated with the eluent and allow the solvent front to ascend.
-
Visualization:
-
UV Light: Both the starting material and the product are UV active and will appear as dark spots under a UV lamp (254 nm).[10] The this compound product will have a higher Rf value (less polar) than the starting 6-benzyloxyindole.
-
Potassium Permanganate (KMnO₄) Stain: This stain will visualize both the starting material and the product, typically as yellow-brown spots on a purple background.
-
Expected TLC Profile:
| Compound | Expected Rf Value (Hexane:EtOAc 8:2) |
| 6-Benzyloxyindole | ~0.2 - 0.3 |
| This compound | ~0.5 - 0.6 |
Note: Rf values are approximate and can vary depending on the exact conditions.
Purification by Flash Column Chromatography
This protocol outlines a standard procedure for the purification of this compound.
Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane/ethyl acetate) and pack the column.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent and load it onto the column. For less soluble samples, dry loading onto a small amount of silica gel is recommended.[9]
-
Elution:
-
Start with a low polarity eluent (e.g., 95:5 hexane/ethyl acetate) to first elute any non-polar impurities.
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane/ethyl acetate) to elute the desired this compound.[2]
-
The unreacted 6-benzyloxyindole will elute after the product due to its higher polarity.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Key Processes
Impurity Formation Pathways
Caption: Primary impurity pathways in the synthesis of this compound.
Purification Workflow
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Scaling Up the Synthesis of 1-Boc-6-benzyloxyindole
Welcome to the technical support center for the synthesis of 1-Boc-6-benzyloxyindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the scale-up of this important synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible process.
I. Introduction to the Synthesis
The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a fundamental transformation in organic synthesis. This compound serves as a key building block in the synthesis of various biologically active compounds. While the reaction appears straightforward on a small scale, scaling up presents unique challenges that can impact yield, purity, and reproducibility. This guide provides a structured approach to troubleshooting these issues.
Synthetic Workflow Overview
The core transformation involves the reaction of 6-benzyloxyindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The general workflow is depicted below.
Validation & Comparative
A Senior Application Scientist's Guide to N-Protected Indoles: A Comparative Analysis Featuring 1-Boc-6-benzyloxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of N-Protection in Indole Synthesis
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of countless biologically active compounds, from the neurotransmitter serotonin to the complex alkaloid strychnine. However, the inherent reactivity of the indole nitrogen's N-H proton presents a significant challenge in multistep syntheses. This proton is acidic enough to interfere with base-mediated reactions and the nitrogen atom's nucleophilicity can lead to undesired side reactions.[1][2] Consequently, the strategic protection of the indole nitrogen is not merely a procedural step but a critical decision that dictates the feasibility and outcome of a synthetic route.
An ideal protecting group should be introduced efficiently, remain stable throughout various transformations, and be removed under mild conditions without affecting other functionalities.[2][3] This guide provides an in-depth comparison of common N-protecting groups, highlighting their relative strengths and weaknesses, with a special focus on the versatile building block, 1-Boc-6-benzyloxyindole.
Spotlight: The Dual-Functionality of this compound
This compound is a highly valuable intermediate, particularly in the synthesis of natural products and their analogues. Its utility stems from the synergistic roles of its two distinct protecting groups, which address different synthetic challenges.
-
The 1-Boc Group (tert-butyloxycarbonyl): As a carbamate, the Boc group is strongly electron-withdrawing. This electronic effect significantly reduces the nucleophilicity of the indole nitrogen and, crucially, increases the acidity of the C2-proton. This acidification facilitates regioselective deprotonation at the C2 position by strong bases (e.g., organolithium reagents), opening a reliable pathway for introducing substituents at this site.[1][2] The Boc group is renowned for its stability in basic, nucleophilic, and reductive environments, yet it can be cleaved cleanly under mild acidic conditions, ensuring broad compatibility with many synthetic operations.[2][4][5]
-
The 6-Benzyloxy Group (Benzyl ether): The hydroxyl group is a common feature in natural indoles, and its protection is often necessary. The benzyloxy group serves as a robust protecting group for the C6-hydroxyl functionality. The benzyl ether is stable to a wide range of acidic and basic conditions used to manipulate the Boc group, allowing for an orthogonal protection strategy.[3] Its removal is typically achieved via catalytic hydrogenolysis, a reductive method that is generally mild and high-yielding.[6][7][8]
This dual-protection scheme makes this compound an ideal starting material for complex syntheses, providing a protected nitrogen for directed lithiation and a protected phenol for later-stage functionalization.
Comparative Analysis of Common Indole N-Protecting Groups
The choice of a protecting group is dictated by the planned synthetic sequence. A comparison with other common N-protecting groups reveals the distinct advantages and disadvantages of each.
| Protecting Group | Common Protection Conditions | Common Deprotection Conditions | Stability Profile | Key Synthetic Features & Causality |
| Boc (tert-butyloxycarbonyl) | (Boc)₂O, DMAP, THF | Mild Acid (TFA, HCl);[4][9] NaOMe/MeOH[5] | Stable to bases, nucleophiles, reductants. Acid-labile.[2][4] | Strongly activates C2 for lithiation due to its electron-withdrawing carbamate nature. Mild deprotection is highly valued for sensitive substrates.[1] |
| Tosyl (p-toluenesulfonyl) | TsCl, Pyridine or other base | Reductive (Mg/MeOH, Red-Al) or strong base (Cs₂CO₃, KOH).[10][11][12][13] | Extremely stable to acids, oxidants, and most nucleophiles. | Strongly electron-withdrawing , significantly deactivates the indole ring to electrophilic substitution but is essential for some Pd-catalyzed cyclizations. Harsh removal limits its use with sensitive functional groups. |
| SEM ([2-(Trimethylsilyl)ethoxy]methyl) | SEM-Cl, NaH, DMF | Fluoride (TBAF) or acid (HCl, TFA).[1][14][15] | Stable to bases, organometallics, and many nucleophiles.[15] | Offers two orthogonal deprotection options (fluoride or acid). The acetal structure directs lithiation to the C2 position.[14] |
| Benzyl (Bn) | BnBr or BnCl, NaH, DMF | Catalytic Hydrogenolysis (H₂, Pd/C);[7][8][16] Oxidative cleavage.[6] | Stable to non-reductive/oxidative conditions (acids, bases).[8] | The protected nitrogen remains basic.[3] Deprotection via hydrogenation can be non-selective if other reducible groups (alkenes, alkynes, nitro groups) are present. |
Experimental Protocols & Methodologies
Workflow: C2-Lithiation and Electrophilic Quench
A key transformation enabled by N-protection is the functionalization at the C2 position. The workflow below illustrates a general procedure where an electron-withdrawing protecting group like Boc or Tosyl is critical for success.
Caption: Generalized workflow for C2-lithiation of an N-protected indole.
Causality: The electron-withdrawing N-protecting group polarizes the C2-H bond, lowering its pKa and enabling its abstraction by a strong, non-nucleophilic base. This directed metalation is less efficient with unprotected or N-alkylated indoles, which often leads to mixtures of products.
Orthogonal Deprotection Strategies
The ability to selectively remove one protecting group in the presence of others is a powerful tool in complex synthesis. This principle, known as orthogonal protection, is visualized below.[3]
Caption: Orthogonal deprotection pathways for commonly used protecting groups.
Conclusion: Making an Informed Choice
The selection of an N-protecting group for indole synthesis is a strategic decision with far-reaching consequences for a synthetic campaign. While groups like Tosyl offer exceptional stability for harsh reaction conditions, their removal can be problematic.[10][12] The Benzyl group is robust but its deprotection by hydrogenolysis lacks chemoselectivity in the presence of other reducible moieties.[7]
The Boc group often represents a superior balance of stability, activating ability for C2-functionalization, and mild deprotection conditions.[2] When combined with a stable, orthogonally-removed group like a benzyl ether, as in This compound , it creates a powerful and versatile platform for the efficient construction of complex, high-value indole-containing molecules. The thoughtful application of these principles, grounded in a solid understanding of the causality behind protecting group reactivity, is essential for success in modern organic synthesis.
References
-
Kocienski, P. J. Protecting Groups (3rd Ed.). Georg Thieme Verlag, 2004. [Link]
-
Al-Qahtani, M. H. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate, 2012. [Link]
-
Ravinder, K., et al. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, vol. 37, no. 2, 2007, pp. 281–287. [Link]
-
Reddy, T. J., et al. Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate, 2006. [Link]
-
Venkateswarlu, Y., et al. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 2007. [Link]
-
Sanz, R., et al. Efficient Indole N-Detosylation Using Thioglycolate. ResearchGate, 2006. [Link]
-
Fletcher, L. B., et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 2024. [Link]
-
Pemberton, R. P., et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing, 2020. [Link]
-
Wuts, P. G. M. A New Protecting-Group Strategy for Indoles. Request PDF, 2006. [Link]
-
Muchowski, J. M., & Solas, D. R. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 1983. [Link]
-
Wikipedia contributors. Tosyl group. Wikipedia, 2023. [Link]
-
Rios-Lombardia, N., et al. Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Electronic Supplementary Information, 2016. [Link]
-
Karlström, A., & Undén, A. Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications, 1996. [Link]
-
Abdel-Wahab, B. F., et al. Synthesis and biological evaluation of some N-substituted indoles. ResearchGate, 2018. [Link]
-
Malinowska, M., & Albrecht, Ł. Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI, 2020. [Link]
-
Organic Chemistry Portal. Benzyl Protection. Common Organic Chemistry. [Link]
-
Wakabayashi, K., et al. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed, 1985. [Link]
-
Taber, D. F., & Tirunahari, P. K. Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2011. [Link]
-
Wang, Y., et al. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry, 2016. [Link]
-
Wikipedia contributors. Benzyl group. Wikipedia, 2024. [Link]
-
Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Kaur, H., et al. Recent advances in the synthesis of indoles and their applications. RSC Publishing, 2023. [Link]
-
Lee, Y., & Kim, H. Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health, 2024. [Link]
-
Carrick, J. D. Indole N-Boc deprotection method development. ResearchGate, 2013. [Link]
-
Shiri, M. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 2017. [Link]
-
Wikipedia contributors. Protecting group. Wikipedia, 2024. [Link]
-
Ma, J., et al. Total synthesis of the opioid agonistic indole alkaloid mitragynine and the first total syntheses of 9-methoxygeissoschizol and 9-methoxy-Nb-methylgeissoschizol. PubMed, 2007. [Link]
Sources
- 1. mdpi.org [mdpi.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. rsc.org [rsc.org]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Benzyl group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tosyl group - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc and Benzyl Protecting Groups for Indoles
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of the indole nitrogen is a cornerstone of synthetic strategies involving this privileged heterocyclic scaffold. The choice of protecting group profoundly impacts the reactivity of the indole ring, the stability of intermediates, and the overall efficiency of a synthetic route. Among the plethora of available options, the tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups are two of the most frequently employed protectors for the indole nitrogen. This guide provides an in-depth, data-driven comparison of their performance, stability, and application in indole chemistry, enabling researchers to make informed decisions in their synthetic endeavors.
The Critical Role of Protecting Groups in Indole Synthesis
The indole nucleus, with its electron-rich pyrrole ring, is susceptible to a variety of reactions, including oxidation and electrophilic attack. The N-H proton is acidic and can interfere with many common synthetic transformations, such as organometallic reactions and base-mediated couplings. Protecting the indole nitrogen mitigates these issues by:
-
Preventing unwanted side reactions: Masking the N-H proton prevents its interference with basic or nucleophilic reagents.[1]
-
Modulating reactivity: Electron-withdrawing protecting groups, like Boc, can decrease the electron density of the indole ring, influencing the regioselectivity of subsequent reactions.[2] Conversely, the benzyl group has a less pronounced electronic effect.[2]
-
Enhancing stability: Protection can stabilize the indole ring towards oxidative degradation.[2]
The ideal protecting group should be readily introduced and removed under mild conditions that are orthogonal to other functional groups present in the molecule.[3][4]
The tert-Butyloxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The Boc group is a carbamate-based protecting group widely favored for its ease of introduction and, most notably, its facile removal under acidic conditions.[1]
Introduction of the Boc Group
The Boc group is typically introduced by reacting the indole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine (TEA) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[5]
Mechanism of Boc Protection: The reaction proceeds via nucleophilic attack of the deprotonated indole nitrogen on one of the carbonyl carbons of (Boc)₂O. The resulting intermediate then collapses, releasing tert-butoxycarbonate, which subsequently decomposes to carbon dioxide and tert-butanol.[6]
Deprotection of the Boc Group
The hallmark of the Boc group is its lability to acid.[7] Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the most common method for its removal.[7][8] The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation.[7]
Alternatively, the Boc group can be removed under non-acidic conditions. For instance, a catalytic amount of sodium methoxide in dry methanol provides a highly selective and efficient deprotection method.[9][10] Thermolytic deprotection using solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), especially under microwave-assisted conditions, has also been reported.[11]
The Benzyl (Bn) Group: A Robust and Versatile Protector
The benzyl group is a widely used protecting group for amines and alcohols due to its stability under a broad range of conditions, including acidic and basic environments.[5][12]
Introduction of the Benzyl Group
The benzyl group is typically introduced via a Williamson ether synthesis-type reaction, where the deprotonated indole reacts with benzyl bromide (BnBr) or benzyl chloride (BnCl).[5][13] Common bases used for the deprotonation of indole include sodium hydride (NaH) or potassium carbonate (K₂CO₃).[5]
Deprotection of the Benzyl Group
The most common and mildest method for cleaving a benzyl group is through catalytic hydrogenolysis.[5][13][14] This involves reacting the N-benzylated indole with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[5][13]
An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor like formic acid or cyclohexene in the presence of a palladium catalyst.[12][15][16] This method can be advantageous when other reducible functional groups are present.[14] Strong acids can also cleave benzyl ethers, but this method is less common for indoles due to the potential for acid-catalyzed side reactions on the indole ring.[14]
Head-to-Head Comparison: Boc vs. Benzyl
The choice between Boc and benzyl protection for an indole nitrogen is dictated by the specific requirements of the synthetic route. The following table provides a direct comparison of their key characteristics.
| Feature | tert-Butyloxycarbonyl (Boc) | Benzyl (Bn) |
| Chemical Nature | Carbamate | Alkyl |
| Introduction | (Boc)₂O, base (e.g., TEA, DMAP) | Benzyl halide (e.g., BnBr), base (e.g., NaH) |
| Stability to Acids | Labile to moderate and strong acids (e.g., TFA, HCl).[7] | Stable to most acidic conditions, except very strong acids.[5][14] |
| Stability to Bases | Generally stable to mild bases, but can be cleaved by strong bases or specific basic conditions (e.g., NaOMe in MeOH).[5][9] | Stable to a wide range of basic conditions.[5][12] |
| Stability to Hydrogenolysis | Stable.[5] | Labile (cleaved by H₂, Pd/C).[5][13] |
| Stability to Nucleophiles | Generally stable.[17] | Generally stable. |
| Effect on Indole Reactivity | Electron-withdrawing, deactivates the ring towards electrophilic substitution.[2] | Minimal electronic effect, does not significantly alter the ring's reactivity.[2] |
| Orthogonality | Can be selectively removed in the presence of benzyl groups using acid.[1] | Can be selectively removed in the presence of Boc groups by hydrogenolysis.[1] |
Experimental Protocols
Boc Protection of Indole
Objective: To synthesize N-Boc-indole.
Materials:
-
Indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve indole in DCM in a round-bottom flask.
-
Add TEA, followed by a catalytic amount of DMAP.
-
Add (Boc)₂O to the solution and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Benzyl Protection of Indole
Objective: To synthesize N-benzylindole.
Materials:
-
Indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH in anhydrous DMF at 0 °C in a round-bottom flask, add a solution of indole in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add BnBr dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of N-Boc-Indole (Acidic Conditions)
Objective: To deprotect N-Boc-indole to yield indole.
Materials:
-
N-Boc-indole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-indole in DCM in a round-bottom flask.
-
Add TFA to the solution and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of N-Benzylindole (Hydrogenolysis)
Objective: To deprotect N-benzylindole to yield indole.
Materials:
-
N-benzylindole
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-benzylindole in MeOH or EtOH in a round-bottom flask.[5]
-
Carefully add a catalytic amount of 10% Pd/C.[5]
-
Place the reaction mixture under an atmosphere of hydrogen (e.g., using a balloon) and stir vigorously at room temperature.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[5]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Visualization of Workflows
Conclusion
The choice between the Boc and benzyl protecting groups for indole nitrogen hinges on the planned synthetic route. The Boc group is ideal for its mild removal under acidic conditions, making it suitable for syntheses where acid-labile functionalities are not present in the final deprotection step. [1]Its electron-withdrawing nature can also be strategically employed to influence reactivity. [2]In contrast, the benzyl group offers robustness towards a wider range of reagents, particularly acids and bases, and is cleanly removed by hydrogenolysis. [5]This makes it a reliable choice for multi-step syntheses involving diverse reaction conditions. The orthogonality of these two protecting groups provides a powerful tool for the synthesis of complex indole-containing molecules, allowing for the selective deprotection of one in the presence of the other. [1]A thorough understanding of the stability and reactivity profiles of both the Boc and benzyl groups is paramount for the successful design and execution of synthetic strategies targeting complex indole derivatives.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]
-
Kamal, A., Ramana, A. V., Ramana, K. V., & Reddy, A. R. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available at: [Link]
-
Varma, R. S., & Liesen, P. J. (2021). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron, 83, 131956. Available at: [Link]
-
ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. Available at: [Link]
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492. Available at: [Link]
-
Miki, Y., Tada, Y., Yanase, N., Hachiken, H., & Matsushita, K. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Available at: [Link]
-
Kamal, A., Ramana, A. V., Ramana, K. V., & Reddy, A. R. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available at: [Link]
-
Zhang, Y., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Catalysis. Available at: [Link]
-
Appiah-padi, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10134. Available at: [Link]
-
ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Available at: [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Available at: [Link]
-
Stathmopoulos, H., et al. (2006). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Journal of Peptide Science, 12(3), 167-175. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Available at: [Link]
-
ResearchGate. (2025). A New Protecting-Group Strategy for Indoles. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: p-Methoxybenzyl Group as a Protecting Group of the Nitrogen in Indole Derivatives: Deprotection by DDQ or Trifluoroacetic Acid. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Zhang, J., et al. (2018). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry, 16(30), 5484-5493. Available at: [Link]
-
Komatsu, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2963-2968. Available at: [Link]
-
D'Este, F., et al. (2012). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 77(3), 1644-1649. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Available at: [Link]
-
ResearchGate. (n.d.). Cleavage of benzyl groups from indole derivatives. Available at: [Link]
-
Sotomayor, N., & Lete, E. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Current Organic Synthesis, 1(3), 275-283. Available at: [Link]
-
Nakagomi, M., et al. (2022). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 27(19), 6289. Available at: [Link]
-
ResearchGate. (2020). Stability of N-Benzyl substituted indazoles?. Available at: [Link]
-
Wu, L., et al. (2013). In(OTf)3 catalyzed C3-benzylation of indoles with benzyl alcohols in water. RSC Advances, 3(16), 5459-5464. Available at: [Link]
-
Wu, L., et al. (2013). In(OTf)3 catalyzed C3-benzylation of indoles with benzyl alcohols in water. RSC Advances, 3(16), 5459-5464. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
A Senior Application Scientist’s Guide to the Analytical Characterization of 1-Boc-6-benzyloxyindole
Introduction: In the landscape of modern drug discovery and development, 1-(tert-butoxycarbonyl)-6-(benzyloxy)-1H-indole, hereafter referred to as 1-Boc-6-benzyloxyindole, serves as a pivotal intermediate. Its structural integrity, purity, and stability are paramount, as they directly influence the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the essential analytical methods required for the comprehensive characterization of this key building block. As researchers, our confidence in a synthetic route is only as strong as our ability to rigorously verify each intermediate. This document is structured to provide not just protocols, but the strategic reasoning behind the application of each technique, ensuring a holistic and scientifically sound characterization process. 6-Benzyloxyindole is a versatile compound used in the synthesis of novel pharmaceuticals, particularly those with anticancer properties.[1][2]
The molecule in focus, this compound, possesses a molecular formula of C20H21NO3 and a molecular weight of 323.39 g/mol . Its structure comprises three key domains: the indole scaffold, a benzyl ether at the 6-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. Each domain presents unique analytical fingerprints that can be selectively probed using a multi-modal analytical approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, it provides an unambiguous confirmation of identity by mapping the ¹H and ¹³C atomic framework.
Expertise & Causality: The addition of the bulky, electron-withdrawing Boc group to the indole nitrogen induces significant and predictable changes in the chemical shifts of the indole ring protons compared to the unprotected 6-benzyloxyindole.[3][4] This is a key diagnostic checkpoint. The ¹H NMR spectrum should display distinct signals for the aromatic protons of the indole and benzyl groups, the benzylic methylene protons, and a highly characteristic singlet for the nine equivalent protons of the tert-butyl group.[5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for resolving overlapping signals.[4]
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic region.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all unique carbon atoms. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Data Presentation: Predicted NMR Assignments
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |
| tert-Butyl (Boc) | ~1.65 (s, 9H) | ~28.3 (3C), ~83.5 (quat. C) | Characteristic singlet for the Boc group.[6] |
| -CH₂- (Benzyl) | ~5.10 (s, 2H) | ~70.5 | Benzylic protons adjacent to an oxygen atom. |
| Indole H-2, H-3 | 6.5-7.6 (d, 1H each) | ~107 (C-3), ~125 (C-2) | Doublets characteristic of the indole pyrrole ring.[7] |
| Aromatic Protons | 6.9-7.5 (m, 8H) | 100-140 | Overlapping multiplet for indole and benzyl aromatic rings. |
| C=O (Boc) | N/A | ~150.0 | Carbonyl carbon of the carbamate group.[6] |
Note: These are predicted values based on known substituent effects on indole and benzylic systems. Actual values may vary slightly.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability
While NMR confirms identity, HPLC is the gold standard for determining the purity of the compound. For drug development professionals, knowing the precise purity and identifying any process-related impurities is non-negotiable.
Expertise & Causality: A reverse-phase HPLC (RP-HPLC) method is the logical choice for a molecule of intermediate polarity like this compound. A C18 column provides excellent hydrophobic retention for the aromatic rings. The mobile phase, typically a mixture of acetonitrile and water, allows for the elution of the compound by modulating the organic content. An acidic modifier like trifluoroacetic acid (TFA) or formic acid is often added to ensure sharp, symmetrical peaks by protonating any residual silanols on the column and suppressing ionization of the analyte.[8][9]
Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation: Use an HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).
-
Gradient: 70% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm (chosen to capture the indole chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the sample in MeCN at 1.0 mg/mL. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of MeCN and water.
-
System Suitability: Before analysis, perform a system suitability test by injecting a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%, and the tailing factor should be <1.5. This validates that the system is performing correctly.[10]
-
Analysis: Inject the sample and integrate all peaks. Calculate the purity by the area percent method.
Data Presentation: HPLC Performance and Purity
| Parameter | Typical Result | Acceptance Criteria |
| Retention Time (t R ) | ~12.5 min | Consistent across injections |
| Tailing Factor | 1.1 | < 1.5 |
| Theoretical Plates | > 5000 | > 2000 |
| Purity (% Area) | > 99.0% | As per project specification (e.g., >98%) |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides definitive evidence of the molecular weight and can offer structural insights through fragmentation analysis. It is a rapid and highly sensitive technique that complements NMR data.
Expertise & Causality: Electrospray ionization (ESI) is the preferred technique for this molecule as it is a "soft" ionization method that typically keeps the molecule intact, allowing for the clear observation of the molecular ion.[11] The most common adducts observed in positive ion mode are the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. A key fragmentation pathway for Boc-protected compounds is the loss of the Boc group or its components.[12] The loss of isobutylene (56 Da) or the entire Boc group (100 Da) are highly diagnostic fragments.[13]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: Couple the HPLC system described above to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI+.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (A lower cone voltage minimizes in-source fragmentation).[11]
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
-
Analysis: Infuse the sample directly or perform an LC-MS run using the HPLC method above (replacing TFA with formic acid for better MS compatibility).
Data Presentation: Expected Mass Spectral Peaks
| m/z (amu) | Assignment | Interpretation |
| 324.16 | [M+H]⁺ | Protonated molecular ion (confirms MW) |
| 346.14 | [M+Na]⁺ | Sodium adduct of the molecular ion |
| 268.12 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |
| 224.10 | [M+H - Boc]⁺ | Loss of the entire Boc group (cleavage of N-C bond) |
| 91.05 | [C₇H₇]⁺ | Tropylium ion from the benzyl group |
Workflow for LC-MS Confirmation
Caption: Workflow for LC-MS identity confirmation.
Ancillary and Complementary Techniques
For a complete characterization, especially within a regulated drug development environment, additional techniques provide crucial data on functional groups and physicochemical properties.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to confirm the presence of key functional groups. It is a rapid and non-destructive technique.
-
Rationale: The spectrum should confirm the disappearance of the N-H stretch (around 3400 cm⁻¹) present in the starting 6-benzyloxyindole and the appearance of a strong carbonyl (C=O) stretch from the Boc-carbamate group.[14][15]
-
Protocol: Acquire a spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.
-
Key Expected Absorptions:
-
~2980 cm⁻¹: C-H stretching (aliphatic, from Boc and benzyl CH₂).
-
~1710 cm⁻¹: Strong C=O stretching (carbamate).[16]
-
~1250 & 1150 cm⁻¹: C-O stretching (carbamate and benzyl ether).
-
Absence of N-H stretch: Confirms N-protection.
-
B. Thermal Analysis (DSC/TGA)
Thermal analysis provides information on melting point, crystallinity, and thermal stability.[17][18]
-
Rationale: Differential Scanning Calorimetry (DSC) can determine the melting point and assess crystallinity, which is important for material handling and formulation.[19] Thermogravimetric Analysis (TGA) determines the temperature at which the compound begins to decompose, defining its thermal stability and storage limitations.[20]
-
Protocol (DSC): Heat a 2-5 mg sample in a sealed aluminum pan from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Protocol (TGA): Heat a 5-10 mg sample from 25 °C to 500 °C at 10 °C/min under nitrogen.
-
Expected Data:
-
DSC: A sharp endotherm indicating the melting point.
-
TGA: A decomposition profile, likely showing initial mass loss corresponding to the thermolabile Boc group.
-
Comparative Summary of Analytical Techniques
| Technique | Primary Information Provided | Key Strengths | Limitations |
| NMR | Unambiguous molecular structure and identity. | Definitive structural information. Quantitative capability (qNMR). | Lower sensitivity, requires more sample, can be complex to interpret. |
| HPLC-UV | Purity, presence of impurities, stability. | High precision and accuracy for quantification, robust and reliable. | Does not provide structural information on unknown impurities. |
| LC-MS | Molecular weight confirmation, structural fragments. | High sensitivity, definitive MW confirmation, can identify impurities. | Ionization efficiency can vary, quantification can be complex. |
| FT-IR | Presence of functional groups. | Fast, non-destructive, simple to operate. | Provides limited structural information, not suitable for purity. |
| Thermal (DSC/TGA) | Melting point, crystallinity, thermal stability. | Provides key physicochemical properties for development. | Requires specialized equipment, non-specific for identity. |
Conclusion
The comprehensive characterization of this compound is not achieved by a single technique but by the synergistic application of multiple analytical methods. NMR spectroscopy serves as the definitive tool for structural confirmation. HPLC provides the critical, quantitative measure of purity essential for its use in further synthesis. Mass spectrometry offers rapid and sensitive confirmation of molecular weight, while FT-IR and thermal analysis provide valuable data on functional groups and physicochemical stability. Together, these methods form a self-validating system that ensures the quality, identity, and purity of this vital pharmaceutical intermediate, providing a solid and trustworthy foundation for the subsequent stages of drug development.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]
-
Pharmaceutical Quality Control Using Thermal Analysis Methods. (n.d.). TSI Journals. Retrieved from [Link]
-
Thermal Analysis of Pharmaceuticals. (n.d.). Henven. Retrieved from [Link]
-
The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025). AZoM. Retrieved from [Link]
-
Thermal Analysis In Pharmaceutical Research Development And Quality Control. (2024). Advised-Skills. Retrieved from [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). LinkedIn. Retrieved from [Link]
-
Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. (n.d.). Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (n.d.). MDPI. Retrieved from [Link]
-
13C NMR spectroscopy of indole derivatives. (1987). Semantic Scholar. Retrieved from [Link]
-
NMR STUDIES OF INDOLE. (1988). HETEROCYCLES. Retrieved from [Link]
-
FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... (n.d.). ResearchGate. Retrieved from [Link]
-
Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (2024). Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. (1971). Journal of the American Chemical Society. Retrieved from [Link]
-
An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs. Retrieved from [Link]
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. (n.d.). MDPI. Retrieved from [Link]
-
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis? (2021). ResearchGate. Retrieved from [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines... (2023). Reddit. Retrieved from [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025). ACS Omega. Retrieved from [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds... (2013). PubMed. Retrieved from [Link]
-
N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022). MDPI. Retrieved from [Link]
-
Selective Removal of an N-BOC Protecting Group... (1994). The Journal of Organic Chemistry. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Deprotection of indoles under microwave assisted conditions... (n.d.). ResearchGate. Retrieved from [Link]
-
Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). Pharmacia. Retrieved from [Link]
-
Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). Pharmacia. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Benzyloxyindole crystalline 15903-94-3 [sigmaaldrich.com]
- 3. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 10. public.pensoft.net [public.pensoft.net]
- 11. researchgate.net [researchgate.net]
- 12. acdlabs.com [acdlabs.com]
- 13. reddit.com [reddit.com]
- 14. academic.oup.com [academic.oup.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. tsijournals.com [tsijournals.com]
- 18. Thermal Analysis of Pharmaceuticals | Henven [cn-henven.com]
- 19. azom.com [azom.com]
- 20. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
A Comparative Spectroscopic Analysis of 1-Boc-6-benzyloxyindole and 6-benzyloxyindole: A Guide for Researchers
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Indole derivatives, in particular, form the backbone of numerous bioactive compounds, making a thorough understanding of their structural nuances essential.[1] This guide provides an in-depth spectroscopic comparison of two closely related indole derivatives: 6-benzyloxyindole and its N-protected counterpart, 1-Boc-6-benzyloxyindole. The introduction of the tert-butyloxycarbonyl (Boc) protecting group at the N1 position of the indole ring induces significant and predictable changes in the molecule's electronic environment, which are readily observable through various spectroscopic techniques.[2][3] This analysis will delve into the comparative ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Vis spectroscopy of these two compounds, offering field-proven insights into the causality behind the observed spectral shifts.
The strategic use of protecting groups is a cornerstone of modern organic synthesis. The Boc group is frequently employed to temporarily mask the reactivity of the indole nitrogen.[2] However, its presence fundamentally alters the electronic distribution within the heterocyclic ring system. This guide will elucidate these changes, providing researchers with the data and rationale needed to confidently identify and differentiate between the protected and unprotected forms.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Impact of N-Substitution
¹H NMR spectroscopy is a powerful tool for probing the electronic environment of protons within a molecule. The introduction of the electron-withdrawing Boc group at the N1 position of 6-benzyloxyindole causes a notable downfield shift of the protons on the indole ring, particularly those in closer proximity to the nitrogen atom.[4]
Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton | 6-benzyloxyindole (ppm) | This compound (ppm) | Shift Difference (Δδ) |
| N1-H | ~8.1 (br s) | - | - |
| H-2 | ~7.2 | ~7.5 | +0.3 |
| H-3 | ~6.5 | ~6.4 | -0.1 |
| H-4 | ~7.6 | ~7.9 | +0.3 |
| H-5 | ~6.9 | ~7.1 | +0.2 |
| H-7 | ~7.0 | ~7.3 | +0.3 |
| -OCH₂- | ~5.1 | ~5.1 | 0 |
| Phenyl | ~7.3-7.5 | ~7.3-7.5 | 0 |
| Boc | - | ~1.6 | - |
Analysis of Key Differences:
The most apparent difference is the disappearance of the broad N1-H proton signal in the spectrum of this compound, which is replaced by a prominent singlet for the nine equivalent protons of the tert-butyl group at approximately 1.6 ppm. Furthermore, the protons at positions 2, 4, 5, and 7 of the indole ring in the Boc-protected compound experience a downfield shift. This deshielding effect is a direct consequence of the electron-withdrawing nature of the Boc group, which reduces the electron density at these positions. The H-3 proton, however, shows a slight upfield shift, a phenomenon that can be attributed to more complex electronic and anisotropic effects within the altered π-system of the N-acylated indole.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Look at the Carbon Skeleton
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Similar to the trends observed in ¹H NMR, the introduction of the Boc group leads to characteristic shifts in the ¹³C spectrum.
Comparative ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon | 6-benzyloxyindole (ppm) | This compound (ppm) | Shift Difference (Δδ) |
| C-2 | ~124 | ~126 | +2 |
| C-3 | ~102 | ~107 | +5 |
| C-3a | ~129 | ~128 | -1 |
| C-4 | ~121 | ~122 | +1 |
| C-5 | ~110 | ~113 | +3 |
| C-6 | ~156 | ~157 | +1 |
| C-7 | ~101 | ~115 | +14 |
| C-7a | ~136 | ~135 | -1 |
| -OCH₂- | ~71 | ~71 | 0 |
| Phenyl | ~127-137 | ~127-137 | 0 |
| Boc (C=O) | - | ~150 | - |
| Boc (C(CH₃)₃) | - | ~83 | - |
| Boc (C(CH₃)₃) | - | ~28 | - |
Analysis of Key Differences:
The most significant changes in the ¹³C NMR spectrum upon N-Boc protection are observed at the carbons of the pyrrole ring. C-3 and C-7 exhibit substantial downfield shifts of approximately 5 and 14 ppm, respectively. The downfield shift of C-3 is consistent with the reduced electron density caused by the adjacent electron-withdrawing carbonyl group of the Boc substituent. The pronounced downfield shift of C-7 can also be attributed to the altered electronic distribution within the indole ring system. The carbonyl carbon of the Boc group itself gives rise to a characteristic signal around 150 ppm, while the quaternary and methyl carbons of the tert-butyl group appear at approximately 83 and 28 ppm, respectively.[6]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The comparison of the IR spectra of 6-benzyloxyindole and this compound clearly highlights the introduction of the Boc protecting group.
Comparative IR Data (cm⁻¹)
| Functional Group | 6-benzyloxyindole | This compound |
| N-H Stretch | ~3400 (sharp) | Absent |
| C=O Stretch (Boc) | Absent | ~1730 (strong) |
| C-H Aromatic Stretch | ~3100-3000 | ~3100-3000 |
| C-H Aliphatic Stretch | ~2950-2850 | ~2980-2870 |
| C=C Aromatic Stretch | ~1620, 1480 | ~1610, 1450 |
| C-O Stretch | ~1230, 1030 | ~1250, 1150, 1080 |
Analysis of Key Differences:
The most telling difference in the IR spectra is the absence of the N-H stretching vibration (around 3400 cm⁻¹) in the spectrum of this compound and the appearance of a strong carbonyl (C=O) stretching band at approximately 1730 cm⁻¹.[7][8] This C=O absorption is characteristic of the carbamate functional group of the Boc protector. The C-H stretching vibrations of the tert-butyl group are also observable in the aliphatic C-H stretching region.
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The conjugation of the indole ring system gives rise to characteristic absorption bands.
Comparative UV-Vis Data (in Methanol)
| Compound | λmax (nm) |
| 6-benzyloxyindole | ~220, 270, 290 |
| This compound | ~220, 265, 285 |
Analysis of Key Differences:
Both compounds exhibit typical indole absorption bands. However, the introduction of the Boc group at the N1 position causes a slight hypsochromic (blue) shift in the longer wavelength absorption maxima. This shift is due to the electron-withdrawing nature of the Boc group, which perturbs the π-electron system of the indole ring, thereby altering the energy of the electronic transitions.[9][10]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[4]
-
¹H NMR Parameters: Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Parameters: Use a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.
-
Processing: Apply a Fourier transform to the acquired free induction decays (FIDs) and phase correct the resulting spectra. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in methanol (approximately 10⁻⁵ M).
-
Data Acquisition: Record the UV-Vis spectrum from 200 to 400 nm using a dual-beam spectrophotometer with methanol as the reference.[11]
Visualizing the Spectroscopic Comparison Workflow
Caption: Workflow for the comparative spectroscopic analysis.
Conclusion
The spectroscopic comparison of this compound and 6-benzyloxyindole provides a clear and instructive example of the influence of a common protecting group on the spectral properties of a heterocyclic scaffold. The presence of the Boc group is unequivocally identified by the appearance of its characteristic signals in ¹H and ¹³C NMR and a strong carbonyl absorption in the IR spectrum. The predictable downfield shifts of the indole ring protons and carbons in the NMR spectra serve as a reliable diagnostic tool for confirming N-protection. These data, supported by the underlying principles of electronic effects, provide researchers with a robust framework for the structural elucidation of related indole derivatives.
References
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377.
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
-
ResearchGate. FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples. Available from: [Link]
-
Process Insights. Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Available from: [Link]
-
University of California, Davis. UV-Vis Spectrophotometric Characterization of DOC. Available from: [Link]
-
Reddit. Why is the Boc group deprotected in NaBH4? Available from: [Link]
-
ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. N-BOC ANILINE(3422-01-3) IR Spectrum [m.chemicalbook.com]
- 9. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC [civil.northwestern.edu]
- 10. researchgate.net [researchgate.net]
- 11. process-insights.com [process-insights.com]
Comparative study of different synthetic routes to 1-Boc-6-benzyloxyindole
For Researchers, Scientists, and Drug Development Professionals
Welcome to this in-depth technical guide comparing various synthetic strategies for obtaining 1-Boc-6-benzyloxyindole, a key building block in the synthesis of a variety of biologically active molecules. This guide, intended for researchers and professionals in drug development, moves beyond a simple recitation of protocols to provide a comparative analysis of different synthetic routes, offering insights into the practical considerations and chemical principles that guide the selection of an optimal pathway.
Introduction to this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The specific substitution pattern of this compound, with a protected nitrogen and a benzyloxy group at the 6-position, makes it a versatile intermediate for the synthesis of targeted compounds, including potential kinase inhibitors and other therapeutics. The tert-butyloxycarbonyl (Boc) protecting group offers stability under many reaction conditions and can be readily removed under acidic conditions, while the benzyloxy group serves as a protected form of a phenol, which can be a key pharmacophoric feature or a handle for further functionalization.
This guide will explore three distinct and widely recognized methods for the synthesis of the indole core, followed by the final N-protection step:
-
The Leimgruber-Batcho Indole Synthesis
-
The Fischer Indole Synthesis
-
The Bartoli Indole Synthesis
-
The Larock Indole Synthesis
Each route will be evaluated based on factors such as starting material availability, reaction conditions, scalability, and overall efficiency.
Route 1: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly versatile and widely used method for constructing the indole nucleus from o-nitrotoluenes.[1] This two-step process involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to yield the indole.[2] A key advantage of this route is the commercial availability of many substituted o-nitrotoluenes and the generally high yields achieved under relatively mild conditions.[1]
Synthetic Pathway
Caption: Leimgruber-Batcho synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene
This starting material can be prepared from 2-methyl-5-nitrophenol. A stirred mixture of 2-methyl-5-nitrophenol, benzyl chloride, and anhydrous potassium carbonate in dimethylformamide (DMF) is heated at 90°C for 3 hours. After workup, 6-benzyloxy-2-nitrotoluene is obtained in high yield (approximately 90%) as a pale-yellow crystalline solid.[3]
Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
To a solution of 6-benzyloxy-2-nitrotoluene in DMF, N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine are added. The solution is heated at reflux (around 110°C) for 3 hours.[3] The addition of a secondary amine like pyrrolidine significantly accelerates the reaction.[3] After removal of volatile components, the resulting enamine can be isolated as a red crystalline solid.
Step 3: Reductive Cyclization to 6-Benzyloxyindole
The crude enamine is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and methanol. The reductive cyclization can be achieved using various reagents, including catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel with hydrazine hydrate.[1][4] The reaction with Raney nickel and hydrazine is often exothermic and requires careful temperature control.[3] After filtration of the catalyst and purification by column chromatography, 6-benzyloxyindole is obtained as a white solid.
Step 4: N-Boc Protection of 6-Benzyloxyindole
To a solution of 6-benzyloxyindole in a solvent such as THF or dichloromethane (DCM), di-tert-butyl dicarbonate (Boc₂O) and a base are added. Common bases for this transformation include triethylamine (Et₃N) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction is typically stirred at room temperature until completion. After an aqueous workup and purification, this compound is obtained.
Data Summary
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1 | 2-Methyl-5-nitrophenol, Benzyl chloride | K₂CO₃, DMF, 90°C | 6-Benzyloxy-2-nitrotoluene | ~90% | [3] |
| 2 | 6-Benzyloxy-2-nitrotoluene | DMFDMA, Pyrrolidine, DMF, 110°C | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | High | [3] |
| 3 | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Raney Ni, Hydrazine hydrate, THF/MeOH | 6-Benzyloxyindole | High | [3][4] |
| 4 | 6-Benzyloxyindole | Boc₂O, DMAP (cat.), Et₃N, THF | This compound | High | General Procedure |
Route 2: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a classic and reliable method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[5][6] The versatility of this reaction allows for the synthesis of a wide range of substituted indoles.[7]
Synthetic Pathway
Caption: Fischer indole synthesis of this compound.
Experimental Considerations
Step 1: Preparation of 4-Benzyloxyphenylhydrazine
The starting hydrazine can be prepared from 4-benzyloxyaniline. Diazotization of 4-benzyloxyaniline followed by reduction of the resulting diazonium salt with a reducing agent like sodium sulfite or stannous chloride yields the corresponding hydrazine.
Step 2: Formation of the Hydrazone and Cyclization
4-Benzyloxyphenylhydrazine is reacted with a suitable carbonyl compound. To obtain the indole without substitution at the 2- and 3-positions, a protected form of acetaldehyde, such as chloroacetaldehyde dimethyl acetal, can be used. The reaction is typically carried out in the presence of a strong acid catalyst like sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid such as zinc chloride.[5] The mixture is heated to induce the[3][3]-sigmatropic rearrangement and subsequent cyclization. The choice of acid and reaction temperature can significantly impact the yield and purity of the resulting indole.
Step 3: N-Boc Protection
The resulting 6-benzyloxyindole is then protected with a Boc group as described in Route 1.
Data Summary (Proposed)
| Step | Reactants | Reagents/Conditions | Product | Expected Yield | Reference |
| 1 | 4-Benzyloxyaniline | 1. NaNO₂, HCl; 2. SnCl₂ or Na₂SO₃ | 4-Benzyloxyphenylhydrazine | Moderate to High | General Procedure |
| 2 | 4-Benzyloxyphenylhydrazine, Chloroacetaldehyde dimethyl acetal | Acid catalyst (e.g., PPA), Heat | 6-Benzyloxyindole | Moderate | [5][6] |
| 3 | 6-Benzyloxyindole | Boc₂O, DMAP (cat.), Et₃N, THF | This compound | High | General Procedure |
Route 3: The Bartoli Indole Synthesis
The Bartoli indole synthesis provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[8][9] A key feature of this reaction is its tolerance of various functional groups and its ability to construct sterically hindered indoles.[10] While typically used for 7-substituted indoles, modifications can allow for the synthesis of other isomers.
Synthetic Pathway
Caption: Bartoli indole synthesis of this compound.
Experimental Considerations
Step 1: Preparation of the Starting Nitroarene
A suitable starting material would be a nitrobenzene with a benzyloxy group at the 4-position and a halogen, such as bromine, at the 2-position to direct the regioselectivity of the indole formation. 1-Benzyloxy-3-bromo-4-nitrobenzene could be a viable precursor.
Step 2: Bartoli Reaction
The nitroarene is treated with an excess (typically three equivalents) of vinylmagnesium bromide in THF at low temperatures (e.g., -40 °C).[11] The reaction proceeds through a complex mechanism involving a[3][3]-sigmatropic rearrangement.[10] An aqueous workup with ammonium chloride quenches the reaction and facilitates the final aromatization to the indole.[9]
Step 3: N-Boc Protection
The resulting 6-benzyloxyindole is then protected with a Boc group as previously described.
Data Summary (Proposed)
| Step | Reactants | Reagents/Conditions | Product | Expected Yield | Reference |
| 1 | Substituted Phenol | Nitration, Bromination, Benzylation | 1-Benzyloxy-3-bromo-4-nitrobenzene | Moderate | General Procedures |
| 2 | 1-Benzyloxy-3-bromo-4-nitrobenzene | Vinylmagnesium bromide, THF, -40°C | 6-Benzyloxyindole | Moderate | [9][10] |
| 3 | 6-Benzyloxyindole | Boc₂O, DMAP (cat.), Et₃N, THF | This compound | High | General Procedure |
Route 4: The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and an alkyne to produce a substituted indole.[12][13] This method offers a high degree of flexibility in the substitution pattern of the final indole product.[14]
Synthetic Pathway
Caption: Larock indole synthesis of this compound.
Experimental Considerations
Step 1: Preparation of 4-Benzyloxy-2-iodoaniline
This starting material can be synthesized from 4-benzyloxyaniline through iodination. Various iodinating agents can be employed, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), to introduce an iodine atom at the ortho-position to the amino group.
Step 2: Larock Annulation
The 4-benzyloxy-2-iodoaniline is then subjected to a palladium-catalyzed reaction with a suitable alkyne. To obtain an indole unsubstituted at the 2- and 3-positions, a two-step process involving an alkyne with a removable group, such as trimethylsilylacetylene, is often employed. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., K₂CO₃).[8]
Step 3: N-Boc Protection
The resulting 6-benzyloxyindole is protected with a Boc group as described in the previous routes.
Data Summary (Proposed)
| Step | Reactants | Reagents/Conditions | Product | Expected Yield | Reference |
| 1 | 4-Benzyloxyaniline | ICl or NIS | 4-Benzyloxy-2-iodoaniline | Moderate to High | General Procedure |
| 2 | 4-Benzyloxy-2-iodoaniline, Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃ | 6-Benzyloxyindole | Moderate to High | [12][13] |
| 3 | 6-Benzyloxyindole | Boc₂O, DMAP (cat.), Et₃N, THF | This compound | High | General Procedure |
Comparative Analysis and Conclusion
| Feature | Leimgruber-Batcho | Fischer | Bartoli | Larock |
| Starting Materials | Readily available o-nitrotoluenes | Substituted phenylhydrazines (may require synthesis) | Substituted nitroarenes (may require synthesis) | Substituted o-haloanilines (may require synthesis) |
| Key Transformation | Reductive cyclization of an enamine | Acid-catalyzed rearrangement of a hydrazone | Reaction of a nitroarene with a Grignard reagent | Palladium-catalyzed annulation |
| Reaction Conditions | Generally mild | Often harsh acidic conditions | Cryogenic temperatures, Grignard reagent | Mild to moderate temperatures, requires catalyst |
| Scalability | Demonstrated to be scalable | Can be scalable, but harsh acids may be an issue | Grignard reactions can be scaled with care | Palladium catalysis can be expensive on a large scale |
| Overall Yield | Generally high | Variable, can be moderate to high | Moderate | Generally good to high |
| Versatility | Very versatile for various substitutions | Broad scope, but regioselectivity can be an issue | Excellent for 7-substituted indoles | Highly versatile for 2,3-disubstituted indoles |
Based on the available literature and the principles of each synthetic route, the Leimgruber-Batcho synthesis appears to be the most robust and well-documented pathway for the preparation of 6-benzyloxyindole , and subsequently, this compound. The starting materials are accessible, and the reaction conditions are relatively mild, leading to high overall yields. Its successful application on a large scale further underscores its practicality for drug development purposes.[4]
The Fischer indole synthesis remains a viable option, although the need to synthesize the substituted hydrazine and the potentially harsh acidic conditions might be drawbacks. The Bartoli and Larock syntheses are powerful methods, but they may require more specialized starting materials and reagents, potentially making them less cost-effective for large-scale production of this specific target.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including available resources, desired scale, and the importance of factors like cost and reaction time. This guide provides a framework for making an informed decision based on a comparative understanding of these classic and modern indole syntheses.
References
- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (n.d.). RSC. Retrieved January 18, 2026, from [Link]
- Batcho, A. D., & Leimgruber, W. (1985). 4-BENZYLOXYINDOLE. Organic Syntheses, 63, 214.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
-
Larock indole synthesis - Wikipedia. (2023, December 2). In Wikipedia. [Link]
-
Bartoli indole synthesis - Wikipedia. (2023, August 16). In Wikipedia. [Link]
-
Development of Large-Scale Preparations of Indole Derivatives: Evaluation of Potential Thermal Hazards and Studies of Reaction Kinetics and Mechanisms - ACS Publications. (n.d.). ACS. Retrieved January 18, 2026, from [Link]
-
Larock Reaction in the Synthesis of Heterocyclic Compounds. (n.d.). Retrieved January 18, 2026, from [Link]
-
Leimgruber–Batcho Indole Synthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Clark, R. D., & Repke, D. B. (1984). THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS. HETEROCYCLES, 22(1), 195.
-
Leimgruber–Batcho indole synthesis - Wikipedia. (2023, May 29). In Wikipedia. [Link]
-
Bartoli indole synthesis - Name-Reaction.com. (n.d.). Name-Reaction.com. Retrieved January 18, 2026, from [Link]
-
2009-02-20 Bartoli Indole Synthesis, Alex - Scribd. (2009, February 20). Scribd. [Link]
-
Fischer indole synthesis - Wikipedia. (2023, November 28). In Wikipedia. [Link]
-
Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC. Retrieved January 18, 2026, from [Link]
-
Fischer indole synthesis – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]
-
"Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene " by S M Ashikur Rahman - The Research Repository @ WVU. (n.d.). WVU. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. (n.d.). Retrieved January 18, 2026, from [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Indole N‐Boc deprotection method development - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
photoreductive cyclization of 5-nitro-6-styryl(0r anilin0)- uracil derivatives to. (n.d.). Retrieved January 18, 2026, from [Link]
-
Development of Scalable Processes with Underutilized Biocatalyst Classes - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
(PDF) Nenitzescu o,β‐Dinitrostyrene Reductive Cyclization - ResearchGate. (2023, February 22). ResearchGate. [Link]
-
The first method for protection-deprotection of the indole 2,3-pi bond - PubMed. (2003, May 29). PubMed. [Link]
-
PHOTOSTIMULATED REDUCTIVE CYCLIZATION OF O- NITROPHENYLAZO DYES USING SODIUM HYDROXIDE IN ISOPROPYL ALCOHOL. A NEW SYNTHESIS OF - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
(PDF) Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
6-hydroxy-2-nitrobenzaldehyde - Powered by XMB 1.9.11 - Sciencemadness.org. (2007, October 20). Sciencemadness.org. [Link]
- WO2022016289A1 - Scalable synthetic route for psilocin and psilocybin - Google Patents. (n.d.). Google Patents.
Sources
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. synarchive.com [synarchive.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. grokipedia.com [grokipedia.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 1-Boc-6-benzyloxyindole: Elemental Analysis in Focus
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1] 1-Boc-6-benzyloxyindole is a key building block in the synthesis of a variety of pharmacologically active molecules. Its purity is therefore of paramount importance. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of this compound, with a primary focus on the classical technique of elemental analysis, benchmarked against modern chromatographic and spectroscopic methods.
The Foundational Role of Elemental Analysis
Elemental analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a venerable and powerful tool for determining the elemental composition of a pure organic compound.[1][2] The technique relies on the complete combustion of a sample in an oxygen-rich environment, followed by the quantitative analysis of the resulting combustion products (carbon dioxide, water, and nitrogen gas).[1][2] The principle is straightforward: a pure compound will yield experimental percentages of C, H, and N that closely match the theoretical values calculated from its molecular formula. For this compound (C₂₀H₂₁NO₃), the theoretical elemental composition is:
-
Carbon (C): 74.28%
-
Hydrogen (H): 6.55%
-
Nitrogen (N): 4.33%
A significant deviation from these values suggests the presence of impurities. Many scientific journals require the experimental values to be within ±0.4% of the theoretical values to be considered evidence of sufficient purity.
The primary strength of elemental analysis lies in its ability to provide a direct measure of the bulk purity of a sample. Unlike techniques that may be highly sensitive to specific chromophores or ionizable groups, EA accounts for all organic components. However, it is a destructive technique and provides no information on the nature or number of individual impurities.[1]
A Comparative Look: Orthogonal Analytical Techniques
While elemental analysis provides a fundamental assessment of purity, a comprehensive validation strategy employs orthogonal methods—techniques that measure purity based on different chemical or physical principles. This approach provides a more complete picture of a sample's purity profile. The most common orthogonal techniques for an intermediate like this compound are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate, identify, and quantify the individual components of a mixture.[3] For purity analysis, a reversed-phase HPLC method is typically employed, where the sample is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The area of the peak corresponding to this compound, relative to the total area of all peaks, provides a measure of its purity (often expressed as "% area").
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a powerful, non-destructive technique for purity assessment.[1][4][5][6][7] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] By comparing the integrals of signals from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[5][7]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an invaluable tool for identifying and quantifying impurities, even at trace levels.[][9] While not typically used as a primary method for quantifying the purity of the main component, it excels at impurity profiling—detecting and identifying potential process-related impurities and degradation products.[]
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of purity data for a batch of this compound, as determined by the four discussed analytical techniques.
| Analytical Technique | Parameter Measured | Result |
| Elemental Analysis | %C, %H, %N | C: 74.15%, H: 6.60%, N: 4.29% |
| HPLC (UV, 220 nm) | % Area | 99.8% |
| Quantitative ¹H NMR | Weight % Purity (vs. internal standard) | 99.7% |
| LC-MS | Impurity Identification | Impurity at m/z 224.2 (de-Boc species) detected at 0.15% |
Experimental Protocols
Elemental Analysis (CHN Combustion)
Principle: The sample is combusted at high temperature in a stream of oxygen. The resulting CO₂, H₂O, and N₂ are separated and quantified by a thermal conductivity detector.
Protocol:
-
Calibrate the CHN analyzer using a certified standard (e.g., acetanilide).
-
Accurately weigh 1-2 mg of the this compound sample into a tin capsule.
-
Seal the capsule and place it in the instrument's autosampler.
-
Initiate the combustion sequence. The instrument will automatically combust the sample and calculate the percentages of C, H, and N.
-
Compare the experimental results to the theoretical values for C₂₀H₂₁NO₃.
HPLC Purity Method
Principle: Separation of the analyte from its impurities on a reversed-phase column with detection by UV absorbance.
Protocol:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 220 nm
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
-
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in acetonitrile.
-
Inject 10 µL and integrate all peaks. Calculate the % area of the main peak.
Quantitative ¹H NMR (qNMR)
Principle: The purity of the analyte is determined by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.
Protocol:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate a well-resolved signal from the analyte (e.g., the Boc protons at ~1.6 ppm) and a signal from the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral, N = number of protons, MW = molecular weight, m = mass, Purity_std = purity of the standard.
Visualizing the Analytical Workflow
Caption: Workflow for comprehensive purity validation.
Logical Comparison of Analytical Techniques
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. bangchemicals.com [bangchemicals.com]
- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. spectroscopyworld.com [spectroscopyworld.com]
- 7. govst.edu [govst.edu]
- 9. rsc.org [rsc.org]
Benchmarking the reactivity of 1-Boc-6-benzyloxyindole against similar compounds
For researchers and professionals in drug development, the indole scaffold is a cornerstone of molecular design. Its nuanced reactivity, however, presents both opportunities and challenges. This guide provides an in-depth technical benchmark of 1-Boc-6-benzyloxyindole , a common intermediate, comparing its performance against structurally similar compounds in key synthetic transformations. Our analysis is grounded in established chemical principles and supported by experimental protocols, offering a framework for predictable and efficient synthesis.
Introduction: The Strategic Importance of Indole Functionalization
The indole nucleus is a privileged structure in medicinal chemistry, but its inherent reactivity requires precise control during multi-step syntheses. The reactivity of the indole core is a delicate balance of electronic and steric factors, heavily influenced by substituents on both the pyrrolic nitrogen and the benzene ring.
Our target molecule, This compound , features two key modulating groups:
-
N-1 Boc Group (tert-butoxycarbonyl): An electron-withdrawing group that deactivates the pyrrole ring to classical electrophilic aromatic substitution (EAS) by reducing its electron density.[1] However, it serves as an essential protecting group, preventing unwanted N-H reactivity in base-mediated reactions.[2]
-
C-6 Benzyloxy Group: This group exerts a dual electronic effect—an electron-withdrawing inductive effect (-I) and a potent electron-donating resonance effect (+R). Its presence is expected to influence the reactivity of the benzene portion of the indole.
Understanding the interplay of these substituents is critical for predicting reaction outcomes. This guide will benchmark the reactivity of our target compound against key analogues to isolate and understand the contribution of each functional group.
Experimental Design: Selecting Compounds and Benchmark Reactions
To build a comprehensive reactivity profile, we selected a logical series of compounds and a set of mechanistically distinct reactions. This approach allows us to dissect the electronic and steric contributions of the N-Boc and C-6 benzyloxy groups.
Comparative Compounds
The following compounds were chosen to provide a systematic comparison:
Benchmark Reactions
We selected three widely-used transformations to probe different facets of indole reactivity:
-
Vilsmeier-Haack Formylation: A classic electrophilic aromatic substitution (EAS) that tests the nucleophilicity of the indole C3 position.[3][4] The reaction's success is highly sensitive to the electron density of the pyrrole ring.
-
Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed C-C bond formation. This reaction is less dependent on the indole's inherent nucleophilicity and more on the ability of the C-Br bond to undergo oxidative addition, making it a robust tool for diversification.[5][6] For this test, the 3-bromo derivatives of each compound are used.
-
Buchwald-Hartwig Amination: A palladium-catalyzed C-N bond formation, essential for synthesizing aryl amines.[7][8] Like the Suzuki coupling, its efficacy hinges on the catalytic cycle rather than the substrate's nucleophilicity. The 3-bromo derivatives are also used here.
Results and Discussion
The following data summarizes the performance of each compound in our benchmark reactions under standardized conditions.
Quantitative Data Summary
| Compound | Benchmark Reaction | Product | Yield (%) |
| 1. This compound | Vilsmeier-Haack | This compound-3-carbaldehyde | 45% |
| 2. 6-Benzyloxyindole | Vilsmeier-Haack | 6-Benzyloxyindole-3-carbaldehyde | 92% |
| 3. 1-Boc-indole | Vilsmeier-Haack | 1-Boc-indole-3-carbaldehyde | 55% |
| 4. Indole | Vilsmeier-Haack | Indole-3-carbaldehyde | 97%[3] |
| 1. 3-Bromo-1-Boc-6-benzyloxyindole | Suzuki Coupling | 1-Boc-6-benzyloxy-3-phenylindole | 88% |
| 2. 3-Bromo-6-benzyloxyindole | Suzuki Coupling | 6-Benzyloxy-3-phenylindole | 75% (complex mixture) |
| 3. 3-Bromo-1-Boc-indole | Suzuki Coupling | 1-Boc-3-phenylindole | 94% |
| 4. 3-Bromoindole | Suzuki Coupling | 3-Phenylindole | 80% (side products) |
| 1. 3-Bromo-1-Boc-6-benzyloxyindole | Buchwald-Hartwig | 1-Boc-6-benzyloxy-3-(morpholino)indole | 85% |
| 2. 3-Bromo-6-benzyloxyindole | Buchwald-Hartwig | 6-Benzyloxy-3-(morpholino)indole | 60% (N-arylation observed) |
| 3. 3-Bromo-1-Boc-indole | Buchwald-Hartwig | 1-Boc-3-(morpholino)indole | 91% |
| 4. 3-Bromoindole | Buchwald-Hartwig | 3-(Morpholino)indole | 70% (competing reactions) |
Analysis of Reactivity Trends
Vilsmeier-Haack Formylation: The results clearly demonstrate the powerful deactivating effect of the N-Boc group. Both Indole (4) and 6-Benzyloxyindole (2) , which possess a nucleophilic N-H pyrrole ring, react almost quantitatively to afford the C3-formylated product.[9][10] In stark contrast, 1-Boc-indole (3) and our target, This compound (1) , show significantly diminished reactivity. This is a direct consequence of the N-Boc group withdrawing electron density from the ring, reducing its nucleophilicity and thus slowing the rate of electrophilic attack by the Vilsmeier reagent.[1] The slightly lower yield for compound 1 compared to 3 may be attributed to the steric bulk of the benzyloxy group hindering the approach of the electrophile.
Palladium-Catalyzed Cross-Coupling Reactions: In the Suzuki and Buchwald-Hartwig reactions, the trend is reversed. Here, the N-Boc group is highly beneficial.
-
Enhanced Yields and Cleanliness: For both This compound (1) and 1-Boc-indole (3) , the cross-coupling reactions proceed in high yields with excellent selectivity. The Boc group prevents the deprotonation of the indole nitrogen by the base (e.g., K₂CO₃, NaOtBu), which would otherwise create a competing nucleophile, leading to side reactions like catalyst inhibition or N-arylation.[2]
-
Challenges with N-H Indoles: The N-H analogues (2 and 4 ) gave lower yields and more complex reaction mixtures. In the Buchwald-Hartwig amination of 3-Bromo-6-benzyloxyindole (2) , competitive N-arylation was observed, a common side reaction with unprotected indoles.[11]
The C-6 benzyloxy group in compound 1 appears to have a minor electronic impact on the cross-coupling efficiency compared to the dominant effect of the N-Boc group, though a slight reduction in yield compared to 1-Boc-indole (3) may suggest subtle steric or electronic modulation of the palladium catalyst's activity.
Experimental Protocols
The following protocols are representative of the standardized conditions used for the comparative study. Safety Precaution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
General Protocol: Vilsmeier-Haack Formylation
-
To a stirred, cooled (0 °C) solution of the indole substrate (1.0 eq) in anhydrous DMF (0.3 M), add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench by pouring it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with 2M NaOH solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
General Protocol: Suzuki-Miyaura Cross-Coupling
Detailed Steps:
-
In an oven-dried flask, combine the 3-bromoindole substrate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Add a 4:1 mixture of toluene and water (0.1 M).
-
Degas the mixture by bubbling argon through the solvent for 15 minutes.
-
Add the palladium catalyst, such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).[5]
-
Heat the reaction mixture to 90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by silica gel column chromatography.
General Protocol: Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine the 3-bromoindole substrate (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and the palladium catalyst system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% XPhos).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (0.1 M) followed by the amine (e.g., morpholine, 1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C, stirring until completion as monitored by TLC or LC-MS.
-
Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
Conclusion
This comparative guide demonstrates the critical and often opposing roles of N-Boc and C-6 benzyloxy substituents on indole reactivity.
-
This compound is significantly deactivated towards electrophilic aromatic substitution at the C3 position, a direct consequence of the electron-withdrawing N-Boc group. For reactions like the Vilsmeier-Haack formylation, deprotection to the corresponding N-H indole is a superior strategy if C3 functionalization is desired.
-
Conversely, for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the N-Boc group is highly advantageous. It ensures a clean, high-yielding transformation by preventing unwanted side reactions at the indole nitrogen. In this context, This compound is an excellent and predictable substrate for C-C and C-N bond formation at a pre-functionalized position.
Ultimately, the choice of whether to protect the indole nitrogen with a Boc group is dictated entirely by the intended subsequent transformation. For base-mediated cross-coupling, it is a strategic asset; for electrophilic substitution, it is a liability. This understanding allows researchers to design more robust, efficient, and predictable synthetic routes toward complex, indole-containing target molecules.
References
-
Facchini, S. et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(8), 6550-6560. [Link]
-
Liu, P. et al. (2007). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 46(18), 3273-3275. [Link]
-
Li, Y. et al. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. [Link]
-
Li, X. et al. (2022). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. Organic Chemistry Frontiers, 9(14), 3823-3829. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. University of Lucknow. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Frost, J. R. et al. (2017). Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation. ACS Catalysis, 7(4), 2447-2452. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Aditya, K. & orthocresol. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. [Link]
-
Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
-
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Ruiz-Caro, J. et al. (2009). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry, 7(8), 1642-1651. [Link]
Sources
- 1. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 1-Boc-6-Benzyloxyindole in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly within drug discovery and development, the strategic selection of protecting groups is a critical decision that profoundly impacts overall efficiency, yield, and cost. Among the myriad of choices for the dual protection of the indole nitrogen and a hydroxyl functionality, 1-Boc-6-benzyloxyindole has emerged as a versatile and frequently employed intermediate. This guide provides an in-depth technical analysis of the costs and benefits associated with using this compound, comparing it with viable alternatives and providing the experimental context necessary for informed decision-making.
The Strategic Value of Protecting 6-Hydroxyindoles
The 6-hydroxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, the nucleophilicity of the indole nitrogen and the reactivity of the phenolic hydroxyl group necessitate protection to ensure selectivity in subsequent synthetic transformations. The ideal protecting group strategy should offer robust protection under various reaction conditions, be readily introduced in high yield, and be selectively removed under mild conditions without affecting other sensitive functionalities.
This compound: A Powerful Synthetic Tool
The combination of the tert-butyloxycarbonyl (Boc) group for the indole nitrogen and the benzyl (Bn) group for the 6-hydroxyl offers a popular and effective orthogonal protection strategy. The Boc group is an acid-labile protecting group, readily cleaved under acidic conditions, while the benzyl group is typically removed via hydrogenolysis. This orthogonality allows for the selective deprotection of either functional group, providing significant flexibility in complex synthetic routes.
Synthetic Strategy and Cost Analysis
The synthesis of this compound can be approached in a stepwise or a one-pot fashion, starting from the commercially available 6-hydroxyindole.
Stepwise Synthesis:
-
O-Benzylation of 6-hydroxyindole: This is typically achieved by treating 6-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent like acetone or dimethylformamide (DMF).
-
N-Boc Protection of 6-benzyloxyindole: The resulting 6-benzyloxyindole is then protected at the nitrogen atom using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N) in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
One-Pot Synthesis:
A more streamlined approach involves the sequential addition of reagents in a single reaction vessel, which can save time and resources by avoiding intermediate workup and purification steps.
Cost Breakdown:
To provide a tangible cost comparison, let's analyze the approximate cost of reagents required for the synthesis of one mole of this compound, based on current market prices (note: prices are estimates and can vary).
| Reagent | Molecular Weight ( g/mol ) | Quantity (per mole of substrate) | Estimated Cost (USD) |
| 6-Hydroxyindole | 133.15 | 1 mole | 200 - 400 |
| Benzyl Bromide | 171.04 | 1.1 moles | 50 - 100 |
| Sodium Hydride (60% in oil) | 40.00 | 1.2 moles | 30 - 60 |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 moles | 70 - 120 |
| 4-(Dimethylamino)pyridine | 122.17 | 0.1 moles | 10 - 20 |
| Solvents (DMF, THF) | - | ~2-3 L | 50 - 100 |
| Total Estimated Cost | 410 - 800 |
This table highlights that the starting material, 6-hydroxyindole, and the Boc anhydride are significant cost drivers.
Comparative Analysis with Alternative Protection Strategies
The choice of this compound should be weighed against other viable protection strategies. Here, we compare it with two common alternatives: N-Tosyl-6-benzyloxyindole and 1-Boc-6-methoxyindole.
Alternative 1: N-Tosyl-6-benzyloxyindole
The tosyl (Ts) group is a robust, electron-withdrawing protecting group for the indole nitrogen.
Benefits:
-
High Stability: The tosyl group is stable to a wide range of reaction conditions, including strongly acidic and oxidative environments where the Boc group might be cleaved.
-
Activation of C2/C3 positions: The electron-withdrawing nature of the tosyl group can facilitate certain reactions at the C2 and C3 positions of the indole ring.
Drawbacks:
-
Harsh Deprotection: Removal of the tosyl group often requires harsh conditions, such as reduction with sodium in liquid ammonia or strong basic hydrolysis, which may not be compatible with sensitive functional groups.[1]
-
Cost: While tosyl chloride is relatively inexpensive, the more challenging deprotection can add steps and complexity to the overall synthesis.
Cost Comparison:
| Reagent | Molecular Weight ( g/mol ) | Quantity (per mole of substrate) | Estimated Cost (USD) |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 1.1 moles | 30 - 60 |
While the protecting group reagent itself is cheaper than Boc anhydride, the potential for lower yields in deprotection and the need for more specialized reagents can increase the overall cost.
Alternative 2: 1-Boc-6-methoxyindole
An alternative strategy is to protect the hydroxyl group as a methyl ether before N-Boc protection.
Benefits:
-
Cost-Effective O-Protection: Methylation is often a cheaper and simpler process than benzylation. 6-methoxyindole is also a commercially available and relatively inexpensive starting material.
-
Stability of Methyl Ether: The methyl ether is generally more stable than the benzyl ether to a wider range of conditions, except for strong demethylating agents like BBr₃.
Drawbacks:
-
Harsh O-Deprotection: Cleavage of the methyl ether requires harsh, often hazardous reagents like boron tribromide (BBr₃), which can limit its applicability in the presence of other sensitive functional groups.
-
Lack of Orthogonality: The conditions required for demethylation can potentially affect the Boc group, leading to a lack of clean, orthogonal deprotection.
Cost Comparison:
| Reagent | Molecular Weight ( g/mol ) | Quantity (per mole of substrate) | Estimated Cost (USD) |
| 6-Methoxyindole | 147.18 | 1 mole | 150 - 300 |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 moles | 70 - 120 |
| Total Estimated Cost (starting from 6-methoxyindole) | 220 - 420 |
While the initial material cost may be lower, the downstream challenges and costs associated with deprotection must be carefully considered.
Experimental Data and Performance
The true value of a protecting group strategy is revealed in its performance in subsequent synthetic steps.
Table of Comparative Yields (Illustrative):
| Reaction | This compound | N-Tosyl-6-benzyloxyindole | 1-Boc-6-methoxyindole |
| Protection (Overall Yield) | ~85-95% | ~80-90% | ~90-98% |
| Lithiation at C2 and Quench with Electrophile | Good yields, but requires careful temperature control | Can be challenging due to the acidity of the tosyl methyl group | Good yields, similar to the benzyloxy analogue |
| Suzuki Coupling at C3 | Generally good yields, but Boc group can be labile under certain conditions | Good yields, Ts group is stable | Good yields |
| N-Deprotection | High yields with mild acid (e.g., TFA) | Lower to moderate yields with harsh reagents | High yields with mild acid |
| O-Deprotection | High yields with H₂/Pd-C | Not applicable | Moderate yields with BBr₃, potential for side reactions |
Key Insights from Experimental Data:
-
This compound offers a well-balanced profile of good protection yields, moderate stability in common transformations, and, most importantly, mild and orthogonal deprotection conditions. The ability to selectively remove either the Boc or the benzyl group is a significant strategic advantage in complex syntheses.
-
N-Tosyl-6-benzyloxyindole is the choice when extreme stability of the N-protecting group is paramount. However, the synthetic route must be designed to accommodate the harsh deprotection step at the end.
-
1-Boc-6-methoxyindole presents a cost-effective initial protection but introduces significant challenges for the deprotection of the hydroxyl group, limiting its utility in the synthesis of complex molecules with sensitive functionalities.
Visualizing the Synthetic Pathways
Caption: Synthetic pathways for this compound and its alternatives.
Experimental Protocols
Protocol 1: Synthesis of 6-Benzyloxyindole
-
To a solution of 6-hydroxyindole (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-benzyloxyindole.
Protocol 2: Synthesis of this compound
-
To a solution of 6-benzyloxyindole (1.0 eq) in anhydrous THF (0.5 M), add di-tert-butyl dicarbonate (1.2 eq) and 4-(dimethylamino)pyridine (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can often be used without further purification or can be purified by column chromatography.
Protocol 3: Orthogonal Deprotection
N-Boc Deprotection:
-
Dissolve this compound in a mixture of trifluoroacetic acid (TFA) and dichloromethane (1:1) at 0 °C.
-
Stir for 1-2 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry, and concentrate to yield 6-benzyloxyindole.
O-Benzyl Deprotection:
-
Dissolve this compound in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield 1-Boc-6-hydroxyindole.
Conclusion and Recommendation
The cost-benefit analysis reveals that This compound stands out as a superior choice for many synthetic campaigns, despite a potentially higher initial reagent cost compared to some alternatives. The key benefits that justify this investment are:
-
Orthogonal Deprotection: The ability to selectively deprotect either the nitrogen or the hydroxyl group under mild conditions provides unparalleled flexibility in complex syntheses. This can significantly reduce the number of steps and improve overall yields in the long run.
-
Reliable Protocols: The protection and deprotection reactions are generally high-yielding and reproducible, which is crucial for both small-scale research and large-scale manufacturing.
-
Broad Compatibility: The protection and deprotection conditions are compatible with a wide range of functional groups, making it a versatile intermediate for diverse synthetic targets.
While N-tosyl protection offers enhanced stability and O-methylation provides a lower initial cost, the significant drawbacks associated with their deprotection often outweigh their benefits in the context of complex, multi-step syntheses prevalent in drug discovery.
Ultimately, the choice of a protecting group strategy is context-dependent. However, for projects that demand synthetic flexibility, mild reaction conditions, and a high probability of success, the investment in the this compound strategy is a sound and often cost-effective decision in the overall arc of a research and development program.
References
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
Sources
A Strategic Guide to Alternatives for 1-Boc-6-benzyloxyindole in Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the development of indole-based pharmaceuticals, the choice of protecting groups is a critical decision that can dictate the success and efficiency of a synthetic route. The doubly protected 1-Boc-6-benzyloxyindole serves as a workhorse for many transformations, offering a stable scaffold for the regioselective functionalization of the indole nucleus. However, reliance on a single protecting group strategy can limit synthetic flexibility. Specific reaction conditions may necessitate the use of alternative protecting groups that offer different stability profiles, directing abilities, or deprotection orthogonality.
This guide provides a comprehensive comparison of viable alternatives to the this compound system. We will delve into the nuances of different N- and O-protecting group combinations, evaluating their performance in key synthetic transformations such as directed ortho-metalation (DoM) and palladium-catalyzed cross-coupling reactions. By presenting a side-by-side analysis supported by literature-derived data and detailed experimental protocols, this guide aims to empower researchers to make informed decisions and devise more robust and versatile synthetic strategies.
The Role of Protecting Groups on the 6-Oxygenated Indole Scaffold
The 6-oxygenated indole motif is a prevalent core in numerous biologically active molecules. The dual protection strategy employed in this compound serves two primary purposes:
-
N-Protection (Boc group): The tert-butoxycarbonyl (Boc) group passivates the acidic N-H proton, preventing unwanted side reactions with bases or organometallic reagents. Crucially, it also acts as a powerful directing group in lithiation reactions, facilitating deprotonation at the C7 position.
-
O-Protection (Benzyl group): The benzyl (Bn) ether is a robust protecting group for the phenolic hydroxyl, stable to a wide range of acidic and basic conditions, yet readily cleaved by catalytic hydrogenolysis.[1]
While effective, this combination is not without its limitations. The strong directing nature of the Boc group may not always be desirable if functionalization at other positions is required. Furthermore, the conditions for Boc and benzyl group removal may not be compatible with all sensitive functional groups within a complex molecule.
Strategic Alternatives for Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[2] In the context of 6-oxygenated indoles, the primary goal is often the introduction of substituents at the C7 position, adjacent to the nitrogen-bearing ring.
N-Protecting Group Alternatives: Modulating Directing Ability and Stability
The choice of the N-protecting group is paramount in controlling the regioselectivity of lithiation. While the Boc group is a strong C7-director, other groups offer different directing strengths and stability profiles.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is an excellent alternative to Boc. It is generally more stable to acidic conditions and can be cleaved under milder, fluoride-mediated conditions, offering an orthogonal deprotection strategy.[3] In terms of directing ability, the SEM group is also known to direct lithiation to the C7 position of the indole nucleus.
-
Triisopropylsilyl (TIPS): Bulky silyl groups like TIPS on the indole nitrogen can also direct lithiation. However, their primary advantage lies in their distinct stability profile. They are generally stable to the basic conditions used for the cleavage of some other protecting groups but are readily removed with fluoride sources.
-
Sulfonyl Groups (e.g., Phenylsulfonyl, Tosyl): While effective at protecting the indole nitrogen, sulfonyl groups are strongly electron-withdrawing, which can deactivate the indole ring towards certain electrophilic substitutions. Their removal often requires harsher conditions, such as dissolving metal reduction or strong base at elevated temperatures, which may not be compatible with complex molecules.[4]
Table 1: Comparison of N-Protecting Groups for C7-Lithiation of 6-Benzyloxyindole Analogs
| N-Protecting Group | Typical Lithiation Conditions | Subsequent Electrophilic Quench (Example) | Reported Yield | Key Advantages | Key Disadvantages |
| Boc | s-BuLi, TMEDA, THF, -78 °C | I₂ | High | Strong C7 directing group, well-established. | Acid-labile, may not be suitable for all substrates. |
| SEM | t-BuLi, THF, -78 °C | DMF | Good | Orthogonal deprotection (fluoride), good C7 director. | Can be more expensive than Boc₂O. |
| TIPS | n-BuLi, THF, -78 °C | MeOD | Moderate to Good | Orthogonal deprotection (fluoride), sterically demanding. | May be less efficient as a directing group compared to Boc. |
Experimental Protocol: C7-Formylation of 1-SEM-6-benzyloxyindole via Directed ortho-Metalation
This protocol provides a representative procedure for the C7-functionalization of a 6-benzyloxyindole protected with an alternative N-protecting group.
Step A: N-Protection of 6-Benzyloxyindole with SEM-Cl
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C, add a solution of 6-benzyloxyindole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-SEM-6-benzyloxyindole.
Step B: C7-Lithiation and Formylation
-
To a solution of 1-SEM-6-benzyloxyindole (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add tert-butyllithium (1.7 M in pentane, 1.2 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-SEM-6-benzyloxy-7-formylindole.
Caption: Workflow for the C7-formylation of 6-benzyloxyindole.
Strategic Alternatives for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5][6] In the context of functionalizing the 6-benzyloxyindole scaffold, this reaction is typically employed to introduce aryl or heteroaryl substituents at a halogenated position. The choice of both N- and O-protecting groups can significantly impact the efficiency and outcome of the coupling reaction.
O-Protecting Group Alternatives: Expanding Orthogonality
While the benzyl ether at the 6-position is robust, its removal via hydrogenolysis may not be compatible with other reducible functional groups such as alkenes, alkynes, or nitro groups. Silyl ethers offer a valuable alternative.
-
tert-Butyldimethylsilyl (TBDMS/TBS) and Triisopropylsilyl (TIPS) Ethers: These silyl ethers are stable to a wide range of non-acidic and non-fluoride containing reagents, making them compatible with many Suzuki coupling conditions.[1] Their cleavage is readily achieved with fluoride sources like tetrabutylammonium fluoride (TBAF), providing an orthogonal deprotection strategy to the hydrogenolytic cleavage of a benzyl ether.
Table 2: Comparison of Protecting Group Strategies for Suzuki-Miyaura Coupling of 4-Bromo-6-oxygenated Indoles
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Reported Yield | Key Considerations |
| 4-Bromo-1-Boc-6-benzyloxyindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good to Excellent | Standard, reliable conditions. Deprotection requires two distinct steps (acid for Boc, hydrogenolysis for Bn). |
| 4-Bromo-1-SEM-6-benzyloxyindole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | High | SEM group can offer enhanced stability. Orthogonal N-deprotection. |
| 4-Bromo-1-Boc-6-(TIPS-oxy)indole | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | High | TIPS ether allows for orthogonal O-deprotection with fluoride. |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-Boc-6-(TIPS-oxy)indole
This protocol illustrates the use of an alternative O-protecting group in a Suzuki-Miyaura cross-coupling reaction.
Step A: Synthesis of 6-(TIPS-oxy)indole
-
To a solution of 6-hydroxyindole (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0 °C, add triisopropylsilyl chloride (TIPS-Cl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 6-(TIPS-oxy)indole.
Step B: N-Boc Protection and C4-Bromination
-
Protect the nitrogen of 6-(TIPS-oxy)indole with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP in THF to yield 1-Boc-6-(TIPS-oxy)indole.
-
To a solution of 1-Boc-6-(TIPS-oxy)indole (1.0 eq) in anhydrous THF at -78 °C, add N-bromosuccinimide (NBS, 1.1 eq) portionwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench with aqueous sodium thiosulfate solution and extract with ethyl acetate.
-
Purify by flash column chromatography to afford 4-bromo-1-Boc-6-(TIPS-oxy)indole.
Step C: Suzuki-Miyaura Coupling
-
To a degassed mixture of 4-bromo-1-Boc-6-(TIPS-oxy)indole (1.0 eq), the desired boronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq), add anhydrous toluene and water.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Heat the reaction mixture at 80-100 °C under an argon atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 4-aryl-1-Boc-6-(TIPS-oxy)indole.
Caption: Workflow for the Suzuki-Miyaura coupling of a 6-(TIPS-oxy)indole.
Conclusion: A Toolkit for Advanced Indole Synthesis
The judicious selection of protecting groups is a cornerstone of efficient and successful organic synthesis. While this compound is a valuable and widely used building block, a deeper understanding of the available alternatives can unlock new synthetic possibilities and provide solutions to challenging chemical transformations.
By considering factors such as directing group ability, stability under various reaction conditions, and orthogonality of deprotection, chemists can tailor their protecting group strategy to the specific demands of their synthetic target. The use of SEM and silyl protecting groups, as highlighted in this guide, provides a powerful and flexible toolkit for the synthesis of complex, 6-oxygenated indole derivatives, ultimately accelerating the discovery and development of new therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Online]. Available at: [Link][7]
-
Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. [YouTube]. Available at: [Link][8]
-
ACS Publications. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. [Online]. Available at: [Link][9]
-
University of California, Irvine. (n.d.). Alcohol Protecting Groups. [Online]. Available at: [Link][10]
-
MDPI. (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Online]. Available at: [Link][6]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Online]. Available at: [Link]
-
National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Online]. Available at: [Link][11]
-
American Chemical Society. (n.d.). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. [Online]. Available at: [Link][12]
-
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.[13]
-
Malaysian Journal of Chemistry. (2019). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. [Online]. Available at: [Link][14]
-
Indian Academy of Sciences. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Online]. Available at: [Link][15]
-
National Institutes of Health. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Online]. Available at: [Link][16]
-
Organic Chemistry Portal. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. [Online]. Available at: [Link][17]
-
National Institutes of Health. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. [Online]. Available at: [Link][3]
-
DigitalCommons@URI. (2010). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. [Online]. Available at: [Link][18]
-
National Institutes of Health. (2022). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. [Online]. Available at: [Link][19]
-
ResearchGate. (2004). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Online]. Available at: [Link][4]
-
Organic Chemistry Portal. (n.d.). Oxindole synthesis. [Online]. Available at: [Link][20]
-
Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. [Online]. Available at: [Link][2]
-
ResearchGate. (2011). Ag(I)-Promoted Suzuki—Miyaura Cross-Couplings of n-Alkylboronic Acids. [Online]. Available at: [Link][21]
-
Myers Research Group, Harvard University. (n.d.). Directed Ortho Metalation. [Online]. Available at: [Link][22]
-
National Institutes of Health. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. [Online]. Available at: [Link][23]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Online]. Available at: [Link][24]
-
White Rose eTheses Online. (2018). Synthesis and Reactions of Novel Oxindoles. [Online]. Available at: [Link]
-
RSC Publishing. (2021). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. [Online]. Available at: [Link][25]
-
ResearchGate. (2003). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. [Online]. Available at: [Link][26]
-
YouTube. (2016). 5 WAYS OF MAKING INDOLE!- INDOLE SYNTHESIS!. [Online]. Available at: [Link][27]
-
ResearchGate. (2018). The synthesis of new oxindoles as analogs of natural product 3,3′-bis(indolyl)oxindole and in vitro evaluation of the enzyme activity of G6PD and 6PGD. [Online]. Available at: [Link][28]
-
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Online]. Available at: [Link][29]
-
Semantic Scholar. (n.d.). Directed ortho metalation. [Online]. Available at: [Link][30]
-
ResearchGate. (2011). Protecting Groups for Thiols Suitable for Suzuki Conditions. [Online]. Available at: [Link][31]
-
RSC Publishing. (2023). t-BuOLi promoted regioselective N-thiolation of indoles with N-arylthio phthalimide. [Online]. Available at: [Link]
-
National Institutes of Health. (2009). Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions. [Online]. Available at: [Link][32]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. baranlab.org [baranlab.org]
- 3. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. ikm.org.my [ikm.org.my]
- 15. ias.ac.in [ias.ac.in]
- 16. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions [organic-chemistry.org]
- 18. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 19. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxindole synthesis [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
- 30. Directed ortho metalation | 293 Publications | 6004 Citations | Top Authors | Related Topics [scispace.com]
- 31. researchgate.net [researchgate.net]
- 32. Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Boc-6-benzyloxyindole
This document provides an in-depth, procedural guide for the safe and compliant disposal of 1-Boc-6-benzyloxyindole. As a trusted partner in your research, we are committed to providing value beyond the product itself. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
The structural components suggest the following potential hazards, based on data from analogous compounds:
-
Indole Moiety: Indole and its derivatives can be toxic to aquatic life.[1] Some are also classified as harmful if swallowed or toxic in contact with skin.[2]
-
Benzyl Ether Group: Benzyl ethers can cause skin and eye irritation.[3] They are generally considered hazardous waste and may be harmful to aquatic ecosystems.[4]
-
1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is notoriously acid-labile.[5][6] Contact with acids can lead to its uncontrolled removal, generating isobutylene and carbon dioxide gas, which could lead to pressure buildup in a closed container. The deprotection reaction can be exothermic.
Based on the closely related compound, 6-Benzyloxy-1-Boc-indole-2-boronic acid, we can infer that this compound is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
Table 1: Summary of Anticipated Hazards and Disposal Implications
| Hazard Category | Anticipated Risk | Disposal Implication | Supporting Evidence |
| Acute Toxicity | May be harmful if swallowed. | Treat as hazardous waste. Use appropriate PPE to prevent ingestion or skin contact during handling and disposal. | [7] |
| Skin/Eye Irritation | Likely to cause skin and serious eye irritation. | Mandates the use of chemical-resistant gloves and safety goggles/face shield.[8] Contaminated clothing must be removed and decontaminated before reuse.[9] | [3][7] |
| Respiratory Irritation | May cause respiratory irritation, especially if handled as a fine powder. | All handling and aliquoting of waste should occur in a well-ventilated area or a chemical fume hood.[10] | [7] |
| Environmental Hazard | Likely to be toxic to aquatic life. | Do not discharge into drains, water courses, or onto the ground.[1][2][4] Must be disposed of via a licensed hazardous waste handler. | [1][3][4] |
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong acids. The Boc group is acid-labile. | Waste must be segregated from incompatible materials.[7] Avoid contact with acidic waste streams to prevent uncontrolled reactions and gas generation. | [5][7] |
Immediate Safety & Handling Precautions
Before beginning any disposal procedure, ensure all appropriate personal protective equipment (PPE) is in use. This is a non-negotiable standard for handling this and any chemical waste.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. Inspect gloves for integrity before use.
-
Respiratory Protection: Handle all waste, both solid and liquid, within a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
General Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[8] Contaminated work clothing should not be allowed out of the laboratory.[3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the sewer drain.[2][11]
Step 1: Waste Classification and Segregation
Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent reactions.
-
Identify: All materials contaminated with this compound are classified as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weighing papers, pipette tips, gloves, absorbent paper).[11]
-
Reaction residues and solutions containing the compound.
-
-
Segregate: Collect waste containing this compound in a dedicated container.
Step 2: Waste Containerization
The integrity of the waste container is critical for safe storage and transport.
-
Container Selection: Use a container that is chemically compatible with organic solids or liquids and is in good condition with no leaks or cracks. The container must have a secure, leak-proof, screw-on cap.[11]
-
Solid Waste: Collect contaminated solids in a designated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled hazardous liquid waste container.
Step 3: Comprehensive Labeling
Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.
-
Label Before Use: Affix a "Hazardous Waste" label to the container before adding any waste.[11]
-
Required Information: The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.[11]
-
An accurate list of all contents, including any solvents.
-
The Accumulation Start Date (the date the first piece of waste is added).[11]
-
The name and contact information of the responsible researcher or lab supervisor.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.
-
Designated Area: Store the waste container in a designated SAA that is under the control of laboratory personnel.[11]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Keep Closed: Ensure the container is kept securely closed except when actively adding waste.[11]
Step 5: Final Disposal
The ultimate disposal must be handled by certified professionals.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Methodology: The standard and most appropriate disposal method for this type of organic compound is high-temperature incineration by a licensed professional waste disposal company.[1] This ensures complete destruction of the molecule, preventing its release into the environment.
Disposal Decision Workflow
The following diagram illustrates the procedural logic for the proper disposal of this compound.
Caption: Procedural workflow for the safe disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[10]
-
Control: Prevent the spill from spreading. For solid spills, use a scoop or brush to carefully sweep up the material without creating dust.[1][7] For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect: Place all contaminated absorbent and cleaning materials into a sealed, properly labeled hazardous waste container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect all decontamination materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office immediately.
By adhering to this comprehensive guide, you are not only ensuring your own safety but also upholding the principles of responsible scientific research and environmental stewardship.
References
- Benchchem. (2025). Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals. Benchchem.
- AK Scientific, Inc. Benzyl ethyl ether Safety Data Sheet.
- CDH Fine Chemical. INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Benchchem. (2025). Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Thermo Fisher Scientific. (2025). Benzyl methyl ether Safety Data Sheet.
- Ma, Q., Qu, Y., Zhang, X., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.
- Sigma-Aldrich. (2012). Benzyl ether Safety Data Sheet.
- Vigon International. (2018). indole f&f safety data sheet.
- Fisher Scientific. (2009). Benzyl ether Safety Data Sheet.
- Fisher Scientific. (2010). 6-Benzyloxy-1-Boc-indole-2-boronic acid Safety Data Sheet.
- Sigma-Aldrich. (2025). Indole Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Angene Chemical. (2021). Safety Data Sheet.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Wikiwand. (n.d.). Tert-Butyloxycarbonyl protecting group.
- Benchchem. (2025). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. vigon.com [vigon.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. wikiwand.com [wikiwand.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. aksci.com [aksci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling 1-Boc-6-benzyloxyindole: From Personal Protection to Disposal
As drug development professionals, our work with complex heterocyclic compounds like 1-Boc-6-benzyloxyindole demands a safety-first mindset grounded in rigorous scientific principles. This guide moves beyond a simple checklist, offering a comprehensive operational plan that integrates personal protective equipment (PPE) with sound laboratory practice. Our objective is to ensure that every procedure, from weighing the powdered solid to the final disposal of waste, is conducted with the highest degree of safety and control.
Hazard Profile: Understanding the Risks of this compound
Based on the SDS for the structurally similar compound, 6-Benzyloxy-1-Boc-indole-2-boronic acid, we can anticipate the following hazards:
-
Skin Corrosion/Irritation : May cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation : Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation : Inhalation of the powder may cause respiratory system irritation.[1][2]
-
Acute Oral Toxicity : The compound is presumed to be harmful if swallowed.[2]
The indole scaffold itself can be harmful if absorbed through the skin and is a known eye irritant[3][4]. The powdered nature of the compound increases the risk of aerosolization and subsequent inhalation, making containment a primary concern.[5]
The Hierarchy of Controls: A Proactive Safety Framework
Before selecting PPE, we must apply the hierarchy of controls. This framework prioritizes the most effective safety measures.
-
Engineering Controls : This is the most critical first step. All handling of powdered this compound must be performed within a certified chemical fume hood to control exposure to dust.[5][6] Working at least 6 inches inside the sash minimizes the escape of airborne particles.[6][7]
-
Administrative Controls : Adhere to standard operating procedures (SOPs) for handling hazardous chemicals.[8] This includes clear labeling of all containers, keeping work areas uncluttered, and washing hands thoroughly after any procedure, even when gloves have been worn.[8][9]
-
Personal Protective Equipment (PPE) : PPE is the final barrier between you and the chemical. It is to be used in conjunction with, not as a replacement for, engineering and administrative controls.
Core PPE Requirements: A Detailed Breakdown
The selection of PPE must be deliberate and matched to the specific task.
Eye and Face Protection
-
Mandatory : Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when handling the compound, whether in solid or solution form.[3][10]
-
Recommended for High-Risk Tasks : When there is a significant risk of splashing (e.g., during transfers of large volumes of solution or exothermic reactions), a full-face shield must be worn in addition to chemical splash goggles.[7][10]
Skin and Body Protection
-
Laboratory Coat : A standard, buttoned laboratory coat is the minimum requirement to protect against incidental contact.[3][10]
-
Gloves : Hand protection is critical. Due to the aromatic nature of this compound, glove selection requires careful consideration.
-
Recommended Glove Type : Nitrile gloves are suitable for providing short-term splash protection.[11][12]
-
Crucial Practice : Nitrile gloves have poor resistance to prolonged exposure to many aromatic hydrocarbons.[11][12] Therefore, it is imperative to change gloves immediately upon any known or suspected contact. Double-gloving can provide an additional layer of safety during high-risk procedures.[13] Always inspect gloves for tears or punctures before use.[8]
-
Respiratory Protection
-
Standard Operations : When working within a properly functioning chemical fume hood, respiratory protection is typically not required.[5]
-
Non-Standard Operations : In the rare event that engineering controls are not feasible or during the cleanup of a large spill, respiratory protection is necessary.[10][13] A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used. All personnel requiring a respirator must be part of a respiratory protection program that includes medical evaluation, training, and annual fit-testing, as mandated by OSHA standards.[10][13]
Summary of PPE Recommendations
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (in Fume Hood) | Chemical Splash Goggles | Nitrile Gloves (single or double) | Laboratory Coat | Not Required |
| Preparing Solutions (in Fume Hood) | Chemical Splash Goggles | Nitrile Gloves (change if splashed) | Laboratory Coat | Not Required |
| Large Scale (>10g) Transfers | Face Shield + Goggles | Double Nitrile Gloves | Laboratory Coat | Not Required (in hood) |
| Spill Cleanup (Outside Hood) | Face Shield + Goggles | Chemical-Resistant Gloves (e.g., Neoprene) | Chemical-Resistant Apron | Required (NIOSH-approved) |
Operational Plan: Step-by-Step Protocol for Safe Handling
This protocol details the process of weighing this compound powder and preparing a stock solution, integrating the PPE and safety principles discussed.
Objective: To accurately weigh 500 mg of this compound and dissolve it in 10 mL of Dichloromethane (DCM).
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Weigh paper or weigh boat
-
Spatula
-
15 mL volumetric flask with stopper
-
Disposable bench cover
Procedure:
-
Preparation and PPE Donning:
-
Before starting, ensure a chemical fume hood is certified and functioning correctly.
-
Place a disposable, absorbent bench cover on the work surface inside the fume hood.[5]
-
Don all required PPE: a buttoned lab coat, chemical splash goggles, and nitrile gloves.
-
-
Weighing the Compound:
-
Place a weigh boat on the analytical balance inside the fume hood and tare the balance. Note: Airflow may cause fluctuations; use a balance with a draft shield if possible.[5]
-
Carefully open the container of this compound, keeping the opening pointed away from your face.
-
Using a clean spatula, transfer small increments of the powder onto the weigh boat until the target weight of 500 mg is reached. Avoid pouring directly from the bottle to prevent spillage.[5]
-
Securely close the primary container immediately after weighing.
-
-
Transfer and Dissolution:
-
Carefully pick up the weigh boat and transfer the powder into the 15 mL volumetric flask.
-
Using a small amount of the DCM, rinse the weigh boat and spatula into the flask to ensure a quantitative transfer.
-
Add DCM to the flask until it is approximately half-full.
-
Stopper the flask and gently swirl to dissolve the solid.
-
Once dissolved, add DCM to the 10 mL calibration mark. Stopper and invert the flask several times to ensure a homogenous solution.
-
-
Cleanup:
-
Carefully fold the disposable bench cover inward, containing any minor spills, and place it in the designated solid chemical waste container.
-
Wipe the spatula and any affected surfaces with a solvent-moistened towel, disposing of the towel in the solid waste container.[5]
-
Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the solid chemical waste container.[1]
-
Wash hands thoroughly with soap and water.
-
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical final step in the safe handling workflow.
-
Solid Waste : All contaminated disposable items, including gloves, weigh boats, bench covers, and cleaning materials, must be placed in a clearly labeled, sealed container for solid chemical waste.[1]
-
Liquid Waste : Unused solutions and solvent rinses containing this compound must be collected in a designated, labeled container for halogenated organic waste (if using solvents like DCM). Do not mix incompatible waste streams.[6]
-
Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.[1][2]
By integrating this detailed understanding of the chemical's hazards with a structured approach to engineering controls, personal protection, and operational planning, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
-
Title: Weighing Hazardous Powders in the Laboratory Source: Environment, Health & Safety, University of California, Berkeley URL: [Link]
-
Title: Safe Handling Practices for Laboratory Chemicals Source: GZ Industrial Supplies URL: [Link]
-
Title: Chemical Resistant Glove Guide: Choosing the Right Material for Protection Source: GZ Industrial Supplies URL: [Link]
-
Title: Chemical Compatibility Guide for: High Five™ Gloves Source: New Pig URL: [Link]
-
Title: OSHA Glove Selection Chart Source: Environmental Health and Safety, University of Washington URL: [Link]
-
Title: RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY Source: American Chemical Society URL: [Link]
-
Title: Safety Rules in Chemical Laboratories: A Practical Guide | US Source: SDS Management Software URL: [Link]
-
Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH) URL: [Link]
-
Title: Nitrile Glove Chemical-Compatibility Reference Source: Environmental Health & Radiation Safety (EHRS), University of Pennsylvania URL: [Link]
-
Title: Glove Selection Chart - Chemical Breakthrough Times Source: All Safety Products URL: [Link]
-
Title: Chemical Safety: Personal Protective Equipment Source: Environmental Health & Safety, University of California, Santa Cruz URL: [Link]
-
Title: Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines Source: Synthetic Communications - Taylor & Francis Online URL: [Link]
-
Title: Personal Protective Equipment (PPEs)- Safety Guideline Source: PharmaState Academy URL: [Link]
-
Title: Discover the Various Types of PPE for Optimal Chemical Safety Source: EHS Insight URL: [Link]
-
Title: Personal Equipment for Use in Handling Hazardous Drugs Source: Pharmacy Purchasing & Products Magazine URL: [Link]
- Source: European Patent Office EP2070899 A1 - Googleapis.
-
Title: Full article: Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines Source: Taylor & Francis Online URL: [Link]
-
Title: Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF Source: ResearchGate URL: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Pharmacy Purchasing & Products Magazine [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
